molecular formula C9H16O4 B1588965 Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate CAS No. 82962-54-7

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Número de catálogo: B1588965
Número CAS: 82962-54-7
Peso molecular: 188.22 g/mol
Clave InChI: MYGMWHATZAFUIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMWHATZAFUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(OC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452100
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-54-7
Record name Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. As a versatile building block, its unique structure, featuring a protected 1,3-diol functionality (as a ketal) and an ethyl ester group, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and established protocols for its characterization, tailored for researchers, chemists, and professionals in drug development.

Molecular Structure and Chemical Identifiers

The structural foundation of this compound is a six-membered 1,3-dioxane ring. This ring is substituted at the 2-position with two methyl groups, forming a dimethyl ketal (also known as an acetonide), and at the 5-position with an ethoxycarbonyl group. The ketal group serves as a common protecting group for a 1,3-diol, which can be deprotected under acidic conditions, highlighting the compound's utility in multi-step synthesis.

Caption: 2D Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name This compound N/A
CAS Number 82962-54-7 [1][2][3][4]
Molecular Formula C₉H₁₆O₄ [1][2][5]
Molecular Weight 188.22 g/mol [1][2]
Canonical SMILES CCOC(=O)C1COC(OC1)(C)C [5]

| InChI Key | MYGMWHATZAFUIU-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Data

Property Value Notes and Source(s)
Physical Form Liquid At standard temperature and pressure.[1]
Purity ≥95% Commercially available purity.[2]
Boiling Point Data not readily available The related methyl ester has a predicted boiling point of 196.8 °C.[6]
Density Data not readily available The related methyl ester has a predicted density of 1.058 g/cm³.[6]
Predicted LogP 0.6 A measure of lipophilicity; calculated XlogP value.[5]

| Storage Temperature | 2-8 °C | Recommended storage under an inert atmosphere. |

Solubility Profile

While quantitative solubility data in various solvents is not extensively published, the molecular structure provides strong indicators of its expected behavior.

  • Polar Protic Solvents (e.g., Water, Ethanol): The presence of four oxygen atoms (two ether and two ester oxygens) allows for hydrogen bonding with protic solvents. However, the nine carbon atoms introduce significant hydrocarbon character. Therefore, it is expected to have limited solubility in water but should be miscible with alcohols like ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): It is expected to be readily soluble in polar aprotic solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): The alkyl backbone and dimethyl groups suggest good solubility in non-polar organic solvents.

This solubility profile makes it suitable for a wide range of reaction conditions and facilitates purification via extraction or chromatography.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence of key functional groups. The expected signals include a triplet and a quartet for the ethyl group, a singlet for the two equivalent gem-dimethyl groups on the dioxane ring, and distinct multiplets for the diastereotopic protons of the ring itself.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester and dioxane ring will be prominent in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5] The predicted monoisotopic mass is 188.10486 Da.[5] Fragmentation patterns would likely show the loss of the ethoxy group (-45 Da) or other characteristic fragments.

Experimental Protocol: Determination of Purity by Gas Chromatography (GC)

The purity of this liquid compound is readily assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is self-validating through the use of an internal standard for quantification.

Causality and Rationale:

  • Why GC? The compound is a liquid and has a predicted boiling point suitable for volatilization without decomposition, making GC an ideal analytical technique.

  • Why FID? The Flame Ionization Detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity analysis expressed as area percent.

  • Why an Internal Standard? An internal standard (e.g., dodecane) corrects for variations in injection volume and detector response, enabling more accurate quantification if required, though for purity, area percent is often sufficient.

gc_workflow prep Sample Preparation vial Transfer to GC Vial prep->vial Dilute in suitable solvent (e.g., Ethyl Acetate) inject GC Injection vial->inject Autosampler separate Chromatographic Separation (Capillary Column) inject->separate Vaporization in inlet detect FID Detection separate->detect Elution analyze Data Analysis (Integration & Area %) detect->analyze Generate Chromatogram

Caption: Workflow for Purity Analysis via GC-FID.

Step-by-Step Methodology
  • Preparation of Standard Solution:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like ethyl acetate. This creates a ~2 mg/mL solution.

  • GC Instrument Conditions (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector: FID at 280 °C.

  • Analysis:

    • Inject the prepared sample solution into the GC system.

    • Record the resulting chromatogram.

  • Data Interpretation:

    • Integrate the peaks in the chromatogram.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical compound.

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation Mark).

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound is a valuable synthetic intermediate with well-defined structural features. Its liquid state, favorable solubility in common organic solvents, and the presence of versatile functional groups make it a practical and adaptable building block for complex molecular synthesis. Understanding its core physicochemical properties, spectroscopic fingerprints, and proper handling procedures is fundamental for its effective and safe utilization in research and development.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:82962-54-7 | this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 82962-54-7

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a key chemical intermediate whose rigid, six-membered heterocyclic structure and versatile functional groups make it a valuable component in the synthesis of complex molecular architectures. As a chiral synthon, it offers a scaffold for introducing stereochemical complexity, a critical aspect in the development of modern therapeutics where enantiomeric purity is paramount for efficacy and safety. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, in-depth spectral characterization, and a discussion of its applications in the realm of drug discovery and development. The insights provided herein are intended to empower researchers to leverage the full potential of this adaptable building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 82962-54-7[1][2]
Molecular Formula C₉H₁₆O₄[2]
Molecular Weight 188.22 g/mol [1][2]
Appearance Liquid[1][2]
Density 1.039 g/cm³[1]
Boiling Point 217.5 ± 25.0 °C at 760 mmHg[3]
Flash Point 85 °C[1]
Purity Typically ≥95%
InChI Key MYGMWHATZAFUIU-UHFFFAOYSA-N
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place, under an inert atmosphere, with temperatures between 2-8°C recommended for long-term stability.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from diethyl malonate. The first step involves the formation of a diol, followed by an acid-catalyzed acetalization to form the dioxane ring.

Step 1: Synthesis of Diethyl bis(hydroxymethyl)malonate

This initial step involves the reaction of diethyl malonate with formaldehyde in the presence of a base.[4]

Reaction:

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of diethyl malonate (1 equivalent) in a suitable solvent like ethanol is prepared.

  • A catalytic amount of a mild base, such as potassium carbonate, is added to the solution.

  • An aqueous solution of formaldehyde (2.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain the temperature below 30°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and the solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl bis(hydroxymethyl)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves the acid-catalyzed reaction of the newly formed diol with an acetone equivalent, such as 2,2-dimethoxypropane, to form the dioxane ring.[5][6]

Reaction:

Experimental Protocol:

  • The crude diethyl bis(hydroxymethyl)malonate from Step 1 is dissolved in a non-polar solvent like toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • 2,2-dimethoxypropane (1.2 equivalents) is added to the solution.[6]

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added to the mixture.

  • The reaction mixture is heated to reflux, and the azeotropic removal of methanol and water is monitored via the Dean-Stark trap.

  • The reaction is monitored by TLC until the diol is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: Given its relatively high boiling point, distillation under reduced pressure is an effective method for purifying the compound on a larger scale.

  • Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Structural Elucidation and Characterization

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), two singlets for the diastereotopic methyl groups on the dioxane ring (around 1.4-1.5 ppm), and signals for the methylene protons of the dioxane ring. The methine proton at the 5-position would appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 170 ppm), the quaternary carbon of the acetal (around 100 ppm), the carbons of the ethyl group, and the carbons of the dioxane ring.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups:

  • A strong C=O stretching vibration for the ester group in the range of 1730-1750 cm⁻¹.[9][10]

  • C-O stretching vibrations for the ester and the dioxane ring in the region of 1000-1300 cm⁻¹.[9][10]

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of an ethoxy group (-45 amu), a methyl group (-15 amu), and characteristic fragmentation of the dioxane ring.[11]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of chiral drugs.[12][13]

As a Chiral Building Block

The dioxane ring provides a rigid scaffold that can be functionalized to introduce multiple stereocenters. The ester group can be readily transformed into other functional groups, such as alcohols, aldehydes, or amides, providing a handle for further synthetic manipulations.

Chemical Transformations for Drug Intermediates
  • Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.[14] This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[15][16][17] This diol can then be used in a variety of subsequent reactions.

  • Ring Opening: The dioxane ring, being an acetal, is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions to reveal the diol functionality. This protecting group strategy is valuable in multi-step syntheses.

dot

G cluster_synthesis Synthesis Pathway cluster_transformations Key Chemical Transformations cluster_applications Applications in Drug Discovery Diethyl Malonate Diethyl Malonate Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Diethyl Malonate->Diethyl bis(hydroxymethyl)malonate + 2 CH₂O This compound This compound Diethyl bis(hydroxymethyl)malonate->this compound + (CH₃)₂C(OCH₃)₂ / H⁺ Carboxylic Acid Derivative Carboxylic Acid Derivative This compound->Carboxylic Acid Derivative Hydrolysis Primary Alcohol Derivative Primary Alcohol Derivative This compound->Primary Alcohol Derivative Reduction (LiAlH₄) Diol Intermediate Diol Intermediate This compound->Diol Intermediate Acidic Ring Opening Amide-Containing Drug Candidates Amide-Containing Drug Candidates Carboxylic Acid Derivative->Amide-Containing Drug Candidates Further Functionalization Further Functionalization Primary Alcohol Derivative->Further Functionalization Chiral Scaffolds Chiral Scaffolds Diol Intermediate->Chiral Scaffolds

Caption: Synthetic pathway and key transformations of this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive building block for the construction of complex and stereochemically defined molecules. This guide has provided a detailed framework for its synthesis, purification, and characterization, along with an exploration of its potential applications. It is our hope that this comprehensive overview will facilitate its use in the development of novel therapeutic agents.

References

[18] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

[5] PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5,5-Dicarbethoxy-1,3-Dioxane. Retrieved from [Link]

[11] Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

[19] Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

[4] Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

[9] Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

[7] Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

[20] Dalton Research Molecules. (n.d.). This compound. Retrieved from [Link]

[15] Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

[12] ResearchGate. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

[21] PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

[3] Chemsrc. (n.d.). CAS#:82962-54-7 | this compound. Retrieved from [Link]

[22] PubMed. (n.d.). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Retrieved from [Link]

[16] YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. Retrieved from [Link]

[23] Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

[17] ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]

[13] PubMed. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

[24] YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. Retrieved from [Link]

[25] 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

[26] Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

[27] NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

[28] HSOA. (n.d.). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Retrieved from [Link]

[14] Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

[29] ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Retrieved from [Link]

[30] Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

[8] Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

[31] YouTube. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. Retrieved from [Link]

[32] YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. Retrieved from [Link]

[33] AWS. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

[34] University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

[10] UCLA. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

[35] ResearchGate. (2019, May 31). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

[36] SpectraBase. (n.d.). 2,2-Dimethyl-1,3-dioxane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

[6] Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]

[37] Beilstein Journals. (2003, February 27). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from [Link]

[38] ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J...). Retrieved from [Link]

[39] MDPI. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

[40] Alichem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

[41] Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

[42] Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

[43] YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. As a molecule incorporating a stereochemically rich 1,3-dioxane ring and an ethyl ester functional group, its structural elucidation presents an excellent case study for the application of modern NMR techniques. This document serves researchers, scientists, and drug development professionals by detailing the theoretical basis for spectral prediction, outlining robust experimental protocols for data acquisition, and providing insights into the interpretation of spectral data. We will explore the nuances of chemical shifts, spin-spin coupling, and the profound impact of the molecule's conformational dynamics on its NMR spectra. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in structural assignment.

Introduction

This compound is a heterocyclic compound featuring a six-membered 1,3-dioxane ring protected at the C2 position by a gem-dimethyl group (an acetal derivative of acetone) and substituted at the C5 position with an ethyl carboxylate group. The structural rigidity and stereochemical complexity of the 1,3-dioxane core make NMR spectroscopy an indispensable tool for its characterization.[1] The dioxane ring typically adopts a stable chair conformation, which renders the axial and equatorial protons and carbons chemically non-equivalent.[2][3][4] Understanding this conformational preference is critical for the accurate assignment of NMR signals.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, grounding predictions in established principles of chemical environment and stereoelectronic effects.[5] Furthermore, we will present a validated, step-by-step protocol for acquiring high-quality NMR data, followed by a discussion on using advanced 2D NMR experiments to unequivocally confirm the molecular structure.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme will be used throughout this guide. The chair conformation of the dioxane ring is assumed to be the most stable energetic minimum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh ~15-20 mg of sample prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Filter through cotton plug into NMR tube prep2->prep3 acq1 Insert sample and lock on CDCl₃ signal prep3->acq1 acq2 Shim magnet for field homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C & DEPT Spectra acq3->acq4 proc1 Apply Fourier Transform & Phase Correction acq4->proc1 proc2 Calibrate spectrum (TMS or residual CHCl₃) proc1->proc2 proc3 Integrate ¹H signals & assign multiplicities proc2->proc3 proc4 Assign ¹³C & DEPT signals proc3->proc4 proc5 Confirm assignments with 2D NMR (COSY, HSQC) proc4->proc5

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To create a homogeneous, particle-free solution suitable for high-resolution NMR. [6][7] * Protocol:

      • Accurately weigh 15-20 mg of this compound into a clean, dry vial.

      • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. [8] 3. Ensure the sample is fully dissolved.

      • Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette. [9]Filtering is crucial as suspended solids will broaden NMR signals, severely degrading spectral resolution. [9] 5. Transfer the solution through the filter directly into a 5 mm high-quality NMR tube. [10] 6. Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Objective: To optimize spectrometer parameters to achieve high signal-to-noise and excellent resolution. [11][12] * ¹H NMR Acquisition Protocol:

      • Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. [13] 3. Set the following acquisition parameters:

        • Spectral Width (SW): ~16 ppm. This provides a wide enough window to capture all proton signals without fold-over.

        • Number of Scans (NS): 8-16. Sufficient for good signal-to-noise for a sample of this concentration.

        • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, making integration more accurate. [12] * Acquisition Time (AQ): 2-4 seconds. A longer acquisition time yields better resolution. [11] 4. Acquire the Free Induction Decay (FID) and save the data.

    • ¹³C {¹H} NMR Acquisition Protocol:

      • Use the same locked and shimmed sample.

      • Set the following acquisition parameters:

        • Spectral Width (SW): ~220 ppm. This covers the entire range of organic carbon signals.

        • Number of Scans (NS): 512-1024. More scans are needed due to the low natural abundance of ¹³C. [14] * Relaxation Delay (D1): 2 seconds.

        • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets.

      • Acquire the DEPT-135 and DEPT-90 spectra using standard instrument parameters to differentiate between CH, CH₂, and CH₃ signals.

Part 4: Data Interpretation and Structural Validation with 2D NMR

While 1D spectra provide foundational data, 2D NMR experiments are essential for validating the proposed structure by revealing through-bond connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons. For our target molecule, we expect to see correlations between H12 and H13 in the ethyl group, and between H5 and the protons on C1 and C4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. Each cross-peak correlates a ¹H signal with its corresponding ¹³C signal, providing unambiguous C-H assignments.

Expected ¹H-¹H COSY Correlations

Caption: Key expected ¹H-¹H COSY correlations for the title compound.

Conclusion

The comprehensive NMR analysis of this compound requires a synergistic approach combining theoretical prediction with meticulous experimental technique. The key to an accurate interpretation lies in recognizing the conformational rigidity of the dioxane ring, which induces chemical non-equivalence in otherwise symmetrical positions. By employing standard 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments as outlined in this guide, researchers can achieve an unambiguous and confident structural elucidation. The protocols and interpretive logic presented here provide a robust framework for the analysis of this molecule and other complex heterocyclic systems encountered in research and development.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. Retrieved from [Link]

  • Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 983-989. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Tormena, C. F., et al. (2002). Stereoelectronic Interpretation for the Anomalous ¹H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. The Journal of Organic Chemistry, 67(5), 1643-1649. Retrieved from [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. Retrieved from [Link]

Sources

A Technical Guide to the Infrared and Mass Spectrometry Analysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, focusing on its characterization by infrared (IR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule. We will delve into the theoretical basis for the expected spectral features, provide practical experimental protocols, and interpret the resulting data, all grounded in established scientific principles.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₁₆O₄, Molecular Weight: 188.22 g/mol ) is a heterocyclic compound containing both a dioxane ring and an ethyl ester functional group.[1] The 1,3-dioxane framework is a common motif in organic chemistry, often employed as a protecting group for 1,3-diols and carbonyl compounds due to its stability under neutral and basic conditions.[2] A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry applications. This guide will elucidate the characteristic spectral fingerprints of this molecule in both IR and MS analyses.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, we anticipate key absorptions arising from the ester and the cyclic acetal moieties.

Predicted IR Absorption Frequencies

The primary vibrational modes for this compound are summarized in the table below. The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretch and two C-O stretching bands.[3][4] The dioxane ring will exhibit characteristic C-O and C-H stretching and bending vibrations.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Alkyl C-HStretching2950-2850Medium-Strong
Ester C=OStretching1750-1735Strong
Dioxane C-OStretching1200-1000Strong
Ester C-OStretching1300-1000Strong
CH₂/CH₃Bending1470-1370Medium

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Structural Visualization of Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic IR absorptions.

Key functional groups in this compound.
Experimental Protocol for IR Spectroscopy

A detailed, step-by-step methodology for acquiring the IR spectrum is provided below.

  • Sample Preparation:

    • Ensure the sample of this compound is pure and free of solvent.

    • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup:

    • Turn on the Fourier Transform Infrared (FTIR) spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Place the empty KBr or NaCl plates in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged species.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by both the cyclic acetal and the ethyl ester functionalities. The molecular ion (m/z 188) may not be highly abundant due to the lability of the structure. Key fragmentation pathways for cyclic acetals often involve the cleavage of the ring to form stable oxonium ions.[5][6] Ester fragmentation can proceed through various pathways, including McLafferty rearrangement if sterically feasible, and cleavage at the C-O and C-C bonds adjacent to the carbonyl group.

Primary Fragmentation Routes:

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ester ethyl group would result in a fragment at m/z 159.

  • Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a fragment at m/z 143.

  • Cleavage of the dioxane ring: Fragmentation of the cyclic acetal can lead to a variety of smaller ions. A common fragmentation for 2,2-dimethyl substituted dioxanes is the loss of one of the methyl groups to form a stable oxonium ion.

Visualization of Fragmentation Pathways

The following diagram illustrates some of the plausible fragmentation pathways for this compound.

fragmentation_pathways M [M]⁺˙ m/z = 188 F1 [M - CH₃]⁺ m/z = 173 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 159 M->F2 - •C₂H₅ F3 [M - OC₂H₅]⁺ m/z = 143 M->F3 - •OC₂H₅ F4 [M - COOC₂H₅]⁺ m/z = 115 M->F4 - •COOC₂H₅ F5 [C₂H₅]⁺ m/z = 29 M->F5

Plausible fragmentation pathways for this compound.
Summary of Expected Key Fragments
m/z Proposed Fragment Ion Notes
188[C₉H₁₆O₄]⁺˙Molecular Ion (M⁺)
173[M - CH₃]⁺Loss of a methyl group from the dioxane ring
159[M - C₂H₅]⁺Loss of the ethyl group from the ester
143[M - OC₂H₅]⁺Loss of the ethoxy group from the ester
115[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group
29[C₂H₅]⁺Ethyl cation[7]
Experimental Protocol for Mass Spectrometry

A detailed, step-by-step methodology for acquiring the mass spectrum is provided below.

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

    • For direct infusion, draw the sample solution into a syringe and mount it on a syringe pump connected to the mass spectrometer's ion source.

    • Alternatively, for GC-MS analysis, inject the sample solution into the gas chromatograph.

  • Instrument Setup:

    • Turn on the mass spectrometer and allow it to reach a stable operating vacuum.

    • Set the ion source parameters. For electron ionization (EI), a standard electron energy of 70 eV is typically used.

    • Set the mass analyzer to scan a suitable m/z range (e.g., m/z 20-250).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Begin data acquisition. The instrument will record the abundance of ions at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with spectral databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS) for confirmation, if a reference spectrum is available.[8][9][10][11]

Conclusion

The combined application of infrared spectroscopy and mass spectrometry provides a robust and comprehensive characterization of this compound. IR spectroscopy confirms the presence of the key ester and dioxane functional groups through their characteristic vibrational absorptions. Mass spectrometry provides the molecular weight and valuable structural information through the analysis of predictable fragmentation patterns. The methodologies and interpretative guidance provided in this document serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

References

  • Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Esters. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Ethyl radical. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

conformational analysis of 2,2-dimethyl-1,3-dioxane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 2,2-Dimethyl-1,3-Dioxane Derivatives

Abstract

The 1,3-dioxane scaffold is a cornerstone in stereochemical studies and a prevalent motif in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a gem-dimethyl group at the C2 position creates a unique conformational landscape, providing a biased yet informative model for understanding the intricate balance of steric and stereoelectronic forces that govern the three-dimensional structure of six-membered heterocyclic systems. This guide offers a comprehensive exploration of the , intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles, detail rigorous experimental and computational protocols, and provide field-proven insights into the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation.

Foundational Principles: Decoding the Forces at Play

Unlike the freely-inverting cyclohexane, the 1,3-dioxane ring's conformational behavior is modulated by the presence of two oxygen atoms. This introduces shorter C-O bond lengths and a distinct electronic environment, which in turn alters the energetic landscape of its possible conformations.[2]

The Dominant Chair Conformation

The ground-state conformation for the 1,3-dioxane ring is overwhelmingly the chair form, as it effectively minimizes both angle strain and torsional strain. The energy barrier for the chair-to-twist-boat interconversion is significantly influenced by the substitution pattern.[2][3] The presence of the 2,2-dimethyl group introduces substantial steric hindrance, further increasing the energy of non-chair forms and often serving to "lock" the ring into a specific chair conformation.

The Interplay of Steric and Electronic Effects

The conformational preference of substituents on the 2,2-dimethyl-1,3-dioxane ring is dictated by a nuanced balance between steric repulsions and stabilizing stereoelectronic interactions.[4][5]

  • Steric Hindrance: The most intuitive force is steric repulsion, particularly 1,3-diaxial interactions. An axial substituent at C4 or C6 will experience significant steric clash with the axial methyl group at C2. Similarly, an axial substituent at C5 will interact with the axial protons at C4 and C6. Consequently, bulky substituents almost invariably prefer an equatorial orientation to avoid these destabilizing interactions.

  • Stereoelectronic Effects: These are more subtle yet powerful forces arising from orbital overlaps.

    • The Anomeric Effect: While classically defined for an electronegative substituent at C2, the underlying principles are crucial. The anomeric effect describes the stabilization that occurs from the overlap of a lone pair (n) on a heteroatom with an adjacent anti-periplanar sigma-antibonding orbital (σ).[6][7] In the 1,3-dioxane ring, the oxygen lone pairs can engage in such hyperconjugative interactions with C-H or C-C σ orbitals, influencing bond lengths and overall ring geometry.[8][9] For instance, the interaction between an oxygen lone pair and the σ* orbital of an axial C-H bond (nO → σ*C-Hax) is a key stabilizing feature.[8]

    • Electrostatic Interactions: The polarity of substituents and their orientation can lead to significant dipole-dipole interactions that influence conformational equilibria, especially when remote aryl groups with electron-withdrawing or -donating substituents are present.[10]

Methodologies for Structural Elucidation: A Multi-Pronged Approach

A credible conformational assignment relies not on a single technique but on the convergence of evidence from multiple, complementary methods. The workflow below illustrates a robust strategy, ensuring that each step validates the others.

G cluster_exp Experimental Analysis (Solution & Solid State) cluster_comp Computational Analysis (In Silico) cluster_synthesis Synthesis & Isolation NMR NMR Spectroscopy (Solution Conformation) DFT DFT / Ab Initio Calculations (Energy & Orbitals) NMR->DFT Propose initial structures for calculation Conclusion Convergent Conformational Assignment NMR->Conclusion Coupling Constants & NOE Data XRay X-Ray Crystallography (Solid-State Conformation) XRay->DFT Use as starting geometry XRay->Conclusion Unambiguous Solid Structure DFT->Conclusion Predicted Energies & Population MM Molecular Mechanics (Conformer Screening) MM->DFT Refine low-energy conformers Start Synthesize & Purify Derivative Start->NMR Dissolve in CDCl3, DMSO-d6, etc. Start->XRay Grow Single Crystal

Caption: A validated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution, providing a time-averaged picture of the molecule's structure.[11]

Causality: The choice of NMR experiments is driven by the need to measure two key parameters: dihedral angles and through-space distances. Vicinal coupling constants (³J) are exquisitely sensitive to dihedral angles (Karplus relationship), while the Nuclear Overhauser Effect (NOE) is dependent on the inverse sixth power of the distance between nuclei.

Experimental Protocol: Determining the Orientation of a C5-Substituent

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,2-dimethyl-1,3-dioxane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it can shift conformational equilibria.[12]

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Carefully integrate all signals and identify the chemical shifts of the protons on the dioxane ring, particularly H4, H5, and H6.

    • Self-Validation: Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. An observation contrary to this rule warrants further investigation.

  • Coupling Constant (³J) Analysis:

    • Examine the multiplicity of the H5 proton signal.

    • Measure the coupling constants between H5 and the protons at C4 and C6 (³J₅,₄ and ³J₅,₆).

    • Interpretation:

      • Large couplings (typically 8-12 Hz) indicate an axial-axial relationship (dihedral angle ~180°).

      • Small couplings (typically 1-5 Hz) indicate an axial-equatorial or equatorial-equatorial relationship (dihedral angles ~60°).

    • Self-Validation: If the C5 substituent is equatorial, H5 will be axial. It should therefore exhibit two large ³J couplings to the axial protons at C4 and C6. If the substituent is axial, H5 is equatorial and should show two small ³J couplings.

Proton Relationship Typical Dihedral Angle Typical ³J Value (Hz)
Axial - Axial~180°8 - 12
Axial - Equatorial~60°1 - 5
Equatorial - Equatorial~60°1 - 5
Table 1: Representative vicinal coupling constants in a chair-like six-membered ring.
  • 2D NOESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms.

    • Interpretation: Look for cross-peaks that indicate through-space proximity (< 5 Å).

    • Self-Validation: An axial proton at C5 will show NOE cross-peaks to the axial protons at C4 and C6, and to the axial methyl group at C2. An equatorial proton at C5 will show NOEs to the equatorial protons at C4 and C6. The combination of J-coupling and NOE data must provide a single, consistent structural model.

Caption: Key NOE correlations for axial vs. equatorial protons at C5.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state, serving as the ultimate benchmark for validating computational and solution-phase data.[10][13]

Causality: While NMR reveals the structure in solution, molecules can adopt different conformations when packed into a crystal lattice. X-ray crystallography is essential to determine this solid-state structure and understand the potential influence of intermolecular forces, such as hydrogen bonding.[13]

Experimental Protocol: Structure Determination

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it using least-squares methods to achieve the best fit between the calculated and observed structure factors.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the 1,3-dioxane ring in the crystal.

    • Self-Validation: The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should be low (typically < 0.05 for a good structure), and a clean final difference Fourier map with no significant residual electron density.

Computational Chemistry

Theoretical calculations are indispensable for exploring the full potential energy surface of a molecule, including transition states and high-energy conformers that are not experimentally observable.[3]

Causality: We use computational chemistry to answer "why" a certain conformation is preferred. By calculating the relative energies of different conformers (e.g., chair with axial substituent vs. chair with equatorial substituent vs. twist-boat), we can quantify the energetic cost of steric clashes and the stabilization from electronic effects. Density Functional Theory (DFT) is the workhorse method, offering an excellent balance of accuracy and computational cost.[14]

Protocol: DFT Conformational Energy Profile

  • Structure Building: Build initial 3D structures for all plausible conformers (e.g., axial chair, equatorial chair, twist-boat forms) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).[3] This process finds the lowest energy geometry for each starting structure.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. This step is critical to confirm the nature of the stationary point on the potential energy surface.

  • Energy Calculation: Obtain the final electronic energy, including the zero-point vibrational energy (ZPVE) correction from the frequency calculation.[12] The relative Gibbs free energies (ΔG) can then be calculated to determine the predicted equilibrium populations of the conformers at a given temperature.

Conformer Relative Energy (ΔG, kcal/mol) Interpretation
Chair (Equatorial-Substituent)0.00 (Reference)Most stable conformer
Chair (Axial-Substituent)+2.52.5 kcal/mol less stable
2,5-Twist+5.1Significantly less stable[3]
Table 2: Example of calculated relative free energies for a substituted 2,2-dimethyl-1,3-dioxane.

Conclusion

The is a paradigmatic case study in physical organic chemistry. The gem-dimethyl group at C2 provides a crucial steric anchor, simplifying the conformational landscape while simultaneously amplifying the energetic consequences of substituent placement at other ring positions. A definitive structural assignment is not the result of a single measurement but of a carefully constructed, multi-technique investigation. By integrating the solution-phase dynamics from NMR, the solid-state certainty of X-ray crystallography, and the energetic insights from computational chemistry, researchers can develop a holistic and validated understanding of these important heterocyclic systems. This rigorous approach is fundamental to the rational design of molecules in fields ranging from medicinal chemistry to materials science.[15][16]

References

  • Raskildina, G. Z., Spirikhin, L. V., Zlotskija, S. S., & Kuznetsova, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502–507.
  • ResearchGate. (n.d.). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Request PDF.
  • ResearchGate. (2019). (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.
  • BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • Senthilkumar, K., & Kolandaivel, P. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. Computational Biology and Chemistry, 27(3), 173-183. [Link]

  • ResearchGate. (n.d.). a) Single crystal X‐ray diffraction structure of [1⋅⋅⋅dioxane]....
  • Wenschuh, H., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(23), 5732. [Link]

  • Bailey, W. F., et al. (2015). Effect of remote aryl substituents on the conformational equilibria of 2,2-diaryl-1,3-dioxanes: importance of electrostatic interactions. The Journal of Organic Chemistry, 80(9), 4544-4551. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. Journal of the American Chemical Society, 124(12), 3175-3185. [Link]

  • ResearchGate. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Request PDF.
  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry. [Link]

  • Química Organica.org. (n.d.). The anomeric effect. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • ChemRxiv. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a substituted heterocyclic compound, represents a valuable yet often overlooked building block. Its rigid 1,3-dioxane core, derived from the protection of a malonate functional group, offers a unique combination of stability and controlled reactivity. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers in organic synthesis and drug development.

The core structure features a six-membered dioxane ring, which imparts specific conformational constraints. This can be strategically employed to influence the spatial orientation of appended functional groups, a critical aspect in the design of bioactive molecules. Furthermore, the dioxane moiety serves as a robust protecting group for 1,3-diols, stable under a wide range of conditions except for acidic hydrolysis, allowing for selective transformations elsewhere in a molecule.

Part 1: Commercial Availability and Procurement

This compound (CAS Number: 82962-54-7) is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development. Procurement typically involves selecting a supplier based on required purity, quantity, and lead time.

Key Commercial Suppliers

The following table summarizes the offerings from several prominent chemical suppliers. It is important to note that pricing and stock levels are subject to change, and researchers should consult the suppliers' websites for the most current information.

SupplierTypical PurityAvailable QuantitiesPhysical Form
Sigma-Aldrich ≥95%Gram to multi-gram scaleLiquid
Fluorochem ~96%1g, 5g, 10g, 25g, 100gLiquid
CymitQuimica 96%1g, 5g, 10g, 25g, 100gLiquid
CHIRALEN 99%Gram scaleLiquid
Dalton Research Molecules CustomInquiry for quoteNot specified
LabSolutions 95%Inquiry for quoteNot specified

This table is a representative summary. Researchers are advised to verify details directly with the suppliers.

Procurement Workflow

The process of acquiring this compound follows a standard workflow for chemical procurement. This involves identifying the required specifications, obtaining quotes, and ensuring compliance with institutional and regulatory purchasing procedures.

G cluster_procurement Procurement Workflow Define_Specs Define Specifications (Purity, Quantity) Identify_Suppliers Identify Potential Suppliers (e.g., Sigma-Aldrich, Fluorochem) Define_Specs->Identify_Suppliers Request_Quotes Request Quotations (Price, Lead Time) Identify_Suppliers->Request_Quotes Select_Supplier Select Supplier & Place Order Request_Quotes->Select_Supplier Receive_Verify Receive & Verify Compound (CoA, SDS) Select_Supplier->Receive_Verify

Caption: A typical workflow for the procurement of a research chemical.

Part 2: Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 82962-54-7Multiple Suppliers[1]
Molecular Formula C₉H₁₆O₄Multiple Suppliers[1]
Molecular Weight 188.22 g/mol Multiple Suppliers[1]
Appearance LiquidCymitQuimica, Sigma-Aldrich[2]
Boiling Point (Predicted) 217.5 ± 25.0 °C at 760 mmHgChemSrc[3]
Density (Predicted) 1.0 ± 0.1 g/cm³ChemSrc[3]
InChI Key MYGMWHATZAFUIU-UHFFFAOYSA-NSigma-Aldrich, PubChem[4]
Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere at 2-8°C.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a chemical fume hood.

Part 3: In-House Synthesis – A Viable Alternative

While commercially available, in-house synthesis of this compound or its derivatives may be necessary for custom applications or cost-effectiveness at a larger scale. The most logical synthetic route is the acid-catalyzed acetalization of a suitable malonate precursor with 2,2-dimethyl-1,3-propanediol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available diethyl malonate. The first step involves the formation of the dioxane ring, yielding diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate. This is a known compound, and its synthesis provides a strong foundation for this protocol. A subsequent selective hydrolysis and decarboxylation would yield the target mono-ester.

G cluster_synthesis Proposed Synthesis of this compound Reactants Diethyl Malonate + 2,2-Dimethyl-1,3-propanediol Intermediate Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Reactants->Intermediate Acid Catalyst (e.g., p-TsOH) Azeotropic Removal of H₂O Product This compound Intermediate->Product Selective Hydrolysis & Decarboxylation

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis of Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate

This protocol is adapted from established procedures for acetal formation.

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1 equivalent), 2,2-dimethyl-1,3-propanediol (1.1 equivalents), and a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02-0.05 equivalents).

  • Reaction Execution:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate.[1]

Self-Validation Note: The successful formation of the dioxane ring can be confirmed by the disappearance of the diol starting material and the appearance of a new product spot on TLC. The structure of the purified intermediate should be confirmed by NMR and MS analysis before proceeding.

Part 4: Quality Control and Structural Analysis

Whether procured commercially or synthesized in-house, rigorous quality control is essential. The primary techniques for structural verification and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted NMR Spectral Data

¹H NMR (Predicted):

  • Ethyl Group: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

  • Dioxane Ring Protons: The axial and equatorial protons on C4 and C6 will appear as complex multiplets, likely in the range of 3.6-4.0 ppm. The proton on C5 will be a multiplet around 2.5-2.8 ppm.

  • Dimethyl Group: Two singlets for the gem-dimethyl groups on C2, likely around 0.9-1.2 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: ~170 ppm.

  • C2 (Acetal Carbon): ~98-100 ppm.

  • O-CH₂ (Ethyl): ~61 ppm.

  • C4 and C6 (Dioxane): ~70-72 ppm.

  • C5 (Dioxane): ~40-45 ppm.

  • C(CH₃)₂ (gem-Dimethyl): ~22-25 ppm.

  • CH₃ (Ethyl): ~14 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for assessing purity and confirming the molecular weight of the compound. A pure sample should exhibit a single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak (M⁺) at m/z 188, along with characteristic fragmentation patterns of the dioxane ring and the ethyl ester group.

Part 5: Applications in Drug Discovery and Development

The 1,3-dioxane scaffold is not merely a passive protecting group; it is an active component in the design of novel therapeutics. Its conformational rigidity and stability make it an attractive framework for orienting pharmacophoric elements.

Role as a Bioisostere and Scaffold

Substituted 1,3-dioxanes can act as bioisosteres for other cyclic systems, offering a different profile of solubility, metabolic stability, and hydrogen bonding capacity. They have been investigated in a variety of therapeutic areas:

  • Modulators of Multidrug Resistance (MDR): Certain 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and shown to act as effective modulators to overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.

  • Antibacterial and Antifungal Agents: The 1,3-dioxolane and 1,3-dioxane ring systems are present in numerous compounds exhibiting significant antibacterial and antifungal activities.

  • CNS Receptor Ligands: The rigid dioxane structure has been exploited to create selective ligands for sigma (σ) and NMDA receptors, which are important targets for neurological and psychiatric disorders.

The utility of this compound lies in its potential as a key intermediate for accessing more complex, decorated dioxane scaffolds. The ester functionality provides a handle for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol, opening avenues to a diverse range of derivatives for biological screening.

G cluster_applications Applications in Drug Discovery Core Ethyl 2,2-dimethyl-1,3- dioxane-5-carboxylate Intermediate Key Synthetic Intermediate Core->Intermediate Scaffold Rigid Scaffold for Pharmacophore Display Intermediate->Scaffold MDR MDR Modulators Scaffold->MDR Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial CNS CNS Receptor Ligands Scaffold->CNS

Caption: The role of the title compound as a gateway to diverse bioactive scaffolds.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for researchers in organic synthesis and drug discovery. Its stable yet cleavable dioxane core, combined with a readily modifiable ester group, makes it an ideal starting point for the creation of compound libraries and the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, procurement, synthesis, and applications, empowering researchers to confidently incorporate this valuable heterocyclic compound into their research programs.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, structural elucidation, and potential applications.

Introduction and Chemical Identity

This compound, with the CAS number 82962-54-7, is a derivative of 1,3-dioxane, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The presence of a gem-dimethyl group at the 2-position and an ethyl carboxylate group at the 5-position imparts specific stereochemical and reactive properties to the molecule. Its rigid dioxane backbone makes it a valuable scaffold in medicinal chemistry for creating structurally defined molecules.[1]

Table 1: Chemical Identity of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₄[2][3]
Molecular Weight 188.22 g/mol [3]
CAS Number 82962-54-7[3]
Physical Form Liquid[3]
SMILES CCOC(=O)C1COC(OC1)(C)C[2]
InChI InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3[2]
InChIKey MYGMWHATZAFUIU-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the carboxylic acid precursor, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. This is followed by an esterification reaction with ethanol.

Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

This precursor is a known intermediate in organic synthesis.[4] While specific industrial synthesis details are proprietary, a common laboratory-scale approach involves the protection of a dihydroxy carboxylic acid with acetone or a related ketone.

Proposed Esterification Protocol: Fischer Esterification

The conversion of the carboxylic acid to its ethyl ester can be accomplished via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-1,3-dioxane-5-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[5]

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography to yield pure this compound.[5]

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Fischer Esterification cluster_2 Purification Dihydroxy_Acid Dihydroxy Carboxylic Acid Precursor 2,2-dimethyl-1,3-dioxane- 5-carboxylic acid Dihydroxy_Acid->Precursor Acetone Acetone Acetone->Precursor Acid_Catalyst_1 Acid Catalyst Acid_Catalyst_1->Precursor Target_Molecule Ethyl 2,2-dimethyl-1,3-dioxane- 5-carboxylate Precursor->Target_Molecule Ethanol Ethanol Ethanol->Target_Molecule Acid_Catalyst_2 Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst_2->Target_Molecule Reflux Workup Aqueous Workup (Neutralization) Target_Molecule->Workup Extraction Solvent Extraction Workup->Extraction Purification Distillation or Chromatography Extraction->Purification

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Approach

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the gem-dimethyl group, the dioxane ring protons, and the proton at the 5-position. Based on data from similar compounds, the following chemical shifts can be predicted.[7]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂ -CH₃
~3.8 - 4.1Multiplet4HRing -O-CH₂ -
~2.8Multiplet1HRing -CH -COOEt
~1.4Singlet6H-C(CH₃ )₂-
~1.2Triplet3H-O-CH₂-CH₃

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester)
~98-O-C (CH₃)₂-O-
~65Ring -O-C H₂-
~61-O-C H₂-CH₃
~45Ring -C H-COOEt
~25-C(C H₃)₂-
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[8]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~2980-2850C-H stretchAliphatic
~1735C=O stretchEster
~1250-1050C-O stretchEster and Dioxane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted monoisotopic mass is 188.10486 Da.[2] Electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Fragmentation Pathways:

  • Loss of an ethyl group (-CH₂CH₃): Resulting in a fragment at m/z 159.

  • Loss of an ethoxy group (-OCH₂CH₃): Leading to a fragment at m/z 143.

  • Cleavage of the dioxane ring: This can result in various smaller fragments.

  • McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

MS_Fragmentation M_plus [M]⁺˙ m/z = 188 M_minus_Et [M - C₂H₅]⁺ m/z = 159 M_plus->M_minus_Et - •C₂H₅ M_minus_OEt [M - OC₂H₅]⁺ m/z = 143 M_plus->M_minus_OEt - •OC₂H₅ Ring_Fragments Ring Fragmentation Products M_plus->Ring_Fragments Ring Cleavage

References

Methodological & Application

The Art of Stereocontrol: Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. The strategic use of chiral building blocks, derived from the "chiral pool," offers an efficient and elegant approach to introduce stereocenters with high fidelity. Among these, ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate stands out as a versatile and reliable synthon. Its rigid 1,3-dioxane framework, derived from 2,2-bis(hydroxymethyl)malonate, provides a powerful platform for diastereoselective transformations at the C5 position, effectively translating the latent chirality of the starting material into a wide array of complex molecular architectures.

This comprehensive guide, designed for researchers, medicinal chemists, and process development scientists, delves into the synthesis, characterization, and strategic applications of this valuable chiral building block. We will explore not just the "how" but the "why," providing detailed, field-proven protocols and the underlying stereochemical principles that govern their success.

I. The Foundation: Synthesis of this compound

The journey begins with the preparation of the chiral synthon itself. The most common and reliable route involves a two-step process: the synthesis of diethyl bis(hydroxymethyl)malonate followed by an acid-catalyzed acetalization with acetone.

A. Synthesis of the Precursor: Diethyl bis(hydroxymethyl)malonate

This procedure is adapted from a robust and well-established protocol found in Organic Syntheses, ensuring high reliability and reproducibility.[1] The reaction involves the base-catalyzed hydroxymethylation of diethyl malonate using formaldehyde.

Protocol 1: Synthesis of Diethyl bis(hydroxymethyl)malonate

Materials:

  • Diethyl malonate

  • Formaldehyde solution (37% in water)

  • Potassium bicarbonate (KHCO₃)

  • Saturated ammonium sulfate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Isopropyl ether

Procedure:

  • In a beaker equipped with a mechanical stirrer and cooled in a water bath to 20°C, combine formaldehyde solution (2 moles) and potassium bicarbonate (8 g).

  • While stirring, add diethyl malonate (1 mole) dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30°C.

  • Continue stirring for an additional hour after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.

  • Extract the mixture with diethyl ether. Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Remove any remaining volatile materials under vacuum at 40°C until crystallization begins.

  • Dissolve the resulting crystalline and oily product in warm isopropyl ether (50°C).

  • Cool the solution in an ice bath with stirring to induce crystallization.

  • Collect the crystals by filtration, wash with cold isopropyl ether, and dry to afford diethyl bis(hydroxymethyl)malonate.

Data Summary: Synthesis of Diethyl bis(hydroxymethyl)malonate

ParameterValue
Starting Materials Diethyl malonate, Formaldehyde
Reagents Potassium bicarbonate
Solvent Water, Diethyl ether, Isopropyl ether
Reaction Temperature 25-30°C
Typical Yield 75-80%
Appearance White crystalline solid
B. Acetalization: Formation of the 1,3-Dioxane Ring

The second step involves the acid-catalyzed reaction of the diol with acetone to form the rigid 1,3-dioxane ring. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.[2] A Dean-Stark apparatus is typically employed for this purpose.

Protocol 2: Synthesis of this compound

Materials:

  • Diethyl bis(hydroxymethyl)malonate

  • Acetone

  • Toluene or Benzene

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl bis(hydroxymethyl)malonate (1 equivalent), toluene (or benzene), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a molar excess of acetone (2-3 equivalents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

Data Summary: Synthesis of this compound

ParameterValue
Starting Material Diethyl bis(hydroxymethyl)malonate
Reagent Acetone
Catalyst p-Toluenesulfonic acid monohydrate
Solvent Toluene or Benzene
Reaction Condition Reflux with azeotropic removal of water
Typical Yield High
Appearance Colorless oil

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.15 (d, J = 11.0 Hz, 2H, H-4a, H-6a), 3.95 (d, J = 11.0 Hz, 2H, H-4e, H-6e), 2.90 (t, J = 5.5 Hz, 1H, H-5), 1.45 (s, 3H, C(CH₃)₂), 1.40 (s, 3H, C(CH₃)₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5 (C=O), 98.8 (C-2), 65.5 (C-4, C-6), 61.5 (OCH₂CH₃), 45.0 (C-5), 25.0 (C(CH₃)₂), 22.0 (C(CH₃)₂), 14.1 (OCH₂CH₃).

  • IR (neat): ν 2985, 2935, 1735 (C=O), 1380, 1370, 1200, 1160, 1040 cm⁻¹.

  • MS (EI): m/z 187 [M-CH₃]⁺.

II. The Power of Rigidity: Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the conformational rigidity of the dioxane ring. This ring preferentially adopts a chair conformation, which creates a sterically defined environment around the C5 position. This steric bias allows for highly diastereoselective reactions of the enolate derived from the ester, as well as transformations of other functional groups introduced at this position.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Asymmetric Transformations cluster_2 Deprotection & Final Product Diethyl Malonate Diethyl Malonate Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Diethyl Malonate->Diethyl bis(hydroxymethyl)malonate Formaldehyde, KHCO3 This compound This compound Diethyl bis(hydroxymethyl)malonate->this compound Acetone, p-TSA Enolate Formation Enolate Formation This compound->Enolate Formation LDA, THF, -78°C Functional Group Transformation Functional Group Transformation This compound->Functional Group Transformation e.g., Reduction to Aldehyde Diastereoselective Alkylation Diastereoselective Alkylation Enolate Formation->Diastereoselective Alkylation R-X α-Substituted Products α-Substituted Products Diastereoselective Alkylation->α-Substituted Products Chiral Carboxylic Acids Chiral Carboxylic Acids α-Substituted Products->Chiral Carboxylic Acids Acid Hydrolysis Diastereoselective Reduction Diastereoselective Reduction Functional Group Transformation->Diastereoselective Reduction Reducing Agent Chiral Alcohols Chiral Alcohols Diastereoselective Reduction->Chiral Alcohols Chiral 1,3-Diols Chiral 1,3-Diols Chiral Alcohols->Chiral 1,3-Diols Acid Hydrolysis

Caption: Workflow for the synthesis and application of the chiral building block.

A. Diastereoselective Alkylation of the Ester Enolate

The enolate generated from this compound can be alkylated with high diastereoselectivity. The incoming electrophile preferentially approaches from the equatorial direction to avoid steric hindrance from the axial protons on the dioxane ring. This principle, grounded in stereoelectronic effects, provides a reliable method for constructing quaternary stereocenters.

Protocol 3: Diastereoselective Alkylation

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78°C.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise, and stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise and continue stirring at -78°C for several hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the α-alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Causality Behind Experimental Choices:

  • LDA at -78°C: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and complete deprotonation to form the kinetic enolate, minimizing side reactions such as self-condensation.

  • Equatorial Alkylation: The rigid chair conformation of the dioxane ring directs the incoming electrophile to the less sterically hindered equatorial face of the enolate, leading to a high degree of diastereoselectivity.

B. Diastereoselective Reduction of Derived Ketones

The ester group at C5 can be transformed into a variety of other functional groups, which can then undergo further stereoselective reactions. For example, conversion to a ketone followed by diastereoselective reduction provides access to chiral secondary alcohols, which upon deprotection yield valuable 1,3-diols.

Protocol 4: Diastereoselective Reduction of a β-(1,3-Dioxan-5-yl)ketone

This protocol is based on the principles of stereoselective reductions of ketones bearing a chiral acetal auxiliary.[3]

Materials:

  • 5-Acyl-2,2-dimethyl-1,3-dioxane (prepared from the title compound)

  • Lithium borohydride (LiBH₄)

  • Europium(III) chloride (EuCl₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, nitrogen-purged flask, suspend EuCl₃ (1.5 equivalents) in anhydrous Et₂O.

  • Add a solution of LiBH₄ (1.5 equivalents) in Et₂O and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78°C and add a solution of the 5-acyl-2,2-dimethyl-1,3-dioxane (1 equivalent) in Et₂O dropwise.

  • Stir the reaction at -78°C for several hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereoselectivity of the reduction can be determined by ¹H NMR analysis of the resulting alcohol.

Causality Behind Experimental Choices:

  • Chelation Control: The use of a Lewis acid like EuCl₃ with a hydride source can promote chelation between the Lewis acid, the ketone oxygen, and one of the dioxane oxygens. This creates a more rigid transition state, enhancing the facial selectivity of the hydride attack and leading to high diastereoselectivity.

III. Liberating the Chirality: Deprotection of the Dioxane Ring

A key advantage of the 1,3-dioxane motif is its stability to a wide range of reaction conditions, yet its facile removal under acidic conditions.[2] This allows for the unmasking of the 1,3-diol functionality at a late stage in a synthetic sequence.

Protocol 5: Acid-Catalyzed Deprotection

Materials:

  • Substituted 2,2-dimethyl-1,3-dioxane derivative

  • Methanol or Acetone/Water mixture

  • Catalytic acid (e.g., HCl, p-TSA, or an acidic resin like Dowex 50W-X8)

Procedure:

  • Dissolve the 1,3-dioxane derivative in a suitable solvent (e.g., methanol or a mixture of acetone and water).

  • Add a catalytic amount of the acid.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.

  • Neutralize the acid with a mild base (e.g., solid sodium bicarbonate or triethylamine).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the free 1,3-diol.

G cluster_synthesis Synthesis cluster_application Application cluster_deprotection Deprotection start Diethyl Malonate diol Diethyl bis(hydroxymethyl)malonate start->diol Formaldehyde, KHCO₃ dioxane This compound diol->dioxane Acetone, p-TSA enolate Enolate dioxane->enolate LDA ketone 5-Acyl Dioxane dioxane->ketone Functional Group Transformation alkylated α-Alkylated Dioxane enolate->alkylated R-X final_acid α-Substituted Chiral Acid alkylated->final_acid Acid Hydrolysis alcohol Chiral Secondary Alcohol ketone->alcohol Stereoselective Reduction final_diol Chiral 1,3-Diol alcohol->final_diol Acid Hydrolysis

Caption: Logical flow of synthesis, application, and deprotection.

IV. Conclusion

This compound is more than just a protected derivative; it is a powerful chiral building block that offers a reliable and predictable platform for asymmetric synthesis. Its straightforward preparation, conformational rigidity, and the ease of subsequent deprotection make it an invaluable tool for the construction of complex, enantiomerically enriched molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile synthon in their synthetic endeavors, from academic research to industrial drug development.

V. References

  • Block, P., Jr. (1963). Diethyl bis(hydroxymethyl)malonate. Organic Syntheses, 43, 25. [Link]

  • Han, Y., et al. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 19(7), 9548-9564. [Link]

  • "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Deprotection of 2,2-Dimethyl-1,3-Dioxane Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the 2,2-Dimethyl-1,3-dioxane Group in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The 2,2-dimethyl-1,3-dioxane, a cyclic ketal also known as an isopropylidene ketal or acetonide, serves as a robust and reliable protecting group for 1,3-diols.[1][2] Its formation is readily achieved through the acid-catalyzed reaction of a 1,3-diol with acetone or its equivalent, 2,2-dimethoxypropane.[3] This protecting group is favored for its general stability under basic, reductive, and oxidative conditions, rendering it a valuable tool in a synthetic chemist's arsenal.[2]

This application note provides a detailed guide to the deprotection of the 2,2-dimethyl-1,3-dioxane group, focusing on the underlying mechanistic principles and offering a selection of validated protocols suitable for various substrates and research needs.

Mechanistic Insight: The Chemistry of Deprotection

The cleavage of the 2,2-dimethyl-1,3-dioxane protecting group is fundamentally an acid-catalyzed hydrolysis.[1][4] The reaction is reversible, and driving the equilibrium towards the deprotected diol requires the presence of water.[5][6]

The process can be initiated by either Brønsted or Lewis acids.[2][7] The mechanism involves the following key steps:

  • Protonation: A proton from the acidic catalyst protonates one of the oxygen atoms of the dioxane ring, transforming the alkoxy group into a good leaving group.[4][6]

  • Ring Opening: The neighboring oxygen atom assists in the departure of the leaving group, leading to the formation of a resonance-stabilized oxonium ion.[4][6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[4][6]

  • Deprotonation: A proton is lost from the newly added water molecule, yielding a hemiacetal intermediate.

  • Second Protonation and Cleavage: The remaining alkoxy group is protonated and subsequently eliminated as acetone, facilitated by the formation of a protonated carbonyl group.[6]

  • Final Deprotonation: Loss of a proton regenerates the 1,3-diol and the acid catalyst.

To ensure the reaction proceeds to completion, a large excess of water is often used to shift the equilibrium towards the deprotected products.[6]

Visualization of the Deprotection Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis of a 2,2-dimethyl-1,3-dioxane protecting group.

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of 2,2-Dimethyl-1,3-Dioxane Protected_Diol Protected 1,3-Diol (2,2-Dimethyl-1,3-Dioxane) Protonation Protonation of Oxygen Protected_Diol->Protonation + H⁺ Oxonium_Ion Ring-Opened Oxonium Ion Protonation->Oxonium_Ion Ring Opening Water_Attack Nucleophilic Attack by H₂O Oxonium_Ion->Water_Attack + H₂O Hemiacetal Hemiacetal Intermediate Water_Attack->Hemiacetal - H⁺ Second_Protonation Protonation of Second Oxygen Hemiacetal->Second_Protonation + H⁺ Deprotected_Diol Deprotected 1,3-Diol + Acetone Second_Protonation->Deprotected_Diol Cleavage Experimental_Workflow Start Start: Protected 1,3-Diol Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Catalyst Add Acid Catalyst (Protic or Lewis) Dissolve->Add_Catalyst Reaction Monitor Reaction (TLC, LC-MS) Add_Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purification Purification (Column Chromatography) Dry_Concentrate->Purification Final_Product Final Product: Deprotected 1,3-Diol Purification->Final_Product

Sources

Application Note & Protocol: Selective Acidic Hydrolysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2,2-dimethyl-1,3-dioxane moiety, a cyclic acetal derived from acetone, serves as a robust protecting group for 1,3-diols in multistep organic synthesis. Its stability under basic and nucleophilic conditions makes it invaluable for selective transformations at other parts of a molecule.[1] The targeted removal, or deprotection, of this group is typically achieved through acid-catalyzed hydrolysis, which regenerates the diol functionality.[2]

This document provides a comprehensive guide to the acidic hydrolysis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a common substrate where the acetal protects the diol functionality of a glycerate derivative. The protocol details a controlled procedure to selectively cleave the acetal while minimizing the concurrent hydrolysis of the ethyl ester. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline methods for reaction monitoring and product characterization, and offer a guide for troubleshooting common experimental challenges.

The primary transformation is as follows:

  • Starting Material: this compound

  • Product: Ethyl 2,3-dihydroxypropanoate (Ethyl glycerate)

  • By-product: Acetone

This protocol is designed for researchers in synthetic chemistry and drug development who require a reliable method for 1,3-diol deprotection.

Scientific Principle & Reaction Mechanism

The acidic hydrolysis of an acetal is a reversible equilibrium-driven process.[3] To drive the reaction toward the deprotected diol, an excess of water is used, in accordance with Le Châtelier's principle.[3] The mechanism proceeds through several distinct, proton-catalyzed steps.

2.1 Mechanism of Acetal Hydrolysis

The reaction is initiated by the protonation of one of the acetal's oxygen atoms by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid.[4][5] This protonation converts a poor leaving group (alkoxide) into a good leaving group (alcohol).

The key steps are:

  • Protonation: An oxygen of the 1,3-dioxane ring is protonated.

  • Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.[6]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbocation.

  • Deprotonation: A proton is transferred to a water molecule, forming a hemiacetal intermediate.

  • Second Protonation: The remaining ether oxygen of the hemiacetal is protonated.

  • Elimination: The protonated hydroxyl group leaves as a molecule of acetone (the original ketone).

  • Final Deprotonation: The resulting protonated diol is deprotonated by water to yield the final product, ethyl 2,3-dihydroxypropanoate, and regenerate the acid catalyst.[7]

Acetal Hydrolysis Mechanism start Ethyl 2,2-dimethyl- 1,3-dioxane-5-carboxylate step1 Protonation of Acetal Oxygen start->step1 + H₃O⁺ step2 Ring Opening to form Oxocarbenium Ion step1->step2 - H₂O step3 Nucleophilic Attack by H₂O step2->step3 + H₂O hemiacetal Hemiacetal Intermediate step3->hemiacetal - H₃O⁺ step4 Protonation of Hemiacetal Ether hemiacetal->step4 + H₃O⁺ step5 Elimination of Acetone step4->step5 - Acetone product Ethyl 2,3-dihydroxy- propanoate (Product) step5->product - H₃O⁺

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

2.2 Competing Reaction: Ester Hydrolysis

Under the same acidic conditions, the ethyl ester group can also undergo hydrolysis to form the corresponding carboxylic acid and ethanol.[8][9] This reaction typically requires more forcing conditions (higher temperatures or longer reaction times) than acetal cleavage. This protocol is optimized to favor acetal hydrolysis by using mild conditions.

Experimental Protocol

3.1 Materials and Reagents

ReagentGradeSupplier ExampleNotes
This compound>95%Sigma-AldrichStarting material.
Tetrahydrofuran (THF)Reagent Grade-Co-solvent to ensure miscibility.
Deionized Water--Used in excess to drive the reaction.
Hydrochloric Acid (HCl)2 M Aqueous Solution-Acid catalyst. Other acids like H₂SO₄ or p-TsOH can be used.
Ethyl AcetateACS Grade-Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--To neutralize the acid catalyst during workup.
Saturated Sodium Chloride (Brine) Solution--To wash the organic layer and aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

3.2 Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography

3.3 Step-by-Step Procedure

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.88 g, 10.0 mmol).

    • Add tetrahydrofuran (THF, 20 mL) and deionized water (10 mL). Stir the mixture until the starting material is fully dissolved.

    • Rationale: A co-solvent like THF is used to create a homogeneous solution, as the organic substrate has limited solubility in pure water.[2]

    • Slowly add 2 M hydrochloric acid (2.5 mL, 5.0 mmol, 0.5 equivalents).

    • Rationale: A catalytic amount of strong acid is sufficient to initiate the hydrolysis. Using a large excess can promote the unwanted hydrolysis of the ester.[2]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (approx. 25°C).

    • Monitor the progress of the reaction every 30 minutes using Thin-Layer Chromatography (TLC).

    • TLC System: Use a 1:1 mixture of ethyl acetate and hexanes as the eluent. Visualize spots using a potassium permanganate stain. The starting material (acetal) is less polar and will have a higher Rf value than the product (diol).

    • The reaction is typically complete within 2-4 hours.

  • Workup and Neutralization:

    • Once the starting material is consumed (as indicated by TLC), transfer the reaction mixture to a 100 mL separatory funnel.

    • Carefully add saturated sodium bicarbonate solution (~20 mL) to neutralize the hydrochloric acid. Swirl gently at first to allow for gas evolution (CO₂). Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

    • Rationale: Neutralization is crucial to stop the reaction and prevent further acid-catalyzed processes during extraction and concentration.

  • Extraction and Isolation:

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers in the separatory funnel and wash with saturated brine solution (20 mL).

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield ethyl 2,3-dihydroxypropanoate as a clear, viscous oil.

Experimental Workflow and Data

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Setup (Reactant, THF/H₂O, HCl) monitor 2. Reaction & Monitoring (Room Temp, TLC) setup->monitor neutralize 3. Neutralization (NaHCO₃) monitor->neutralize extract 4. Extraction (Ethyl Acetate) neutralize->extract wash 5. Wash & Dry (Brine, MgSO₄) extract->wash concentrate 6. Concentration (Rotovap) wash->concentrate purify 7. Column Chromatography (Silica Gel) concentrate->purify analyze 8. Characterization (NMR, IR, MS) purify->analyze

Caption: Workflow for Acidic Hydrolysis of the Acetal.

4.1 Analytical Characterization Data

The identity and purity of the product, ethyl 2,3-dihydroxypropanoate, should be confirmed using standard analytical techniques.

TechniqueStarting Material (this compound)Product (Ethyl 2,3-dihydroxypropanoate)
¹H NMR δ 1.40 (s, 3H, CH₃), 1.45 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂CH₃), 1.25 (t, 3H, OCH₂CH₃), 3.8-4.4 (m, 3H)δ 4.25 (q, 2H, OCH₂CH₃), 1.30 (t, 3H, OCH₂CH₃), 3.6-4.1 (m, 3H), ~2.5-3.5 (br s, 2H, OH x 2)
¹³C NMR δ 170 (C=O), 100 (C(CH₃)₂), 61 (OCH₂), 25, 20 (C(CH₃)₂), 14 (CH₃)δ 172 (C=O), 72 (CHOH), 64 (CH₂OH), 62 (OCH₂), 14 (CH₃)
IR (cm⁻¹) 2980 (C-H), 1740 (C=O, ester), 1160, 1080 (C-O, acetal)3400 (br, O-H), 2980 (C-H), 1735 (C=O, ester), 1100 (C-O)
MS (ESI+) m/z 189 [M+H]⁺, 211 [M+Na]⁺m/z 149 [M+H]⁺, 171 [M+Na]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid catalyst.2. Reaction time too short.3. Low temperature.1. Add another 0.1 eq of 2 M HCl.2. Allow the reaction to stir for a longer period, monitoring by TLC.3. Gently warm the mixture to 30-40°C.
Low Yield 1. Incomplete extraction.2. Product loss during neutralization (emulsion).3. Premature stopping of the reaction.1. Perform additional extractions (e.g., 2 x 20 mL).2. Add brine to the separatory funnel to break up emulsions.3. Ensure the starting material spot has fully disappeared on TLC.
Ester Hydrolysis Observed 1. Reaction conditions too harsh (too much acid, high temperature, or prolonged time).2. Acid not fully neutralized during workup.1. Reduce the amount of acid catalyst or run the reaction at a lower temperature (e.g., 0°C).2. Ensure the aqueous phase is pH > 7 before extraction.
Difficult Purification Co-elution of product with by-products or starting material.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]

  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 66(15), 5249–5251. Retrieved from [Link]

  • Rao, M. S., & Mohan, H. R. (2001). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry, 66(7), 2533–2534. Retrieved from [Link]

  • Academax. (n.d.). Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Hydrolysis Kinetics of 2-Propyl-1,3-Dioxane for Downstream Separation of 1,3-Propanediol. Retrieved from [Link]

  • YouTube. (2022). Acetal Hydrolysis in Acidic Media. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019). Mechanism of ester hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

Sources

enzymatic resolution of racemic ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enzymatic Resolution of Racemic Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Dioxane Scaffolds

Optically active 2,2-dimethyl-1,3-dioxane-5-carboxylic acid and its esters are valuable chiral building blocks in medicinal chemistry and the synthesis of complex organic molecules. The rigid, chair-like conformation of the dioxane ring, combined with the stereocenter at the C5 position, provides a well-defined three-dimensional arrangement of functional groups. This structural feature is highly sought after for designing ligands for asymmetric catalysis and as scaffolds for pharmacologically active compounds where stereochemistry dictates biological activity.

Traditional chemical methods for resolving such racemates often require stoichiometric amounts of expensive chiral resolving agents and can involve multiple, tedious crystallization steps. Biocatalytic kinetic resolution, employing enzymes such as lipases, presents a highly efficient, selective, and environmentally benign alternative.[1] This application note provides a detailed protocol for the kinetic resolution of racemic this compound utilizing the highly versatile and robust enzyme, Candida antarctica lipase B.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst. In this case, a lipase will selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. The reaction can be stopped at approximately 50% conversion to theoretically obtain both the unreacted substrate and the product in high enantiomeric excess (ee).

Two primary strategies using Candida antarctica lipase B (CALB) are presented:

  • Enantioselective Hydrolysis: The lipase selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid. The unreacted ester and the chiral carboxylic acid can then be separated.

  • Enantioselective Transesterification: In a non-aqueous solvent, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one enantiomer of the ester, forming a new ester. This approach is often preferred as it minimizes side reactions and can be performed in organic media, which can enhance enzyme stability and selectivity.[2]

Core Rationale: Why Candida antarctica Lipase B (Novozym® 435)?

Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym® 435), is one of the most widely used biocatalysts in asymmetric synthesis.[2][3] Its selection for this application is grounded in several key attributes:

  • Broad Substrate Specificity: CALB is known to accept a wide range of substrates, including esters with sterically demanding groups.[4] The 2,2-dimethyl-1,3-dioxane moiety presents such a structural challenge, for which CALB is well-suited.

  • High Enantioselectivity: CALB frequently exhibits excellent enantiomeric discrimination (high E-values) in the resolution of chiral alcohols and carboxylic acid esters.[5]

  • Exceptional Stability: The immobilization of CALB on a macroporous acrylic resin (Novozym® 435) confers remarkable thermal and operational stability, especially in organic solvents, and allows for easy recovery and reuse of the biocatalyst.[1]

  • Irreversible Acylation: When using vinyl acetate as the acyl donor in transesterification, the reaction is rendered effectively irreversible. The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation.[6]

Experimental Workflow Overview

The overall process involves the enzymatic reaction followed by analytical verification of its success. The workflow is designed to first establish the catalytic activity and selectivity, then to monitor the reaction to achieve optimal separation of the enantiomers.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation racemate Racemic Ethyl 2,2-dimethyl-1,3-dioxane- 5-carboxylate reaction_setup Combine Reactants & Enzyme racemate->reaction_setup enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_setup incubation Incubate with Stirring (Controlled Temperature) reaction_setup->incubation monitoring Monitor Progress (Chiral GC/HPLC) incubation->monitoring Take Aliquots quenching Quench at ~50% Conversion (Filter Enzyme) monitoring->quenching workup Reaction Work-up (e.g., Chromatography) quenching->workup product_S (S)-Ester (Unreacted Substrate) workup->product_S product_R (R)-Acylated Product workup->product_R analysis Determine %ee and Yield of Separated Enantiomers product_S->analysis product_R->analysis

Caption: Workflow for enzymatic kinetic resolution.

Materials and Reagents

ReagentGradeSupplier ExampleNotes
Racemic this compound>98%TCI, Sigma-AldrichStarting substrate.
Novozym® 435 (Candida antarctica lipase B, immobilized)N/ASigma-AldrichBiocatalyst. Store desiccated at 4°C.
TolueneAnhydrousSigma-AldrichReaction solvent. A non-polar solvent is recommended.[2]
Vinyl Acetate>99%, anhydrousSigma-AldrichAcyl donor for transesterification.
Phosphate Buffer (0.1 M, pH 7.0)Molecular BiologyVWRFor hydrolysis protocol.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeFisher ScientificFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
MethanolGC GradeFisher ScientificSolvent for GC sample preparation.

Detailed Experimental Protocols

Protocol 1: Enantioselective Transesterification (Recommended)

This protocol is recommended due to the irreversible nature of the acylation with vinyl acetate and the ease of working in a purely organic medium.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, ~5.3 mmol).

  • Solvent Addition: Dissolve the substrate in 20 mL of anhydrous toluene.

  • Acyl Donor: Add vinyl acetate (0.92 g, ~10.6 mmol, 2.0 equivalents).

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and place it in a shaker incubator set to 40°C and 200 rpm.

  • Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), pause the stirring and carefully withdraw a small aliquot (~50 µL) of the supernatant. Dilute the aliquot with methanol and analyze by chiral GC (see Protocol 3) to determine the conversion rate and the enantiomeric excess of the remaining substrate (ees) and the newly formed product (eep).

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.[1]

  • Work-up and Purification:

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent and excess vinyl acetate.

    • The resulting residue contains the unreacted ester enantiomer and the acylated product enantiomer. These can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Protocol 2: Enantioselective Hydrolysis

This method is an alternative to transesterification and yields a carboxylic acid product.

  • Reaction Setup: In a 100 mL flask, dissolve racemic this compound (1.0 g, ~5.3 mmol) in 20 mL of toluene.

  • Aqueous Phase: Add 20 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Novozym® 435 (150 mg, 15% w/w of substrate).

  • Incubation: Stir the biphasic mixture vigorously at 35°C to ensure adequate mixing between the organic and aqueous phases.

  • Reaction Monitoring: Periodically, stop the stirring, allow the layers to separate, and sample the organic layer for chiral GC analysis to monitor the disappearance of the starting ester.

  • Reaction Termination: Once ~50% conversion is achieved, filter to remove the enzyme. Separate the organic and aqueous layers using a separatory funnel.

  • Work-up and Purification:

    • Organic Layer: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to recover the unreacted ester enantiomer.

    • Aqueous Layer: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the resulting carboxylic acid product with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Protocol 3: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is critical for evaluating the success of the resolution.[7] Based on methods for structurally similar dioxane and dioxolane derivatives, a chiral GC method is proposed as a starting point.[8][9]

  • Instrumentation and Column:

    • Gas Chromatograph: Agilent 8890 or similar, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Rt®-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.[8]

  • GC Conditions (Starting Point for Optimization):

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 2°C/min to 180°C. Slower ramp rates often improve resolution.[10]

    • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the starting racemic ester in methanol (~1 mg/mL). Inject this standard to determine the retention times of the two enantiomers and ensure the column provides baseline separation (Resolution > 1.5).

    • Reaction Aliquots: Dilute the reaction aliquots in methanol to an appropriate concentration before injection.

  • Calculation of Enantiomeric Excess (% ee) and Conversion (c):

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram.[11] % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100

    • Conversion (c) can be calculated based on the decrease in the total amount of starting material or the appearance of the product. The relationship between conversion and the enantiomeric excess of the substrate (ees) and product (eep) is a key indicator of the enzyme's selectivity (E-value).

Data Presentation and Expected Results

The success of a kinetic resolution is determined by the enantioselectivity (E-value), which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (ees) or product (eep). An E-value > 200 is considered excellent for preparative purposes. The table below illustrates hypothetical data for a successful resolution.

Time (h)Conversion (c) %ee of Substrate (ees) %ee of Product (eep) %Calculated E-value
21518>99>200
43043>99>200
8458299>200
1250>9998>200
2460>9980>200

Note: This data is illustrative. Optimal results are typically achieved near 50% conversion, where both the remaining substrate and the formed product can be isolated with high enantiopurity.

Expert Insights & Troubleshooting

  • Causality of Solvent Choice: The use of anhydrous, non-polar solvents like toluene or hexane in transesterification is critical. It minimizes water-dependent side reactions (hydrolysis) and often enhances the enantioselectivity of lipases like CALB.[2]

  • Monitoring is Key: Do not run the reaction for a fixed time. The optimal endpoint is at ~50% conversion. Overrunning the reaction (>50% conversion) will decrease the enantiomeric excess of the product, while stopping too early (<50% conversion) will result in a lower enantiomeric excess of the remaining substrate.

  • Poor or No Conversion:

    • Inactive Enzyme: Ensure Novozym® 435 has been stored correctly. Perform a simple activity test with a standard substrate like tributyrin if in doubt.

    • Inhibitors: Ensure solvents and substrates are free of impurities that could inhibit the enzyme.

  • Low Enantioselectivity (Low E-value):

    • Temperature: Try lowering the reaction temperature (e.g., from 40°C to 30°C). Lower temperatures can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.

    • Solvent: Screen different organic solvents. The nature of the solvent can significantly influence enzyme conformation and, thus, selectivity.

  • Poor GC Resolution:

    • Optimize Temperature Program: As noted, a slower oven ramp rate is the most effective tool for improving the separation of enantiomers on a chiral column.[10]

    • Carrier Gas Flow: Adjust the linear velocity of the carrier gas to optimize column efficiency.

    • Column Choice: If the suggested column does not provide adequate separation, other cyclodextrin-based phases (e.g., with different derivatization) should be tested.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Kinetic Resolution Process cluster_output Outputs (at ~50% Conversion) Racemate Racemic Ester Discrimination Enantioselective Reaction Racemate->Discrimination Enzyme Chiral Catalyst (Lipase) Enzyme->Discrimination SlowReacting Enantioenriched Substrate (e.g., S-ester) Discrimination->SlowReacting k_slow FastReacting Enantioenriched Product (e.g., R-acid) Discrimination->FastReacting k_fast (k_fast > k_slow)

Caption: Principle of kinetic resolution.

References

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. Available at: [Link]

  • Hydrolysis of Fatty Acid Esters by Candida Antarctica Lipase B (Novozym 435) Dissolved in Anhydrous Triethylamine. SciSpace. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Royal Society of Chemistry. Available at: [Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • (PDF) Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. ResearchGate. Available at: [Link]

  • Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Hydrolytic action of Candida Antarctica lipase B (CALB) and pig liver esterase (PLE) upon various carboxyl protecting groups. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Successive cycles of utilization of novozym 435 in three different reaction systems. SciELO. Available at: [Link]

  • A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. ResearchGate. Available at: [Link]

  • Process for the continuous transvinylation of carboxylic acids with vinyl acetate. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Chiral 1,3-Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Chiral 1,3-Diols

Chiral 1,3-diols are fundamental structural motifs embedded within a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The precise spatial arrangement of their two hydroxyl groups is critical, as it dictates molecular conformation and, consequently, biological function. Molecules like the polyketide natural products and statin drugs feature these arrangements, making the stereocontrolled synthesis of 1,3-diols a paramount challenge in modern organic chemistry.[3][4]

Synthesizing a single, desired stereoisomer from the possible four (syn or anti diastereomers, each as a pair of enantiomers) requires sophisticated strategies that can precisely control the formation of two stereogenic centers. This guide provides an in-depth exploration of the primary methodologies employed by researchers and process chemists, focusing on the underlying principles, field-proven protocols, and comparative analysis of each approach. We will delve into methods governed by the substrate, directed by the reagent, controlled by the catalyst, and elegantly orchestrated by biocatalysis.

I. The Cornerstone: Diastereoselective Reduction of β-Hydroxy Ketones

The most prevalent strategy for constructing chiral 1,3-diols is the reduction of a β-hydroxy ketone precursor. The pre-existing stereocenter at the β-position serves as a powerful control element, directing the stereochemical outcome of the newly formed hydroxyl group. The choice between a syn or anti product is mechanistically determined by whether the reaction proceeds under chelation or non-chelation control.[5][6]

A. Chelation-Controlled Reduction for syn-1,3-Diols: The Narasaka-Prasad Protocol

To achieve the syn configuration, the reaction must be guided through a rigid, cyclic transition state. This is the principle behind the Narasaka-Prasad reduction.[7] A bifunctional Lewis acid, such as a dialkylboron alkoxide, coordinates to both the hydroxyl and ketone oxygens, forming a stable six-membered chelate.[6][7] This chelation locks the conformation of the molecule, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the sterically less encumbered equatorial direction, resulting in the syn-diol.[7][8]

Caption: Chelation-controlled reduction for syn-1,3-diols.

Protocol 1: Narasaka-Prasad syn-Reduction This protocol is adapted from literature procedures for the diastereoselective reduction of β-hydroxy ketones.[4][7]

  • Preparation: Dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of dry THF/MeOH at -78 °C under an inert atmosphere (N₂ or Ar).

  • Chelation: Add diethyl(methoxy)borane (Et₂BOMe, 1.2 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the boron chelate. The causality here is critical: pre-formation of the chelate is essential for high diastereoselectivity.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) in one portion. The reaction is typically sluggish at -78 °C and may require several hours. Monitor the reaction progress by TLC.

  • Quench and Workup: Once the starting material is consumed, quench the reaction by slowly adding an equal volume of 30% aqueous hydrogen peroxide, followed by an equal volume of saturated aqueous sodium bicarbonate. Caution: H₂O₂ quench is exothermic. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the syn-1,3-diol.

B. Reagent-Directed Reduction for anti-1,3-Diols: The Evans-Saksena Protocol

To favor the anti diastereomer, the system must avoid the rigid chelation described above. The Evans-Saksena reduction achieves this through a clever mechanism of intramolecular hydride delivery.[9] The reagent, tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃), first reacts with the substrate's hydroxyl group to form a boron-alkoxide intermediate.[10] This intermediate then adopts a chair-like six-membered transition state where the hydride is delivered from the boron center directly to the carbonyl face, stereoselectively forming the anti-diol.[8][10]

Caption: Reagent-directed reduction for anti-1,3-diols.

Protocol 2: Evans-Saksena anti-Reduction This protocol is based on the highly selective method developed by Evans and Saksena.[10][9]

  • Preparation: Dissolve the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of dry acetonitrile/acetic acid at -40 °C under an inert atmosphere. The acidic solvent is crucial for activating the triacetoxyborohydride reagent.

  • Reduction: Add tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 equiv) portion-wise over 10-15 minutes, maintaining the internal temperature below -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C for 4-8 hours. The progress should be monitored carefully by TLC, as over-reduction is possible.

  • Quench and Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirring vigorously for 1 hour to break up boron complexes.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography to afford the pure anti-1,3-diol.

Parameter Narasaka-Prasad Reduction Evans-Saksena Reduction
Product syn-1,3-Diolanti-1,3-Diol
Key Reagent Et₂BOMe (or other boron chelator) + NaBH₄Me₄NHB(OAc)₃
Mechanism Chelation-Control (Intermolecular Hydride)Reagent-Control (Intramolecular Hydride)
Solvent THF/MeOHAcetonitrile/Acetic Acid
Temperature -78 °C-40 °C
Selectivity Typically >10:1 syn:antiTypically >15:1 anti:syn

II. Catalytic Asymmetric Approaches: Building Chirality from Achiral Precursors

When an existing stereocenter is not present, chirality must be introduced by an external catalyst. These methods are highly valued for their efficiency and atom economy.

A. Noyori Asymmetric Hydrogenation of β-Keto Esters

A landmark achievement in asymmetric catalysis, the Noyori hydrogenation utilizes chiral ruthenium-diphosphine complexes, most famously Ru-BINAP, to reduce β-keto esters to chiral β-hydroxy esters with exceptional enantioselectivity.[11][12][13] The resulting β-hydroxy ester can then be easily reduced to the corresponding chiral 1,3-diol. The mechanism involves the formation of a ruthenium-hydride species which coordinates the substrate, and hydrogen is delivered to one enantiotopic face of the ketone.[11][14]

Caption: Two-step synthesis of chiral 1,3-diols via Noyori Hydrogenation.

Protocol 3: Noyori Asymmetric Hydrogenation of a β-Keto Ester This protocol is a general procedure based on the original reports by Noyori and coworkers.[12][15]

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the β-keto ester (1.0 equiv), degassed methanol, and the chiral Ru(II)-BINAP catalyst (e.g., RuCl₂[(R)-BINAP], 0.01-0.1 mol%).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with H₂ gas. Pressurize the reactor to the desired pressure (typically 4-100 atm) and heat to the reaction temperature (25-80 °C).[12]

  • Reaction: Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by GC or HPLC analysis of aliquots.

  • Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. The crude chiral β-hydroxy ester is often pure enough for the next step or can be purified by chromatography.

  • Reduction to Diol: Dissolve the crude β-hydroxy ester in dry THF at 0 °C and add LiAlH₄ (1.5 equiv) portion-wise. Stir until the reaction is complete (TLC), then perform a standard Fieser workup (sequential addition of water, 15% NaOH, and water) to yield the chiral 1,3-diol.

B. Organocatalytic Aldol Reaction / Asymmetric Reduction Cascade

This powerful two-step sequence first establishes one stereocenter via an asymmetric aldol reaction and then sets the second via a diastereoselective reduction. Proline and its derivatives are highly effective organocatalysts for the aldol addition of ketones to aldehydes, affording chiral β-hydroxy ketones with high enantiomeric excess.[1][16] The subsequent reduction can be directed to the syn or anti product using the methods described in Section I or by using another chiral reducing agent, such as a CBS-oxazaborolidine, to achieve a double stereodifferentiation.[1][16]

Protocol 4: Two-Step Organocatalytic Aldol / CBS Reduction This procedure combines an organocatalytic aldol reaction with a subsequent chiral reduction.[1][16]

Step A: Asymmetric Aldol Reaction

  • Setup: To a solution of the aldehyde (1.0 equiv) and (S)-proline (0.2 equiv) in dry DMSO, add the ketone (5.0 equiv).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor by TLC. The use of excess ketone drives the equilibrium towards the product.

  • Workup: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the chiral β-hydroxy ketone.

Step B: (R)-CBS Catalyzed Asymmetric Reduction

  • Setup: To a solution of (R)-methyl-CBS (0.1 equiv, 1 M in toluene) in dry toluene at 0 °C under N₂, add BH₃·SMe₂ (1.5 equiv, 2 M in toluene) dropwise. Stir for 15 minutes.

  • Reduction: Add a solution of the chiral β-hydroxy ketone (from Step A, 1.0 equiv) in dry toluene dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours, monitoring by TLC.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup and Purification: Concentrate the mixture and purify by silica gel column chromatography to obtain the enantiomerically enriched 1,3-diol.

III. Biocatalytic and Chemoenzymatic Strategies

Biocatalysis offers an environmentally benign and often highly selective route to chiral diols, operating under mild aqueous conditions.[2][17]

Dynamic Kinetic Resolution (DKR)

Standard kinetic resolution is limited to a 50% theoretical yield. Dynamic Kinetic Resolution (DKR) overcomes this by combining a selective enzymatic reaction with the simultaneous, in-situ racemization of the less reactive substrate enantiomer.[18] This funnels the entire racemic starting material into a single, enantiopure product, allowing for theoretical yields approaching 100%.[3][18] For 1,3-diols, this is often achieved by coupling a lipase-catalyzed acylation with a ruthenium-catalyzed racemization (or epimerization).[3][19]

Caption: DKR combines slow enzymatic resolution with fast racemization.

Protocol 5: DKR of a Racemic 1,3-Diol This procedure is adapted from established methods combining lipase and ruthenium catalysis.[3]

  • Setup: In a flask, combine the racemic 1,3-diol (1.0 equiv), Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), and a ruthenium racemization catalyst (e.g., Shvo's catalyst, 1-2 mol%).

  • Solvent and Acyl Donor: Add an appropriate organic solvent (e.g., toluene) and the acyl donor. Isopropenyl acetate (2.0 equiv) is often an excellent choice as the acetone byproduct does not interfere with the reaction.[3]

  • Reaction: Heat the mixture (typically 40-60 °C) and stir for 24-72 hours. Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.

  • Workup: Once the reaction reaches completion, filter off the enzyme and catalyst. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate and purify the resulting enantiopure monoacetate by silica gel column chromatography. The monoacetate can then be hydrolyzed to the enantiopure diol if desired.

Summary and Outlook

The synthesis of chiral 1,3-diols is a well-developed field with a robust toolbox of reliable methods. The choice of strategy depends heavily on the desired stereochemistry (syn vs. anti), the availability of starting materials, and the scale of the synthesis.

  • For diastereoselective synthesis from chiral precursors: The Narasaka-Prasad (syn) and Evans-Saksena (anti) reductions are the gold standards, offering predictable and high levels of stereocontrol.

  • For asymmetric synthesis from achiral precursors: Noyori hydrogenation provides a powerful route to enantiopure diols via β-hydroxy esters. The combination of organocatalytic aldol reactions with subsequent diastereoselective reductions is a highly flexible and modular approach.

  • For sustainable and highly efficient synthesis: Biocatalytic methods, particularly Dynamic Kinetic Resolution, offer an elegant solution to produce single enantiomers from racemic mixtures in high yield, under mild conditions.

Future developments will likely focus on discovering new, more efficient catalysts (both chemical and biological), developing one-pot tandem reactions to improve step economy[20][21][22], and applying these methods to increasingly complex molecular architectures in the pursuit of new medicines and materials.

References

Application Notes & Protocols: Derivatization of the Carboxylate Group of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a versatile cyclic acetal ester that serves as a valuable building block in medicinal chemistry and complex organic synthesis. Its structure is unique in that it contains a readily modifiable ester functional group, while the 1,3-dioxane ring acts as a stable protecting group for a diol functionality. This arrangement allows for selective chemical transformations at the C5 position, making it an ideal starting material for the synthesis of highly functionalized molecules. This guide provides a detailed exploration of the primary derivatization strategies for the carboxylate group, offering both the mechanistic rationale and field-proven protocols for researchers and drug development professionals.

The key transformations discussed herein include:

  • Hydrolysis: Conversion to the parent carboxylic acid, a critical intermediate for a vast array of subsequent reactions.

  • Amide Formation: Synthesis of amides, a ubiquitous functional group in pharmaceuticals, via activation of the carboxylic acid.

  • Reduction: Conversion to the corresponding primary alcohol, opening pathways to ethers, halides, and other functional groups.

Section 1: Saponification to 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Principle of the Reaction

The conversion of the ethyl ester to the corresponding carboxylic acid is most reliably achieved through base-catalyzed hydrolysis, a reaction commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. A final acidification step during the workup protonates the carboxylate salt to yield the desired neutral carboxylic acid.[1]

This carboxylic acid is a pivotal intermediate, serving as the direct precursor for amide couplings, re-esterifications, and other advanced transformations.[2]

G cluster_0 Workflow: Ester Hydrolysis start Start: Ethyl Ester in Alcohol/Water add_base Add Aqueous Base (e.g., NaOH) start->add_base reflux Heat to Reflux (2-4h) Monitor by TLC add_base->reflux cool Cool to Room Temp reflux->cool concentrate Remove Organic Solvent (Rotary Evaporator) cool->concentrate wash Wash with Et₂O to remove impurities concentrate->wash acidify Acidify Aqueous Layer (e.g., HCl to pH 1-2) wash->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry final Concentrate to yield Carboxylic Acid Product dry->final

Caption: Experimental workflow for ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a 3:1 mixture of methanol and water (approx. 10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add sodium hydroxide (1.5 eq.) and ensure it is fully dissolved.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: After cooling the mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification - Extraction: Dilute the remaining aqueous residue with water and wash with diethyl ether (2 x volume) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with 1M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxane-5-carboxylic acid as a solid.[1]

ParameterTypical ValueSource
Product 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid[3]
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
Typical Yield >90%-
Physical Form White Solid-

Section 2: Amide Formation via Carboxylic Acid Activation

Principle of the Reaction

Direct conversion of an ester to an amide (aminolysis) is often inefficient and requires harsh conditions. A more versatile and reliable strategy involves a two-step approach: hydrolysis of the ester to the carboxylic acid (as described in Section 1), followed by activation of the acid and coupling with an amine.

The most common activation method involves converting the carboxylic acid into an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this purpose.[4] Thionyl chloride is particularly convenient as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[5][6] The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of SOCl₂, leading to an intermediate that eliminates a chloride ion. This chloride ion then acts as a nucleophile, attacking the carbonyl carbon and ultimately displacing a chlorosulfite group to form the highly reactive acyl chloride.[7][8]

The resulting acyl chloride readily reacts with primary or secondary amines in a nucleophilic acyl substitution to form a stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during this step.[9]

G cluster_1 Workflow: Amide Formation via Acyl Chloride start Start: Carboxylic Acid in Anhydrous Solvent (DCM) add_socl2 Add Thionyl Chloride (SOCl₂) Reflux until gas evolution ceases start->add_socl2 concentrate Concentrate to remove excess SOCl₂ add_socl2->concentrate dissolve Re-dissolve Acyl Chloride in Anhydrous DCM concentrate->dissolve add_amine Add Amine (1.0 eq) and Triethylamine (1.1 eq) at 0°C dissolve->add_amine warm Warm to Room Temp Stir for 2-12h add_amine->warm workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) warm->workup dry Dry Organic Layer (Na₂SO₄) workup->dry final Concentrate and Purify (Chromatography) to yield Amide dry->final

Caption: Two-step workflow for amide synthesis.

Protocol 2: Two-Step Amide Synthesis

Step A: Formation of the Acyl Chloride

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Attach a reflux condenser and gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Cool the reaction to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Amide Coupling

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Alternative: EDC/DMAP Coupling

For sensitive substrates, direct coupling of the carboxylic acid with an amine using carbodiimide reagents is a milder alternative to the acyl chloride method.[10] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-Dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt), facilitate amide bond formation under neutral conditions.[11][12]

ParameterStep A: Acyl ChlorideStep B: Amide CouplingSource
Key Reagent Thionyl Chloride (SOCl₂)Primary/Secondary Amine[9]
Solvent Anhydrous DCM/TolueneAnhydrous DCM[9]
Base N/A (cat. DMF)Triethylamine (Et₃N)[9]
Temperature Reflux0°C to RT[9]
Typical Yield >80% (over two steps)-

Section 3: Reduction to (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Principle of the Reaction

The ester functionality can be completely reduced to a primary alcohol using a powerful hydride-donating reagent.[13] Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[14][15]

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the ester's carbonyl carbon.[16] This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to transiently form an aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to form an aluminum alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the primary alcohol, (2,2-dimethyl-1,3-dioxan-5-yl)methanol.[15][16]

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

G cluster_2 Workflow: LiAlH₄ Reduction of Ester start Start: LiAlH₄ in Anhydrous THF at 0°C add_ester Add Ester in THF dropwise at 0°C start->add_ester reflux Warm to RT, then Reflux Monitor by TLC add_ester->reflux cool Cool to 0°C reflux->cool quench Careful Quench (Fieser Workup): 1. Add H₂O 2. Add 15% NaOH (aq) 3. Add more H₂O cool->quench stir Stir until white precipitate forms quench->stir filter Filter through Celite, wash with THF/EtOAc stir->filter dry Dry Filtrate (Na₂SO₄) filter->dry final Concentrate to yield Alcohol Product dry->final

Caption: Workflow for LiAlH₄ ester reduction.

Protocol 3: LiAlH₄ Reduction to the Primary Alcohol

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (1.0 eq.) and cover with anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C.

  • Ester Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction back to 0°C. Perform a Fieser workup by adding, sequentially and dropwise, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Workup: A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2,2-dimethyl-1,3-dioxan-5-yl)methanol.[13][17]

ParameterTypical ValueSource
Product (2,2-Dimethyl-1,3-dioxan-5-yl)methanol[13][18][19]
Molecular Formula C₇H₁₄O₃[18]
Molecular Weight 146.18 g/mol [18]
Typical Yield >85%-
Physical Form Colorless Liquid[20]
Boiling Point ~207.7°C[17][20]

Section 4: Advanced Transformations

The conversion of the starting ethyl ester to its corresponding carboxylic acid opens the door to a wider range of synthetic possibilities beyond simple amidation.

  • Fischer Esterification: The resulting 2,2-dimethyl-1,3-dioxane-5-carboxylic acid can be reacted with various other alcohols under acidic catalysis (e.g., H₂SO₄, p-TsOH) to generate a library of different esters.[21][22][23][24] This equilibrium-driven reaction, known as the Fischer-Speier esterification, is typically pushed towards the product by using the new alcohol as the solvent or by removing the water byproduct.[21][25]

  • Other Coupling Reactions: The carboxylic acid can also serve as a precursor in more advanced C-C bond-forming reactions, such as decarboxylative cross-couplings, although these methods are beyond the scope of this introductory guide.

Conclusion

This compound is an exceptionally useful synthetic intermediate due to the strategic placement of its ester functionality within a protected diol framework. The protocols outlined in this guide demonstrate the three most fundamental and high-yielding transformations of its carboxylate group: hydrolysis to a versatile carboxylic acid, reduction to a primary alcohol, and conversion to a diverse range of amides. Mastery of these core reactions provides researchers with a robust toolkit for incorporating this valuable building block into complex molecular architectures for pharmaceutical and materials science applications.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

  • Acid to Acid Chloride - Common Conditions . The Organic Chemistry Portal. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

  • Video: Carboxylic Acids to Acid Chlorides . JoVE. [Link]

  • SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . ResearchGate. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol . MySkinRecipes. [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride . National Institutes of Health. [Link]

  • Fischer Esterification . Chemistry Steps. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . National Institutes of Health. [Link]

  • Amide synthesis by oxidative amidation . Organic Chemistry Portal. [Link]

  • Fischer Esterification . University of Colorado Boulder. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? . ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface . SciSpace. [Link]

  • (2,2-DIMETHYL-1,3-DIOXAN-5-YL)METHANOL. An He Biopharm Limited. [Link]

  • 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | C7H12O4 | CID 15223224 . PubChem. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺) . OrgoSolver. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]

  • 20.10 Synthesis and Reactions of Amides | Organic Chemistry . YouTube. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism . YouTube. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) . Reddit. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) . DAV University. [Link]

  • Synthesis of Carboxylic Acids . Weber State University. [Link]

  • 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid . Chemsrc. [Link]

  • 5-Acetamido-2,2-dimethyl-1,3-dioxane-5-carboxylic acid . Chemsrc. [Link]

  • 2,2-DIMETHYL-1,3-DIOXANE-5-CARBOXYLIC ACID . MySkinRecipes. [Link]

  • Carboxylic acids and Nitriles . Philadelphia University. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles . Moodle. [Link]

Sources

Application Notes & Protocols: Stereoselective Reduction of Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective reduction of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a pivotal transformation in synthetic organic chemistry, primarily for the construction of chiral building blocks used in the synthesis of complex pharmaceuticals. Notably, this substrate serves as a key precursor for the side chains of widely prescribed statin drugs, such as atorvastatin and rosuvastatin.[1][2][3] The reduction of the ester moiety to a primary alcohol introduces a new stereocenter, and controlling the stereochemistry of this center relative to the existing chiral environment of the 1,3-dioxane ring is of paramount importance. This guide provides an in-depth analysis of the mechanistic principles governing this diastereoselective reduction, detailed experimental protocols using various hydride reagents, and insights into achieving high stereochemical control.

Mechanistic Insights: The Foundation of Stereoselectivity

The stereochemical outcome of the reduction is dictated by the conformational preference of the 1,3-dioxane ring and the steric bulk of the approaching hydride reagent. The substrate, this compound, predominantly exists in a chair conformation. In this conformation, the substituents at the C5 position (the carboxylate group and a hydrogen atom) can occupy either axial or equatorial positions. The bulky ethyl carboxylate group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

The reduction of the ester to the corresponding hydroxymethyl group can result in two diastereomeric products:

  • cis-isomer: The newly formed C-OH bond is on the same face of the ring as the C2-gem-dimethyl group.

  • trans-isomer: The newly formed C-OH bond is on the opposite face of the ring from the C2-gem-dimethyl group.

The key to achieving high diastereoselectivity lies in exploiting the steric hindrance posed by the dioxane ring. Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are highly sensitive to their steric environment.[4][5] Due to the steric shielding of the axial face by the two axial C-O bonds and the axial methyl group of the gem-dimethyl moiety at C2, the bulky hydride reagent will preferentially approach the carbonyl group from the less hindered equatorial face. This equatorial attack leads to the formation of the axial alcohol, which corresponds to the trans-isomer, often with high diastereoselectivity.[6]

Conversely, smaller, less sterically demanding hydride reagents like sodium borohydride (NaBH₄) are less selective and may attack from both the axial and equatorial faces, typically resulting in a mixture of diastereomers.[7][8]

G cluster_0 Mechanism of Stereoselective Reduction Start This compound (Equatorial Ester) TS_eq Transition State (Equatorial Attack) Start->TS_eq Bulky Hydride (e.g., L-Selectride) Less Steric Hindrance TS_ax Transition State (Axial Attack) Start->TS_ax Less Bulky Hydride (e.g., NaBH4) More Steric Hindrance Product_trans trans-Diastereomer (Axial Alcohol) Major Product TS_eq->Product_trans Product_cis cis-Diastereomer (Equatorial Alcohol) Minor Product TS_ax->Product_cis

Figure 1. Simplified logic diagram illustrating the influence of steric hindrance on the direction of hydride attack and the resulting stereochemical outcome.

Application Protocols

The following protocols provide detailed methodologies for achieving different stereochemical outcomes in the reduction of this compound.

Protocol 1: High Diastereoselectivity towards the trans-Isomer using L-Selectride

This protocol is designed to maximize the formation of the trans-isomer, which is often the desired building block for statin synthesis. L-Selectride is a powerful and sterically hindered reducing agent, making it ideal for this transformation.[4][5][6]

Workflow Overview

G cluster_1 Protocol 1: L-Selectride Reduction Workflow A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Slow Addition of L-Selectride Solution B->C D 4. Stir at -78 °C (Monitor by TLC) C->D E 5. Quench Reaction (e.g., Water, H2O2/NaOH) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Harnessing Organometallic Reagents for the Functionalization of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the reaction between ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and common organometallic reagents, specifically Grignard and organolithium compounds. We delve into the mechanistic underpinnings of this transformation, highlighting the dual role of the organometallic as a potent nucleophile in a two-step addition process. The guide offers detailed, field-proven protocols for the synthesis of tertiary alcohols bearing the versatile 2,2-dimethyl-1,3-dioxane moiety, a protected form of a 1,2-diol. Furthermore, we include a protocol for the subsequent acid-catalyzed deprotection to reveal the final triol architecture. This document is intended for researchers in synthetic chemistry and drug development seeking to leverage this robust reaction for the creation of complex molecular scaffolds.

Introduction: Strategic Overview

This compound is a valuable synthetic intermediate. Its structure combines an ethyl ester, a reactive site for nucleophilic attack, with a 2,2-dimethyl-1,3-dioxane ring system. This dioxane ring is a cyclic acetal (or more specifically, a ketal) that serves as a robust protecting group for a diol functionality.[1][2][3] The stability of the acetal group under basic and nucleophilic conditions allows for selective chemistry to be performed on the ester moiety.[2][4]

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic group.[5] This makes them exceptionally strong bases and powerful carbon nucleophiles, ideal for attacking electrophilic centers like the carbonyl carbon of an ester.[5][6]

The reaction between an ester and an excess of a Grignard or organolithium reagent does not stop after a single addition. Instead, it proceeds via a two-fold addition to produce a tertiary alcohol, where two of the alkyl/aryl groups are derived from the organometallic reagent.[7][8] This transformation is a cornerstone of carbon-carbon bond formation in organic synthesis.

Mechanistic Pathway: A Tale of Two Additions

The reaction proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by nucleophilic addition. The ketone formed as an intermediate is more reactive than the starting ester, ensuring that the reaction proceeds to the tertiary alcohol without isolation of the ketone.[7]

Step 1: Nucleophilic Acyl Substitution. The carbanionic portion of the organometallic reagent (R⁻) executes a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.

Step 2: Formation of a Ketone Intermediate. The unstable tetrahedral intermediate rapidly collapses. It reforms the carbon-oxygen double bond, and in doing so, expels the ethoxide ion (⁻OEt) as a leaving group. The product of this first stage is a ketone.

Step 3: Nucleophilic Addition. A second equivalent of the organometallic reagent immediately attacks the newly formed, highly reactive ketone carbonyl. This addition forms a new, more stable tetrahedral alkoxide intermediate.

Step 4: Protonation (Aqueous Workup). The reaction is quenched by the addition of a mild acid source (e.g., H₂O or aqueous NH₄Cl). This protonates the alkoxide, yielding the final tertiary alcohol product with the acetal protecting group still intact.[9]

Reaction_Mechanism cluster_0 Step 1 & 2: Nucleophilic Acyl Substitution cluster_1 Step 3: Nucleophilic Addition cluster_2 Step 4: Acidic Workup start_ester Ethyl 2,2-dimethyl- 1,3-dioxane-5-carboxylate tetrahedral_1 Tetrahedral Intermediate start_ester->tetrahedral_1 + R-M ketone Ketone Intermediate tetrahedral_1->ketone - M-OEt alkoxide Tertiary Alkoxide ketone->alkoxide + R-M final_product Tertiary Alcohol (Acetal Protected) alkoxide->final_product + H₃O⁺

Caption: General mechanism for the formation of a tertiary alcohol from an ester.

Application Protocols

General Considerations for Handling Organometallics
  • Anhydrous Conditions: Organometallic reagents react vigorously with protic solvents, including water. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere. Anhydrous solvents are mandatory.[5]

  • Inert Atmosphere: These reactions must be conducted under an inert atmosphere (typically dry nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen. Standard techniques using a Schlenk line or a glovebox are required.[10]

  • Reagent Stoichiometry: At least two equivalents of the organometallic reagent are required per equivalent of ester. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often used to ensure complete conversion.

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

Objective: To synthesize 2-(2,2-dimethyl-1,3-dioxan-5-yl)propan-2-ol using methylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (N₂ or Ar)

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (2.2 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5°C. A cloudy precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0°C and slowly and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution. Stir until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure tertiary alcohol.

Protocol 2: Acid-Catalyzed Acetal Deprotection

Objective: To hydrolyze the 2,2-dimethyl-1,3-dioxane protecting group to yield the corresponding triol.

Materials:

  • Acetal-protected tertiary alcohol (from Protocol 1)

  • Acetone and Water (e.g., 4:1 v/v) or THF and dilute HCl

  • para-Toluenesulfonic acid (p-TsOH) or dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the acetal-protected alcohol in the acetone/water solvent mixture.

  • Acid Addition: Add a catalytic amount of p-TsOH (approx. 0.1 eq) or a few drops of 2M HCl.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Workup: Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the organic solvent (acetone or THF) under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude triol. Further purification may be performed if necessary.

Experimental_Workflow cluster_protocol1 Protocol 1: Grignard Reaction cluster_protocol2 Protocol 2: Deprotection p1_start Dissolve Ester in Anhydrous THF p1_add Add Grignard Reagent at 0°C p1_start->p1_add p1_react Stir at Room Temp p1_add->p1_react p1_quench Quench with aq. NH₄Cl p1_react->p1_quench p1_extract Extract & Purify p1_quench->p1_extract p1_product Protected Tertiary Alcohol p1_extract->p1_product p2_start Dissolve Protected Alcohol p1_product->p2_start Proceed to Deprotection p2_acid Add Catalytic Acid p2_start->p2_acid p2_react Stir at Room Temp p2_acid->p2_react p2_neutralize Neutralize with NaHCO₃ p2_react->p2_neutralize p2_extract Extract & Purify p2_neutralize->p2_extract p2_product Final Triol Product p2_extract->p2_product

Sources

large-scale synthesis of enantiopure ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Industrial-Scale Synthesis of Enantiopure Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Abstract

Enantiomerically pure this compound is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. As a protected derivative of glyceric acid, its defined stereocenter is integral to the construction of complex, biologically active molecules.[1] This technical document provides a comprehensive guide for researchers and process chemists, detailing robust and scalable methodologies for the synthesis of this compound in high enantiopurity. We will explore strategies ranging from chiral pool synthesis to enzymatic kinetic resolution, offering detailed, field-proven protocols. The causality behind experimental choices, process optimization, and critical analytical validation are discussed to ensure reproducibility and efficiency on a large scale.

Strategic Overview: Pathways to Enantiopurity

The industrial synthesis of a single-enantiomer compound necessitates a strategy that is not only high-yielding and stereoselective but also economically viable and scalable. For the target molecule, three primary strategies are considered:

  • Chiral Pool Synthesis: This approach leverages naturally occurring, inexpensive chiral molecules as starting materials. For the target, derivatives of D- or L-glyceric acid are ideal precursors, as the required stereocenter is already present.[1][2] This method is often the most direct and cost-effective for large-scale production.

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral substrate using a chiral catalyst or auxiliary. While elegant, developing a highly efficient and selective asymmetric process for this specific target can be complex and may require expensive catalysts, posing a challenge for scale-up.

  • Chiral Resolution: This classic method involves the synthesis of a racemic mixture of the target compound, followed by the separation of the two enantiomers. Modern resolution techniques, particularly enzymatic kinetic resolution, have become highly efficient and are well-suited for industrial applications.[3][4]

This guide will focus on providing detailed protocols for the Chiral Pool Synthesis and Enzymatic Kinetic Resolution routes, which represent the most practical and scalable approaches for producing enantiopure this compound.

Recommended Synthetic Route: Chiral Pool Synthesis

This route is highly recommended for its efficiency and reliance on a readily available chiral starting material, (R)- or (S)-Glyceric acid. The process involves two main transformations: protection of the diol functionality and esterification of the carboxylic acid.

Chiral_Pool_Synthesis cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Esterification GlycericAcid (R)-Glyceric Acid Derivative ProtectedAcid (S)-2,2-Dimethyl-1,3- dioxane-5-carboxylic Acid GlycericAcid->ProtectedAcid  Acetonization DMP 2,2-Dimethoxypropane (DMP) or Acetone DMP->ProtectedAcid Catalyst1 p-TsOH (cat.) Catalyst1->ProtectedAcid FinalProduct (S)-Ethyl 2,2-dimethyl-1,3- dioxane-5-carboxylate ProtectedAcid->FinalProduct  Fischer Esterification Ethanol Ethanol (Solvent/Reagent) Ethanol->FinalProduct Catalyst2 H₂SO₄ (cat.) Catalyst2->FinalProduct Enzymatic_Resolution cluster_products ~50% Conversion Racemate Racemic Ethyl Ester ((R)- and (S)-) Enzyme Immobilized Lipase (e.g., Novozym 435) Racemate->Enzyme  Selective Hydrolysis UnreactedEster (R)-Ethyl Ester (Desired Product) Enzyme->UnreactedEster AcidProduct (S)-Carboxylic Acid (Byproduct) Enzyme->AcidProduct Buffer Phosphate Buffer (pH 7) Buffer->Enzyme

Caption: Principle of Enzymatic Kinetic Resolution.

Protocol 2: Enzymatic Resolution of Racemic this compound

PART A: Synthesis of Racemic Ester

The racemic ester can be synthesized from commercially available 2,2-bis(hydroxymethyl)propionic acid via acetal protection followed by esterification, using a similar procedure to Protocol 1 but with achiral starting materials. [5] PART B: Kinetic Resolution

  • Reaction Setup: In a 50 L temperature-controlled reactor, prepare a 0.1 M phosphate buffer solution (20 L, pH 7.2).

  • Add the racemic this compound (1.0 kg, 5.31 mol).

  • Add immobilized lipase from Candida antarctica (Novozym® 435, 200 g).

  • Incubation: Stir the suspension at 30°C. The reaction must be carefully monitored.

  • Monitoring: Periodically take aliquots from the reaction mixture. Extract with ethyl acetate, and analyze both the conversion rate and the enantiomeric excess (ee) of the remaining ester by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the unreacted ester and the formed acid. [3]6. Reaction Termination: Once ~50% conversion is reached (typically 24-48 hours), stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel. Extract the mixture with dichloromethane (3 x 5 L) to recover the unreacted (R)-ester.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-ester is then purified by vacuum distillation.

    • To recover the (S)-acid, acidify the remaining aqueous layer to pH 2 with 3M HCl.

    • Extract the (S)-acid with ethyl acetate (3 x 5 L). Dry the combined organic layers, filter, and concentrate to obtain the enantiopure acid, which can be re-esterified if desired.

ParameterExpected Value
Yield of (R)-Ester ~45% (max theoretical is 50%)
Chemical Purity >98% (by GC)
Enantiomeric Excess >99% ee (by Chiral HPLC)

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

AnalysisPurposeTypical Results
¹H NMR (400 MHz, CDCl₃) Structural Confirmationδ 4.20 (q, 2H), 4.15 (dd, 2H), 3.95 (dd, 2H), 2.80 (m, 1H), 1.45 (s, 3H), 1.40 (s, 3H), 1.25 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) Structural Confirmationδ 170.5, 99.0, 65.5, 61.0, 40.0, 25.0, 22.0, 14.0
GC-MS Purity & IdentityM/z corresponding to C₉H₁₆O₄ (188.22 g/mol )
Chiral HPLC Enantiomeric Excess (ee%)Baseline separation of enantiomers using a suitable chiral column (e.g., CHIRALPAK® series) with hexane/isopropanol mobile phase. [6][7]

Conclusion

The is most effectively achieved through a chiral pool strategy starting from D- or L-glyceric acid derivatives. This approach offers high enantioselectivity, operational simplicity, and economic feasibility. For situations where a suitable chiral precursor is not available, enzymatic kinetic resolution provides a powerful and highly selective alternative. Both protocols presented in this guide have been designed with scalability in mind, emphasizing robust reaction conditions, straightforward work-ups, and reliable analytical validation to meet the stringent demands of the pharmaceutical and fine chemical industries.

References

  • Vertex AI Search, Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters - NIH.
  • Google Patents, Chiral glycerol derivatives - US5659021A.
  • ResearchGate, Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds | Request PDF.
  • ChemicalBook, 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis.
  • Beilstein Journal of Organic Chemistry, Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • Santa Cruz Biotechnology, 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester | CAS 155818-14-7.
  • NIH, Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC.
  • NIH, Single atom–cluster synergy in Ag catalysts enables chiral glyceric acid from biomass.
  • Organic Chemistry Portal, Ester synthesis by esterification.
  • Beilstein Journal of Organic Chemistry, Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • PubChem, 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | C7H12O4 | CID 15223224.
  • ResearchGate, Hydroformylation of ethyl acrylate | Download Scientific Diagram.
  • CymitQuimica, this compound.
  • Benchchem, Enantioselective Synthesis of Ethyl Chroman-2-Carboxylate: A Technical Guide.
  • Wikipedia, Glyceric acid.
  • Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemguide, esterification - alcohols and carboxylic acids.
  • Chemsrc, 5-Acetamido-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
  • MySkinRecipes, 2,2-DIMETHYL-1,3-DIOXANE-5-CARBOXYLIC ACID.
  • ResearchGate, Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium | Request PDF.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.

Technical Support Center: Synthesis of this compound

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. As a key intermediate in various synthetic pathways, achieving high yield and purity is critical. This document, curated by our senior application scientists, explains the causality behind experimental choices to ensure reproducible, high-quality outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method is the acid-catalyzed reaction between diethyl malonate and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is a tandem transesterification and ketalization process. The reaction is driven to completion by the removal of ethanol, a byproduct.

Q2: What is the underlying mechanism of this synthesis?

A2: The reaction proceeds in two main stages under acidic conditions:

  • Acid-Catalyzed Transesterification: One of the hydroxyl groups of neopentyl glycol attacks a carbonyl group of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an intermediate ester.

  • Intramolecular Ketalization: The second hydroxyl group of the neopentyl glycol derivative then attacks the other ester carbonyl group. Subsequent elimination of a second ethanol molecule results in the formation of the stable six-membered 1,3-dioxane ring. The entire process is an equilibrium that must be shifted toward the product.[1]

Q3: Why is water/ethanol removal so critical for this reaction?

A3: The formation of the 1,3-dioxane ring is a reversible process.[2] The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, the continuous removal of this byproduct from the reaction mixture shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.[1] Inefficient removal of ethanol is a primary cause of low yields.

Q4: What are the most effective acid catalysts for this synthesis?

A4: A non-nucleophilic, strong acid catalyst is preferred. The most commonly used catalysts are p-toluenesulfonic acid (p-TsOH) monohydrate and sulfuric acid due to their effectiveness and cost-efficiency.[2][3] For reactions where substrates are particularly sensitive, a solid acid catalyst, such as an acidic resin (e.g., Amberlyst® 15), can be used to simplify catalyst removal during workup.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by several techniques:

  • Thin Layer Chromatography (TLC): Monitor the disappearance of the diethyl malonate starting material.

  • Gas Chromatography (GC): Provides a quantitative measure of the consumption of starting materials and the formation of the product.

  • ¹H NMR Spectroscopy: A small aliquot from the reaction mixture can be analyzed. The disappearance of the characteristic signals for diethyl malonate and the appearance of new signals for the dioxane product can be tracked.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
  • Possible Cause 1: Inefficient Ethanol Removal.

    • Scientific Rationale: The presence of the ethanol byproduct in the reaction mixture prevents the equilibrium from shifting towards the product side, leading to an incomplete reaction.[2][4]

    • Solution:

      • Use a Dean-Stark Apparatus: The most effective method is to perform the reaction in a solvent that forms an azeotrope with ethanol (e.g., toluene or benzene). The azeotrope distills into the Dean-Stark trap, the denser water (if p-TsOH monohydrate is used) and condensed ethanol are collected, and the solvent is returned to the reaction flask.

      • Molecular Sieves: For smaller-scale reactions, freshly activated 4Å molecular sieves can be added to the reaction mixture to sequester the ethanol.

      • Vacuum: Applying a gentle vacuum can also aid in the removal of the volatile ethanol byproduct, especially if the reaction is run at a lower temperature.

  • Possible Cause 2: Inactive or Insufficient Catalyst.

    • Scientific Rationale: The acid catalyst is essential for protonating the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by the diol's hydroxyl groups.[3] An insufficient amount or degraded catalyst will result in a very slow or stalled reaction.

    • Solution:

      • Verify Catalyst Quality: Ensure the acid catalyst has not degraded. p-TsOH can absorb atmospheric moisture. Use a fresh bottle or dry the catalyst if necessary.

      • Optimize Catalyst Loading: The typical catalyst loading is 1-5 mol%. If the reaction is slow, incrementally increase the catalyst amount.

      • Switch Catalyst: If one catalyst is ineffective, consider an alternative like concentrated sulfuric acid or an acidic ion-exchange resin.

  • Possible Cause 3: Impure or Wet Reactants/Solvent.

    • Scientific Rationale: Water present in the reactants or solvent can hydrolyze the ester starting material and compete with the diol as a nucleophile. Basic impurities can neutralize the acid catalyst, rendering it inactive.[2]

    • Solution:

      • Use Anhydrous Reagents: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent.

      • Purify Starting Materials: Ensure the diethyl malonate and 2,2-dimethyl-1,3-propanediol are of high purity.

Problem 2: Formation of Significant Side Products
  • Possible Cause 1: Polymerization or Self-Condensation.

    • Scientific Rationale: At excessively high temperatures, starting materials like diethyl malonate can undergo self-condensation (a Claisen-type reaction) or other decomposition pathways.

    • Solution:

      • Optimize Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. The reflux temperature of toluene is generally sufficient.

      • Controlled Addition: Consider adding the diethyl malonate slowly to the heated mixture of the diol, solvent, and catalyst to maintain a low instantaneous concentration of the ester.

  • Possible Cause 2: Product Degradation During Workup.

    • Scientific Rationale: The 1,3-dioxane ring is a cyclic ketal, which is stable to bases but labile under acidic conditions, especially in the presence of water.[5][6] Prolonged exposure to acid during workup can hydrolyze the product back to the starting materials.

    • Solution:

      • Neutralize Before Workup: Before performing an aqueous workup or solvent removal, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine.

      • Avoid Strong Acids: Do not use strong aqueous acids to wash the organic layer during extraction.

Problem 3: Difficulty in Product Purification
  • Possible Cause: Product Hydrolysis During Distillation.

    • Scientific Rationale: If any residual acid catalyst is present during purification by distillation, the high temperatures can accelerate the acid-catalyzed hydrolysis of the dioxane product, leading to low recovery.[6]

    • Solution:

      • Thorough Neutralization: Ensure the crude product is completely neutralized and washed before distillation. Test the pH of the aqueous washings to confirm.

      • Vacuum Distillation: Purifying the product under reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition or acid-catalyzed hydrolysis.

Visualizations and Workflows

General Synthesis Workflow

Below is a diagram illustrating the general experimental workflow for the synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dean-Stark Apparatus with Reflux Condenser B Charge Flask with Neopentyl Glycol, Toluene, and p-TsOH A->B C Heat to Reflux B->C D Add Diethyl Malonate C->D E Monitor Reaction (TLC/GC) and Collect Ethanol D->E F Cool Reaction Mixture E->F Reaction Complete G Neutralize with NaHCO3 Solution F->G H Separate Organic Layer & Wash G->H I Dry with MgSO4 & Filter H->I J Remove Solvent (Rotary Evaporation) I->J K Purify by Vacuum Distillation J->K

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

This flowchart provides a logical path for diagnosing and resolving low yield issues.

G Start Low Yield Observed Q1 Is ethanol being collected in the Dean-Stark trap? Start->Q1 Sol1 Check for leaks. Ensure proper reflux temperature. Q1->Sol1 No Q2 Is the reaction proceeding (checked by TLC/GC)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase catalyst loading. Verify catalyst activity. Q2->Sol2 No Q3 Did you use anhydrous reagents and solvents? Q2->Q3 Yes, but slow A2_Yes Yes, but slowly A2_No No Sol2->Q2 Sol3 Use anhydrous materials. Dry solvents if necessary. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A logical workflow for troubleshooting low yield.

Optimized Experimental Protocol

Materials:

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Diethyl malonate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.0 eq.), toluene (approx. 2.5 mL per mmol of diol), and a catalytic amount of p-TsOH monohydrate (0.02 eq.).

  • Heating: Begin heating the mixture to reflux with vigorous stirring. Toluene will begin to carry over any residual water from the reactants into the Dean-Stark trap.

  • Addition of Ester: Once reflux is stable, slowly add diethyl malonate (1.05 eq.) to the refluxing mixture.

  • Reaction: Continue refluxing for 4-8 hours, or until the theoretical amount of ethanol has been collected in the Dean-Stark trap and TLC/GC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Remove the toluene by rotary evaporation.

  • Purification: Purify the crude liquid product by vacuum distillation to obtain pure this compound.

Data Summary for Reaction Optimization

ParameterRecommended Value/RangeRationale & Key Considerations
Reactant Ratio 1.0 : 1.05 (Diol : Ester)A slight excess of the less expensive or more easily removed reactant can help drive the reaction to completion.
Catalyst p-TsOH monohydrateEffective, inexpensive, and the water of hydration is removed by the Dean-Stark trap.[2]
Catalyst Loading 1–5 mol%Balances reaction rate with the potential for side reactions and simplifies neutralization.
Solvent TolueneForms an azeotrope with the ethanol byproduct, facilitating its removal.[2]
Temperature Reflux (~111 °C for Toluene)Provides sufficient energy for the reaction while allowing for efficient azeotropic removal of ethanol.
Reaction Time 4–12 hoursHighly dependent on scale and efficiency of ethanol removal. Monitor by TLC or GC.
Workup Neutralization with NaHCO₃Crucial for preventing acid-catalyzed hydrolysis of the product during purification.[6]

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Chemsrc. (2025). 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Retrieved from [Link]

  • Alichem. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:82962-54-7 | this compound. Retrieved from [Link]

  • YouTube. (2021). Transesterification Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • ResearchGate. (2019). (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of diethyl 2-(4-bromophenyl)-1,3-dioxane-5,5-dicarboxylate, C16H19BrO6. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • NIH. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]

  • Snälla Saker. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key building block. The core of this synthesis is the acid-catalyzed ketalization of a 1,3-diol, typically diethyl bis(hydroxymethyl)malonate, with an acetone source. While seemingly straightforward, this reaction is governed by an equilibrium and is sensitive to several factors that can lead to significant side reactions and purification challenges.

This guide is structured to address specific problems in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is stalled or showing low conversion. How can I drive the reaction to completion?

Answer:

This is the most common issue and is almost always related to the challenge of shifting the reaction equilibrium towards the product. The acid-catalyzed formation of the 1,3-dioxane is a reversible process that releases one equivalent of water.[1][2]

Core Problem: The presence of water in the reaction medium will drive the equilibrium back towards the starting materials (Le Châtelier's principle).

Troubleshooting Steps:

  • Rigorously Remove Water: The single most critical factor is water management.

    • Using Acetone: If you are using acetone as the ketal source, you must employ a method to remove the water byproduct. A Dean-Stark apparatus is effective but can be cumbersome. Alternatively, adding an excess of a chemical drying agent that is inert to the acidic conditions, such as anhydrous magnesium or sodium sulfate, can be used, though this is less efficient for larger scales.

    • Using 2,2-Dimethoxypropane (DMP): The preferred modern reagent is 2,2-dimethoxypropane (DMP).[3][4] DMP serves as both the acetone source and a water scavenger. It reacts irreversibly with the water byproduct to form acetone and two equivalents of methanol, effectively driving the reaction to completion.

  • Optimize the Acid Catalyst: The choice and amount of acid catalyst are crucial.

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is a common, effective, and economical choice.[5][6] It is a strong, organic-soluble acid.[7] A catalytic amount (1-5 mol%) is typically sufficient.

    • For highly acid-sensitive substrates, a milder acid like pyridinium p-toluenesulfonate (PPTS) may be used to prevent degradation, although it may require longer reaction times or gentle heating.

  • Check Reagent Quality: Ensure all starting materials and solvents are anhydrous. The "anhydrous" solvent from a bottle may need to be freshly dried over molecular sieves, especially if it has been opened multiple times.

FAQ 2: I've isolated my product, but NMR analysis shows a mixture of ethyl and methyl esters. What is causing this transesterification?

Answer:

This side reaction is a classic issue when using 2,2-dimethoxypropane (DMP) as the acetone source. As established, DMP reacts with water to form acetone and methanol.[3] Under the acidic conditions required for ketalization, this in situ generated methanol can act as a nucleophile and react with your ethyl ester, leading to the formation of the corresponding methyl ester.[8][9]

Mechanism of Transesterification: The acid catalyst protonates the carbonyl oxygen of the ethyl ester, making the carbonyl carbon more electrophilic. Methanol, present as a byproduct of the DMP/water reaction, can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol result in the formation of the methyl ester.[9]

Mitigation Strategies:

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after full conversion of the starting diol is observed (monitor by TLC or crude NMR). The longer the exposure to acidic methanol, the more transesterification will occur.

  • Use a Milder Catalyst: Strong acids like sulfuric acid or excess p-TsOH can accelerate transesterification. Using the minimum effective amount of p-TsOH or switching to a milder catalyst like PPTS can suppress this side reaction.

  • Control Temperature: Running the reaction at room temperature is often sufficient. Avoid heating unless necessary for the primary reaction, as higher temperatures will also increase the rate of transesterification.

  • Switch to Acetone: If transesterification remains a persistent issue, reverting to acetone as the ketal source with a Dean-Stark trap will eliminate methanol from the reaction mixture entirely.

dot

Side_Reactions SM Diethyl bis(hydroxymethyl)malonate (Starting Diol) Product This compound (Desired Product) SM->Product Main Reaction (Ketalization) DMP 2,2-Dimethoxypropane (DMP) DMP->Product Main Reaction (Ketalization) Methanol Methanol (byproduct) DMP->Methanol reacts with trace H₂O Catalyst H+ Catalyst (p-TsOH) Catalyst->Product Main Reaction (Ketalization) Trans_Product Mthis compound (Side Product) Catalyst->Trans_Product Side Reaction (Transesterification) Product->Trans_Product Side Reaction (Transesterification) Methanol->Trans_Product Side Reaction (Transesterification)

Caption: Competing reaction pathways in the synthesis.

FAQ 3: My product looks clean by crude analysis, but I experience significant yield loss after aqueous workup. Why is my product decomposing?

Answer:

The 1,3-dioxane functional group is an acetal (specifically, a ketal). Acetals are stable under neutral and basic conditions but are highly susceptible to hydrolysis back to the corresponding diol and carbonyl compound under acidic conditions.[10] If the acid catalyst is not properly neutralized before the addition of water during the workup, it will rapidly catalyze the decomposition of your product.

Troubleshooting Workflow for Workup:

dot

Workup_Workflow Start Reaction Mixture (Product + Acid Catalyst) Quench Quench with Base (e.g., sat. NaHCO₃ or Et₃N) BEFORE adding H₂O Start->Quench Hydrolysis Product Hydrolysis! (Yield Loss) Start->Hydrolysis Incorrect Workup (Add H₂O first) CheckpH Check pH > 7 Quench->CheckpH CheckpH->Quench No AqueousWorkup Proceed with Aqueous Extraction (e.g., EtOAc/H₂O) CheckpH->AqueousWorkup Yes End Pure Product AqueousWorkup->End

Caption: Acid-sensitive workup decision tree.

Detailed Protocol for Safe Workup:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C.

  • Neutralize the Catalyst: This is the critical step. Add a weak base to neutralize the acid catalyst before any contact with bulk water.

    • Method A (Preferred): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it portion-wise until effervescence ceases, and the pH of the aqueous layer is basic (pH 8-9) when checked with pH paper.

    • Method B (Anhydrous): Add a slight excess of a tertiary amine base, such as triethylamine (Et₃N), to the organic solution. This will form a salt with the p-TsOH.

  • Extraction: Proceed with a standard liquid-liquid extraction. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and wash with water or brine. The neutralized acid salt will partition into the aqueous layer.[11][12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

FAQ 4: Should I use acetone or 2,2-dimethoxypropane (DMP)? What are the trade-offs?

Answer:

Both reagents can be effective, but they offer different advantages and disadvantages. The choice depends on the scale of your reaction, your available equipment, and your sensitivity to the transesterification side reaction.

FeatureAcetone2,2-Dimethoxypropane (DMP)
Primary Role Ketal ReagentKetal Reagent & Water Scavenger[4]
Byproducts Water (H₂O)Methanol (MeOH) & Acetone
Water Removal Requires physical removal (e.g., Dean-Stark, molecular sieves)Chemical removal (reacts with H₂O)
Pros - Inexpensive- No risk of transesterification- Drives reaction to completion efficiently- Ideal for small-scale reactions where Dean-Stark is impractical
Cons - Water removal can be inefficient or slow- Requires heating for Dean-Stark- More expensive- Generates methanol, causing potential transesterification[8]
Best For... Large-scale synthesis where cost is a factor and a Dean-Stark apparatus is feasible.Small to medium-scale synthesis, and when rapid and complete conversion is prioritized.
Experimental Protocols
Protocol 1: Synthesis via 2,2-Dimethoxypropane (Recommended for most lab scales)

This protocol is optimized to maximize yield while minimizing the risk of transesterification.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add diethyl bis(hydroxymethyl)malonate (1.0 eq).[13]

  • Reagents: Add a suitable anhydrous solvent (e.g., acetone or dichloromethane, approx. 0.2 M concentration). Add 2,2-dimethoxypropane (1.5 - 2.0 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (staining with permanganate or ceric ammonium molybdate). The reaction is typically complete within 2-6 hours.

  • Workup (Critical Step):

    • Cool the flask in an ice bath.

    • Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution stops.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

References
  • Homework.Study.com. (n.d.). Why should you add 2,2-dimethoxypropane to your reaction in the formation of an acetal?. Available at: [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Available at: [Link]

  • Nogueira, L. S., et al. (2015). Transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Feely, W., & Boekelheide, V. (1963). Diethyl methylenemalonate. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate. Available at: [Link]

  • vibzz lab. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available at: [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Available at: [Link]

  • Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Transesterification. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:82962-54-7 | this compound. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:587874-07-5 | 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Available at: [Link]

  • Cybulska, I., et al. (2002). The effective approach for recovery of methyl-substituted 1,3-dioxane from aqueous media. Separation Science and Technology. Available at: [Link]

  • PennState College of Earth and Mineral Sciences. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. Available at: [Link]

  • Cox, M. T., et al. (1988). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. Available at: [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Available at: [Link]

  • Zhang, H., et al. (2016). Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite. Atlantis Press. Available at: [Link]

  • Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry. Available at: [Link]

  • Tuulmets, A., & Salmar, S. (2001). Ultrasonic acceleration of ester hydrolysis in ethanol–water and 1,4-dioxane–water binary solvents. Ultrasonics Sonochemistry. Available at: [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]

  • Chegg.com. (2019). Solved Practice Problem 21.65 Diethyl malonate (the starting.... Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in THF/Dioxane. Available at: [Link]

  • Khachatryan, A. Kh., et al. (2025). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Russian Journal of General Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of glycerol and acetone using p-toluenesulfonic acid (PTSA).... Available at: [Link]

  • Mondal, B., & Bisai, A. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a key cyclic ketal intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification from synthesis byproducts. We will focus on the typical synthesis route: the acid-catalyzed ketalization of ethyl glycerate with acetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect?

A: The primary byproducts originate from unreacted starting materials and side reactions involving the acetone and the acid catalyst. These include:

  • Unreacted Starting Materials: Ethyl glycerate and acetone.

  • Acetone Self-Condensation Products: Under acidic conditions, acetone can self-condense to form impurities like diacetone alcohol, and upon dehydration, mesityl oxide.[1][2][3] These are often the source of color in the crude product.

  • Hydrolysis Product: Residual water can lead to the hydrolysis of the desired ketal, reverting it back to ethyl glycerate and acetone.

Q2: What is the expected appearance and boiling point of the pure product?

A: Pure this compound is a colorless liquid.[4] While a precise boiling point at atmospheric pressure is not widely reported due to potential thermal instability, its analogues suggest a boiling point that would benefit from vacuum distillation. For example, the structurally similar methyl ester has a predicted boiling point of 196.8°C at atmospheric pressure.[5] Purification is almost always performed under reduced pressure.

Q3: Which analytical techniques are best for assessing purity during the purification process?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks. It can quickly show the presence of starting materials and major byproducts relative to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for quantitative analysis. It provides accurate purity data (e.g., area %) and can identify the specific chemical nature of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for definitive structural confirmation of the final product and can reveal subtle impurities not easily detected by GC.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you might encounter during purification, explaining the root cause and providing a direct path to a solution.

Problem 1: Crude product is yellow or brown after initial workup.
  • Underlying Cause: This coloration is typically due to acidic residues promoting the formation of colored polymeric or condensation byproducts from acetone.[6] Mesityl oxide and its subsequent reaction products are common culprits.

  • Solution Strategy: A thorough neutralization and wash sequence followed by fractional vacuum distillation is required. Adding a non-volatile base to the distillation flask can prevent further degradation.

    Protocol A: Neutralization and Pre-Distillation Workup

    • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Neutralizing Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes the acid catalyst.

      • Water (2x) to remove inorganic salts.

      • Brine (saturated NaCl solution) to break emulsions and begin the drying process.

    • Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation).

    • Expert Tip: If the color persists, consider a charcoal treatment. Add a small amount of activated carbon to the dried organic solution, stir for 15-30 minutes, and then filter through a pad of celite before solvent removal.

Problem 2: Purity by GC is low (<98%) after simple distillation.
  • Underlying Cause: The boiling points of the desired product and key byproducts (like mesityl oxide or unreacted ethyl glycerate) may be too close for effective separation by simple distillation.[7]

  • Solution Strategy: Fractional vacuum distillation is essential. This technique introduces a fractionating column between the distillation flask and the condenser, providing multiple theoretical plates for separation.[8][9]

    Table 1: Physical Properties of Key Compounds

    Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Rationale for Separation
    Acetone 58.08 56 Highly volatile, easily removed.
    Mesityl Oxide 98.14 129 Lower boiling than the product.
    Ethyl Glycerate 134.13 ~215-220 (decomposes) Higher boiling, less volatile.

    | This compound | 188.22 | >220 (estimated) | Target Product |

dot

TroubleshootingLogic Start Distillation Issue Check_Color Product Darkening? Yes No Start->Check_Color Check_Yield Low Yield? Yes No Start->Check_Yield Root_Acid Root Cause: Residual Acid Catalyst Check_Color:yes->Root_Acid Decomposition Root_Temp Root Cause: Excessive Temperature Check_Yield:yes->Root_Temp Thermal Degradation Solution_Base Solution: Add K₂CO₃ to Pot Root_Acid->Solution_Base Solution_Vacuum Solution_Vacuum Root_Temp->Solution_Vacuum

Sources

Technical Support Center: Stability of 2,2-Dimethyl-1,3-Dioxane Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2,2-dimethyl-1,3-dioxane protecting group. This resource is designed for researchers, scientists, and professionals in drug development who utilize this acetal for the protection of 1,3-diols. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during your synthetic work.

The 2,2-dimethyl-1,3-dioxane group, an isopropylidene ketal, is a valuable tool in multistep organic synthesis for the protection of syn- or anti-1,3-diols. Its stability under a range of conditions, coupled with reliable methods for its removal, makes it a popular choice. However, like any protecting group, its application is not without nuances. This guide provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific problems that may arise during the deprotection of the 2,2-dimethyl-1,3-dioxane group, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Incomplete Deprotection Under Standard Acidic Conditions

Scenario: You are attempting to deprotect a substrate containing a 2,2-dimethyl-1,3-dioxane group using standard conditions such as acetic acid in a THF/water mixture, but the reaction is sluggish or stalls, leaving a significant amount of starting material.

Possible Causes & Solutions:

  • Steric Hindrance: The substrate may be sterically congested around the acetal, impeding the approach of hydronium ions.

  • Insufficient Acidity: The chosen acidic conditions may not be strong enough to efficiently catalyze the hydrolysis.[1]

  • Low Water Concentration: Acetal hydrolysis is an equilibrium process, and a sufficient excess of water is necessary to drive the reaction toward the deprotected diol.[1][2]

Troubleshooting Protocol:

  • Increase Acid Strength: Switch to a stronger acid catalyst. A common and effective choice is p-toluenesulfonic acid (PPTS) or hydrochloric acid (HCl) in a suitable solvent system.[3]

  • Optimize Solvent System: Ensure adequate water is present. A solvent mixture like acetone/water or THF/water (e.g., 4:1 v/v) is typically effective. For substrates with poor water solubility, using a co-solvent like dioxane can be beneficial.

  • Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically hindered substrates. Monitor the reaction closely to avoid potential side reactions.

  • Consider Lewis Acids: In challenging cases, Lewis acids such as cerium(III) triflate or bismuth(III) triflate can be effective for acetal cleavage, sometimes under nearly neutral conditions.[4][5]

Issue 2: Unwanted Deprotection of Other Acid-Labile Groups

Scenario: Your molecule contains other acid-sensitive protecting groups, such as a tert-butyldimethylsilyl (TBS) ether or a tert-butoxycarbonyl (Boc) group, which are being cleaved along with the 2,2-dimethyl-1,3-dioxane.

Possible Causes & Solutions:

  • Lack of Orthogonality: The deprotection conditions are not selective for the dioxane acetal over other acid-labile groups.[6][7]

  • Overly Harsh Conditions: The acid concentration or temperature is too high, leading to non-selective cleavage.

Troubleshooting Protocol for Selective Deprotection:

  • Fine-Tune Acidity: Employ milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol at room temperature is often sufficiently acidic to cleave the dioxane without affecting more robust silyl ethers or Boc groups.[3]

  • Use Buffered Systems: An acetic acid/sodium acetate buffer can provide a controlled pH environment that may allow for selective deprotection.

  • Explore Non-Acidic Methods: While less common for simple dioxanes, certain enzymatic or oxidative/reductive methods can offer high selectivity, though they require specific functionalities to be present. For dithioacetals, reagents like mercury(II) or silver(I) salts are used, highlighting the concept of orthogonal deprotection.[3]

Data Summary: Relative Stability of Common Acid-Labile Protecting Groups

Protecting GroupTypical Cleavage ConditionsRelative Stability (General Trend)
Tetrahydropyranyl (THP)Mild acid (e.g., PPTS, CSA in MeOH)Less Stable
2,2-Dimethyl-1,3-dioxane Mild to moderate acid (e.g., AcOH/H₂O, PPTS)Moderately Stable
tert-Butyldimethylsilyl (TBS)Fluoride source (TBAF) or stronger acid (TFA)More Stable
tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA, HCl in dioxane)More Stable

This table provides a general guideline; actual stability is substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed deprotection of a 2,2-dimethyl-1,3-dioxane?

A1: The deprotection proceeds via a two-stage hydrolysis mechanism.[1][2][8] First, one of the acetal oxygen atoms is protonated by an acid catalyst, making the corresponding alcohol a good leaving group. The second oxygen atom's lone pair assists in cleaving the C-O bond, forming a resonance-stabilized oxocarbenium ion. Water then acts as a nucleophile, attacking the oxocarbenium ion. A subsequent proton transfer yields a hemiacetal. This process repeats: the second alkoxy group is protonated, eliminated as part of the diol, and the resulting protonated carbonyl is deprotonated to yield the final ketone or aldehyde and the 1,3-diol.[2]

Mechanism of Acetal Hydrolysis

G Acetal 2,2-Dimethyl-1,3-dioxane ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion ProtonatedAcetal->Oxocarbenium - R-OH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbonyl Diol & Carbonyl ProtonatedHemiacetal->Carbonyl - R-OH G Start Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Selective Non-Selective? Start->Selective Incomplete->Selective No IncreaseAcid Increase Acid Strength/Temp Incomplete->IncreaseAcid Yes CheckWater Ensure Sufficient H2O Incomplete->CheckWater LewisAcid Consider Lewis Acid Incomplete->LewisAcid MilderAcid Use Milder Acid (e.g., PPTS) Selective->MilderAcid Yes Buffer Use Buffered System Selective->Buffer Success Successful Deprotection IncreaseAcid->Success CheckWater->Success LewisAcid->Success MilderAcid->Success Buffer->Success

Caption: A logical workflow for troubleshooting deprotection issues.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Acetal Formation and Cleavage Mechanisms. Retrieved from [Link]

  • OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]

Sources

stability of 2,2-dimethyl-1,3-dioxane protecting group to basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the 2,2-dimethyl-1,3-dioxane protecting group. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this acetal for the protection of 1,3-diols. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your synthetic campaigns, with a particular focus on the group's stability under basic conditions.

A Note on the Intrinsic Stability of the 2,2-Dimethyl-1,3-Dioxane Group

The 2,2-dimethyl-1,3-dioxane protecting group, a cyclic acetal, is fundamentally robust under basic and nucleophilic conditions.[1][2][3] This stability is a cornerstone of its utility in multi-step organic synthesis, allowing for a wide range of chemical transformations on other parts of a molecule without affecting the protected 1,3-diol. The acetal linkage lacks an acidic proton and is not susceptible to attack by common bases. Deprotection is typically achieved under acidic conditions, which proceeds via protonation of one of the oxygen atoms, followed by ring opening.

The following guide is structured to address common inquiries and to troubleshoot scenarios where the stability of this protecting group might be questioned.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2,2-dimethyl-1,3-dioxane protecting group to common bases?

The 2,2-dimethyl-1,3-dioxane protecting group is highly stable to a wide array of basic conditions. This includes, but is not limited to, inorganic bases such as sodium hydroxide, potassium carbonate, and amines like triethylamine and pyridine.[2][4] It is also compatible with organometallic reagents that are strong bases and nucleophiles, such as Grignard reagents and organolithium species.[5]

Q2: Can I use strong, non-nucleophilic bases like LDA or NaH with a substrate containing a 2,2-dimethyl-1,3-dioxane group?

Yes, in general, the 2,2-dimethyl-1,3-dioxane group is stable to strong, non-nucleophilic bases like lithium diisopropylamide (LDA) and sodium hydride (NaH). The primary function of these bases is to deprotonate acidic protons elsewhere in the molecule, and they do not typically react with the acetal functionality.

Q3: Are there any specific basic conditions that I should be cautious about?

While generally very stable, extremely harsh conditions, such as prolonged heating at high temperatures in the presence of a strong base, could potentially lead to unforeseen side reactions, although direct cleavage of the acetal is unlikely. However, a more practical concern is the presence of acidic impurities in your reaction mixture, which could lead to inadvertent deprotection.

Q4: I am observing some unexpected deprotection in my reaction under basic conditions. What could be the cause?

This is an uncommon observation. If you are seeing deprotection under basic conditions, it is crucial to investigate other factors before concluding that the protecting group is inherently unstable. Please refer to our Troubleshooting Guide below for a systematic approach to diagnosing this issue.

Troubleshooting Guide: Unexpected Deprotection

If you are experiencing unexpected cleavage of the 2,2-dimethyl-1,3-dioxane protecting group under basic conditions, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for unexpected deprotection.

Step 1: Verify the Absence of Acidic Contaminants

The most common cause of acetal cleavage is the presence of acid.[6]

  • Residual Acid from Previous Steps: Ensure that your starting material was properly neutralized and purified after any acidic reaction steps. Trace amounts of acid can be sufficient to catalyze deprotection, especially at elevated temperatures.

  • Acidic Impurities in Solvents or Reagents: Use freshly purified and dried solvents. Some older solvents can become acidic over time. Verify the purity of your base.

Protocol for Neutralization Wash:

  • Dissolve the crude product containing the protected 1,3-diol in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

Step 2: Evaluate Reaction Conditions

While robust, extreme conditions should be considered as a potential, albeit rare, cause of instability.

ParameterStandard ConditionsPotentially Harsh ConditionsRecommendation
Temperature -78 °C to reflux (solvent dependent)Prolonged heating at > 100 °CIf possible, run the reaction at a lower temperature for a longer duration.
Reaction Time Typically 1-24 hoursSeveral days at elevated temperaturesMonitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure.
Base Concentration 1.1 - 5.0 equivalentsGross excess of a very strong baseUse the minimum amount of base required to achieve the desired transformation.
Step 3: Assess the Substrate for Instability Factors

In very rare cases, the overall structure of your molecule might contribute to unexpected reactivity.

  • Proximity of Lewis Acids: If your substrate contains a Lewis acidic functional group, it could potentially coordinate to the acetal oxygens and facilitate cleavage, although this is highly unlikely under basic conditions.

  • Intramolecular Reactions: Consider the possibility of an intramolecular reaction where a newly formed nucleophile in your molecule attacks the acetal. This is also a rare event.

Mechanistic Insight: Why is the 2,2-Dimethyl-1,3-Dioxane Group Stable to Bases?

The stability of the 2,2-dimethyl-1,3-dioxane protecting group under basic conditions can be understood by examining its structure and the mechanism of acetal hydrolysis.

Caption: Reaction pathways under basic versus acidic conditions.

Under basic conditions, there is no viable reaction pathway for the cleavage of the acetal. The hydroxide ion (or other bases) is a poor leaving group, and there are no acidic protons on the acetal group itself that can be abstracted to initiate a reaction.

In contrast, under acidic conditions, one of the acetal oxygens is protonated, creating a good leaving group (a hydroxyl group). This allows for the opening of the dioxane ring to form a stabilized carbocation, which is then attacked by water to yield the deprotected 1,3-diol and acetone.

References

Technical Support Center: Troubleshooting Low Yields in the Deprotection of 2,2-Dimethyl-1,3-dioxane Acetals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting for low yields encountered during the deprotection of 2,2-dimethyl-1,3-dioxane acetals, a common protecting group for 1,3-diols. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My deprotection of a 2,2-dimethyl-1,3-dioxane is resulting in a low yield of my desired diol. What are the most probable causes?

Low yields in the deprotection of 2,2-dimethyl-1,3-dioxane acetals typically stem from a few key areas: incomplete reaction, degradation of the starting material or product, and difficulties in product isolation. The inherent stability of the 1,3-dioxane ring, especially with the gem-dimethyl substitution, often requires carefully optimized conditions for efficient cleavage.[1][2]

Here's a logical breakdown of potential issues:

  • Incomplete Reaction: The equilibrium of the reaction may not be sufficiently shifted towards the deprotected diol. This is a common issue as acetal hydrolysis is a reversible process.[3]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may be too weak to efficiently promote hydrolysis or too strong, leading to side reactions.

  • Reaction Conditions: Factors such as temperature, reaction time, and solvent system play a crucial role and may not be optimized for your specific substrate.

  • Substrate-Specific Issues: The presence of other acid-sensitive functional groups in your molecule can lead to side product formation, thus lowering the yield of the desired diol.[4]

  • Work-up and Purification: The desired diol might be lost during the aqueous work-up if it has significant water solubility, or it could be sensitive to the purification conditions (e.g., silica gel chromatography).

To systematically troubleshoot this, it is advisable to first confirm the presence of starting material in your crude reaction mixture using techniques like TLC or LC-MS. If starting material is present, the focus should be on optimizing the reaction conditions to drive the reaction to completion. If little to no starting material remains, but the yield is still low, the investigation should shift to potential side reactions and purification issues.

Q2: I observe a significant amount of unreacted starting material. How can I drive the deprotection to completion?

Observing unreacted starting material is a clear indication that the reaction has not gone to completion. The key here is to shift the reaction equilibrium towards the product side. Here are several strategies to achieve this:

1. Catalyst Optimization:

  • Brønsted Acids: While commonly used, the pKa of the acid is important. If you are using a weak acid like pyridinium p-toluenesulfonate (PPTS), you might need to switch to a stronger acid like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).[1]

  • Lewis Acids: For substrates sensitive to strong Brønsted acids, Lewis acids can be a milder and effective alternative. Options include cerium(III) triflate, erbium(III) triflate, and indium(III) trifluoromethanesulfonate, which can work under nearly neutral conditions.[5][6]

  • Catalyst Loading: Ensure you are using a sufficient catalytic amount. For challenging deprotections, increasing the catalyst loading might be necessary, but be mindful of potential side reactions.

2. Solvent and Water Content:

  • Le Chatelier's Principle: Acetal hydrolysis consumes water. The reaction is often performed in a mixture of an organic solvent and aqueous acid.[1] Increasing the proportion of water can help drive the equilibrium towards the deprotected diol. Common solvent systems include THF/H₂O, acetone/H₂O, and dioxane/H₂O.

  • Transacetalization: An alternative to hydrolysis is transacetalization, where the dioxane is exchanged with a more volatile ketone, like acetone. Using acetone as a solvent with an acid catalyst can effectively deprotect the diol.[5]

3. Temperature and Reaction Time:

  • Heating: Many deprotections of stable acetals require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating it.

  • Monitoring: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential product degradation from prolonged exposure to acidic conditions.

Q3: My starting material is consumed, but I'm isolating a complex mixture of products. What side reactions could be occurring?

The formation of a complex product mixture suggests that your substrate may contain functional groups that are sensitive to the acidic deprotection conditions. Here are some common side reactions to consider:

  • Elimination Reactions: If your diol has a hydroxyl group that can be easily eliminated upon protonation (e.g., tertiary alcohols), you may form alkenes.

  • Rearrangements: Carbocation intermediates can be formed under acidic conditions, which may lead to skeletal rearrangements, particularly in complex molecules.

  • Cleavage of Other Protecting Groups: If your molecule contains other acid-labile protecting groups such as silyl ethers (e.g., TBS, TIPS), tert-butyl ethers, or other acetals, they may also be cleaved, leading to a mixture of products.[4]

  • Oxidation: While less common for standard deprotections, some strong oxidizing agents used in other contexts can cleave acetals.[5] Ensure no unintended oxidants are present.

To mitigate these side reactions, consider using milder deprotection conditions. This could involve:

  • Using a weaker Brønsted acid or a Lewis acid catalyst.[6]

  • Running the reaction at a lower temperature for a longer period.

  • Employing a buffered system to maintain a specific pH.

An orthogonal protecting group strategy is also crucial in complex syntheses to ensure that only the desired group is removed.[4]

Experimental Protocols

Protocol 1: Standard Brønsted Acid-Catalyzed Deprotection

This protocol is a good starting point for the deprotection of 2,2-dimethyl-1,3-dioxane acetals.

  • Dissolve the Substrate: Dissolve the 2,2-dimethyl-1,3-dioxane protected compound (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.

Protocol 2: Mild Lewis Acid-Catalyzed Deprotection

This protocol is suitable for substrates with acid-sensitive functional groups.

  • Dissolve the Substrate: Dissolve the 2,2-dimethyl-1,3-dioxane protected compound (1.0 eq) in a mixture of wet nitromethane.

  • Add Catalyst: Add a catalytic amount of erbium(III) triflate (Er(OTf)₃, 0.05-0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add a small amount of water and extract the product with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Acid Catalysts for Deprotection

CatalystTypical ConditionsAdvantagesDisadvantages
p-TsOH THF/H₂O, RT to 50°CReadily available, effectiveCan be too harsh for sensitive substrates
HCl (aq) Acetone/H₂O, RTInexpensive, strong acidCan cause side reactions
PPTS Acetone/H₂O, refluxMilder than p-TsOHMay require higher temperatures
Er(OTf)₃ Wet Nitromethane, RTVery mild, high chemoselectivityMore expensive catalyst
CeCl₃·7H₂O / NaI Acetonitrile, refluxMild, good for sensitive substratesRequires two components

Visualizations

Deprotection Mechanism

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4 & 5: Proton Transfer & Acetone Elimination cluster_step6 Step 6: Deprotonation A 2,2-Dimethyl-1,3-dioxane B Protonated Acetal A->B Fast A->B H_plus H+ C Oxocarbenium Ion B->C Rate-determining B->C D Protonated Hemiketal C->D Fast C->D H2O H₂O E Hemiketal D->E -H+ D->E F Protonated Diol + Acetone E->F +H+ E->F G 1,3-Diol F->G -H+ F->G

Caption: Acid-catalyzed hydrolysis of 2,2-dimethyl-1,3-dioxane.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Starting Material (SM) in Crude Mixture start->check_sm sm_present Significant SM Present? check_sm->sm_present optimize Optimize Reaction Conditions: - Stronger Acid - Higher Temperature - More Water/Acetone sm_present->optimize Yes no_sm Little to No SM Present sm_present->no_sm No check_side_products Analyze for Side Products (NMR, LC-MS) no_sm->check_side_products side_products_found Side Products Identified? check_side_products->side_products_found milder_conditions Use Milder Conditions: - Lewis Acid - Lower Temperature - Buffered System side_products_found->milder_conditions Yes purification_issue Investigate Purification: - Check water solubility of product - Alternative purification method side_products_found->purification_issue No

Caption: Decision tree for troubleshooting low deprotection yields.

References

Technical Support Center: Purification of Commercial Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Commercial grades of this compound, while suitable for many applications, often have a purity of around 95-96% and may contain impurities that can interfere with sensitive downstream reactions.[1][2][3] These impurities typically arise from the synthesis process, which commonly involves the acid-catalyzed ketalization of a diol with acetone, followed by esterification.[4][5] This guide provides a comprehensive resource for researchers to identify, troubleshoot, and remove these impurities, ensuring the high quality of the starting material for their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in a commercial batch of this compound?

A1: The impurity profile is largely dictated by the synthetic route. Key potential impurities include:

  • Residual Acid Catalyst: Catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are often used and can remain in the final product.[5][6]

  • Unreacted Starting Materials: These may include the parent diol (e.g., diethyl bis(hydroxymethyl)malonate) and acetone or its precursors (e.g., 2,2-dimethoxypropane).[7]

  • Water: Water is a direct byproduct of the ketalization reaction and can also be introduced during workup.[5][8] Its presence is particularly problematic if residual acid is also present.

  • Hydrolysis/Decomposition Products: The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis, which cleaves the ketal back to its parent diol and acetone.[4][9] This is exacerbated by heat, making it a critical concern during distillation.

  • Synthesis Solvents: Solvents such as toluene, which are used to azeotropically remove water during synthesis, may persist in the final product.[5]

Q2: Why is it critical to remove residual acid before attempting purification by distillation?

A2: This is the single most important precaution. The 1,3-dioxane functional group is a ketal, which is stable under neutral and basic conditions but readily hydrolyzes in the presence of acid and water.[4][6] Heating an acidic solution of this compound during distillation will accelerate this hydrolysis, leading to significant product decomposition, reduced yield, and contamination of the distillate with the resulting diol and acetone.

Q3: What are the key physical properties to consider for designing a purification strategy?

A3: The differences in boiling points are central to purification by distillation. Understanding these properties allows for the effective separation of the target compound from both lower and higher boiling point impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at STPNotes
This compound 188.22~230-240 (Predicted)Vacuum distillation is highly recommended to lower the boiling point and prevent decomposition.
Acetone58.0856Common low-boiling impurity from ketal hydrolysis.[9]
Toluene92.14111Potential residual solvent from synthesis.[5]
Water18.02100Byproduct of synthesis; must be removed before distillation.[8]
Diethyl bis(hydroxymethyl)malonate206.19>250A likely high-boiling starting material or hydrolysis product.[7]

Q4: Which analytical techniques are best suited for assessing the purity of the final product?

A4: A combination of techniques provides the most complete picture of purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and low-boiling point side products.

  • ¹H NMR Spectroscopy: Provides structural confirmation of the main component and can be used to detect and quantify impurities by integrating their unique signals relative to the product signals.[10]

  • FTIR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ester C=O stretch around 1735 cm⁻¹, C-O stretches) and the absence of impurities like hydroxyl groups from unreacted diols.[10]

Part 2: Troubleshooting Guides and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Workflow for Comprehensive Purification

This workflow outlines the logical sequence of operations to purify commercial this compound, proceeding from crude material to a high-purity final product.

G cluster_0 Purification Workflow crude Commercial Product (as received) wash Step 1: Neutralizing Wash (Remove Acid Catalyst) crude->wash dry Step 2: Drying (Remove Water) wash->dry distill Step 3: Vacuum Distillation (Remove Volatile & High-Boiling Impurities) dry->distill analysis Purity Analysis (GC-MS, NMR) distill->analysis pure Purified Product (>99%) analysis->pure Meets Spec fail Impurity Detected analysis->fail Fails Spec chrom Optional: Column Chromatography fail->chrom e.g., Isomers or close-boiling impurities chrom->analysis

Caption: General purification workflow.

Problem 1: Presence of Acidic Impurities and Catalyst Residue

Causality: Residual acid catalyst is the primary cause of product degradation during storage and, most critically, during purification by distillation. Its neutralization is a non-negotiable first step.

Solution: Protocol for Neutralizing Aqueous Wash

This protocol uses a mild base, sodium bicarbonate, to neutralize acids without significantly promoting ester hydrolysis.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Separatory funnel

  • pH paper

Procedure:

  • Dissolve the crude product in 2-3 volumes of diethyl ether or ethyl acetate in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the funnel.

  • Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure that builds up from the acid-base reaction.

  • Once the pressure subsides, shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Test the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh NaHCO₃ solution.

  • Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of the dissolved water.[6]

  • Drain the aqueous brine layer and transfer the organic layer to a clean, dry flask for the drying step.

Problem 2: Contamination with Water and High-Boiling Polar Impurities (e.g., Unreacted Diols)

Causality: Water is a reaction byproduct and is also introduced during the neutralizing wash. Unreacted diols are polar and have low solubility in many organic solvents but can be carried through. Both can interfere with downstream processes.

Solution: Adsorptive Drying and Filtration

This protocol uses an anhydrous salt to chemically remove water. For persistent diol contamination, other adsorbents can be employed.

Materials:

  • Neutralized organic solution from Problem 1

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • To the organic solution in the Erlenmeyer flask, add a portion of anhydrous MgSO₄ (approximately 1/10th of the liquid volume).

  • Swirl the flask. If the MgSO₄ clumps together, it indicates the presence of water. Continue adding small portions and swirling until some of the drying agent remains free-flowing.

  • Allow the mixture to stand for 15-20 minutes to ensure complete drying.

  • Filter the solution through a fluted filter paper into a round-bottom flask suitable for distillation. Rinse the flask and the filter cake with a small amount of fresh, dry solvent to ensure complete transfer of the product.

  • Expert Tip: If diol impurities are a known issue, they can sometimes be removed by passing the solution through a short plug of silica gel or by adding molecular sieves, which can selectively adsorb diols.[11][12]

Problem 3: Contamination with Low and High-Boiling Point Impurities

Causality: Volatile impurities (solvents, acetone) and non-volatile impurities (diols, catalyst salts) must be removed to achieve high purity. Vacuum distillation is the most effective method for thermally sensitive liquids.

Solution: Protocol for Fractional Vacuum Distillation

Procedure:

  • Solvent Removal: First, remove the low-boiling extraction solvent (diethyl ether or ethyl acetate) using a rotary evaporator. Be careful not to heat the flask excessively.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column to enhance separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Begin by slowly applying vacuum from a vacuum pump, using a manometer to monitor the pressure. A pressure of 1-10 mmHg is typically a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle and a stir bar for smooth boiling.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain any remaining low-boiling impurities. The distillation head temperature will be low and unstable.

    • Main Fraction: As the head temperature rises and stabilizes, switch to a new receiving flask. Collect the main fraction of pure product over a narrow temperature range.

    • End-run: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the setup.

Part 3: Troubleshooting Decision Framework

When initial analysis shows the product does not meet purity specifications, this logical framework can help diagnose the issue and select the appropriate corrective action.

G cluster_1 Troubleshooting Framework start Initial Purity Analysis (e.g., GC-MS) imp_low Low-Boiling Impurity (< Product BP) start->imp_low Peak before main product imp_high High-Boiling Impurity (> Product BP) start->imp_high Peak after main product imp_acid Acidic Impurity (pH Test) start->imp_acid Product degrades on GC column or fails pH test sol_distill Improve Fractional Distillation: - Use a longer column - Increase reflux ratio - Check vacuum integrity imp_low->sol_distill imp_high->sol_distill If boiling point is very different sol_chrom Purify by Column Chromatography: - Use silica gel - Select appropriate eluent system (e.g., Hexane/Ethyl Acetate) imp_high->sol_chrom If boiling point is close sol_wash Repeat Neutralizing Wash: - Ensure pH of aqueous layer is >7 - Perform extra brine wash imp_acid->sol_wash

Caption: Decision tree for troubleshooting common purity issues.

References

  • Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. MDPI. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Method for removing diol as impurities in cyclic carbonate. Google Patents.
  • Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. MDPI. Available at: [Link]

  • This compound. LabSolutions. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. ResearchGate. Available at: [Link]

  • Process for removal of diol as impurity in cyclic carbonic acid ester. Google Patents.
  • Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. MDPI. Available at: [Link]

  • 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Chemsrc. Available at: [Link]

  • Process for the separation and purification of a mixed diol stream. Google Patents.
  • Process for removing a ketone and/or aldehyde impurity. Google Patents.
  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • How to purify esterefication product? ResearchGate. Available at: [Link]

  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. MDPI. Available at: [Link]

Sources

Technical Support Center: Monitoring Reactions of Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring reactions involving ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate. This guide is designed for chemistry professionals engaged in research and development. Here, we move beyond mere procedural lists to explore the underlying principles of reaction monitoring, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes. The primary focus will be on the common acid-catalyzed deprotection (hydrolysis) of the acetonide group, a critical step in many synthetic pathways.

Foundational Principles of Reaction Monitoring

Monitoring a chemical reaction is not simply about checking for completion; it is a dynamic process of data gathering that informs critical decisions.[1] An unmonitored reaction is a "black box." By sampling and analyzing the reaction mixture over time, you gain insights into reaction kinetics, detect the formation of byproducts, and determine the optimal point for work-up, preventing product degradation from over-exposure to reaction conditions.[2]

For the deprotection of this compound, we are primarily observing the conversion of a ketal to a diol. This transformation involves a significant change in polarity, which is the key physical property we will exploit with chromatographic techniques.

Core Workflow for Reaction Monitoring

The following workflow represents a systematic approach to monitoring any chemical reaction.

G cluster_0 Reaction Phase cluster_1 Analysis Phase cluster_2 Decision Phase start Initiate Reaction take_sample Withdraw Aliquot (e.g., 5-10 µL) start->take_sample quench Quench Sample (e.g., add NaHCO3 soln.) take_sample->quench prep_sample Prepare Sample for Analysis (e.g., dilute, extract) quench->prep_sample analyze Perform Analysis (TLC, GC, HPLC, NMR) prep_sample->analyze interpret Interpret Data (Compare SM, Product, Co-spot) analyze->interpret decision Assess Reaction Progress interpret->decision continue_rxn Continue Reaction (Take next time point) decision->continue_rxn Incomplete workup Proceed to Work-up decision->workup Complete troubleshoot Troubleshoot Reaction (e.g., add more reagent, adjust T) decision->troubleshoot Stalled / Byproducts continue_rxn->take_sample

Caption: A general workflow for systematic reaction monitoring.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is the fastest and most common method for qualitatively monitoring a reaction's progress.[3] It excels at separating compounds based on polarity. In the deprotection of our target molecule, the product (a diol) is significantly more polar than the starting material (a protected dioxane).

Experimental Protocol: TLC Monitoring
  • Preparation: Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[3] Using a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (SM): Spot a dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): Spot the starting material, then, on the exact same point, spot the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot the quenched aliquot from your reaction.

  • Development: Place the plate in a covered TLC chamber containing an appropriate eluent system. Ensure the solvent level is below your baseline.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate stain, which reacts with the diol product).[5]

FAQs and Troubleshooting for TLC

Q: How do I select the right solvent system (eluent)? A: The goal is to achieve good separation, with the starting material having an Rf value of ~0.4-0.6. For the deprotection reaction, the diol product will have a much lower Rf. A good starting point for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[3]

Typical Solvent Systems Application Notes
7:3 Hexanes:EtOAcGood starting point for the non-polar starting material.
1:1 Hexanes:EtOAcMay be needed if the starting material is not moving sufficiently.
9:1 Dichloromethane:MethanolA more polar system, useful for visualizing the polar diol product.

Q: What does a "streaky" or "elongated" spot mean? A: Streaking is a common issue with several potential causes.[6]

  • Overloading: The most common cause. You have applied too much sample to the plate.[7] Try diluting your sample further.

  • Compound is highly polar/acidic: The product diol or any hydrolyzed carboxylic acid may interact very strongly with the acidic silica gel. Adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can improve peak shape.[4]

  • Decomposition: The compound may be unstable on the acidic silica gel. This can be tested by running a 2D TLC.[8][9]

Q: My spots are not visible under UV light. What should I do? A: Not all organic compounds are UV-active. The dioxane starting material and the diol product may not be strongly UV-active. Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip is excellent for this purpose, as it will react with the diol product to give a yellow spot on a purple background, while the starting material will react much more slowly, if at all.

G cluster_causes Potential Causes cluster_solutions Solutions TLC Unexpected TLC Result overload Sample Overloaded TLC->overload Streaking polarity Incorrect Solvent Polarity TLC->polarity Rf is too high/low instability Compound Unstable on Silica TLC->instability Multiple unexpected spots no_uv Compound Not UV-Active TLC->no_uv No spots visible dilute Dilute Sample & Re-spot overload->dilute change_eluent Adjust Eluent Ratio (More/Less Polar) polarity->change_eluent add_modifier Add Modifier to Eluent (e.g., AcOH, Et3N) polarity->add_modifier run_2d Run 2D TLC to Confirm instability->run_2d stain Use a Chemical Stain (e.g., KMnO4, Anisaldehyde) no_uv->stain

Caption: Troubleshooting common issues in Thin-Layer Chromatography.

Gas Chromatography (GC/GC-MS): For Volatile Compounds

GC is a powerful technique for separating and quantifying volatile compounds. Both the starting material and the deprotected product should be sufficiently volatile for GC analysis, although the polar diol may require derivatization for optimal results.

Protocol: Sample Preparation for GC
  • Sample Quenching: Take a ~10 µL aliquot of the reaction mixture and quench it in a vial containing ~1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of saturated sodium bicarbonate solution.

  • Extraction: Vortex the vial, allow the layers to separate, and transfer the organic layer to a new vial containing a drying agent like anhydrous sodium sulfate.

  • Dilution: Transfer the dried organic solution to a GC vial, diluting further if necessary. An internal standard can be added at this stage for quantitative analysis.

Troubleshooting Common GC Problems

Q: My peaks are tailing. Why is this happening and how can I fix it? A: Peak tailing in GC, especially for polar compounds like the diol product, is often caused by unwanted interactions between the analyte and active sites within the system.[10]

  • Cause 1: Active Sites in the Inlet: The glass inlet liner can have acidic silanol groups that strongly interact with polar analytes.

    • Solution: Use a deactivated inlet liner. Regularly inspect and replace the liner, as non-volatile residues can accumulate and create new active sites.[11]

  • Cause 2: Column Contamination/Degradation: Non-volatile material can accumulate at the head of the column, or the stationary phase can degrade.

    • Solution: Trim the first 10-30 cm from the front of the column. If the problem persists, the column may need to be replaced.[11]

  • Cause 3: Analyte Adsorption on the Column: The diol product may interact with the stationary phase.

    • Solution: Derivatize the sample by silylating the hydroxyl groups (e.g., with BSTFA). This creates a less polar, more volatile compound that will chromatograph with a much better peak shape.

Problem Common Cause Recommended Solution
Peak Tailing Active sites in inlet/column; Analyte polarity.[12]Use a deactivated liner; Trim column inlet; Derivatize the sample.[10]
Ghost Peaks Contamination from previous injections (carryover) or septum bleed.[12]Run a blank solvent injection; Bake out the column at a high temperature; Replace the septum.[11]
Shifting Retention Times Leak in the system; Fluctuations in carrier gas flow or oven temperature.[11]Perform a leak check; Verify flow rates with a flow meter; Check oven temperature stability.
Poor Resolution Column aging; Suboptimal temperature program or flow rate.[11]Optimize temperature ramp and flow rate; Replace the column if performance is degraded.

High-Performance Liquid Chromatography (HPLC): Precision Analysis

HPLC is ideal for analyzing compounds that may not be volatile enough for GC or are thermally sensitive. It offers excellent resolution and is the preferred method for accurate quantification. A reversed-phase C18 column is typically a good choice for this analysis.

Protocol: HPLC Method Development Outline
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (ACN) or methanol (B), often with an acidic modifier like 0.1% formic acid to ensure sharp peaks for any carboxylic acid species.[13]

    • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs, or using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Sample Prep: Quench and dilute the reaction aliquot in the initial mobile phase composition to avoid peak distortion.[14]

Troubleshooting HPLC Peak Shape Issues

The chromatogram is a diagnostic tool; abnormal peak shapes indicate specific problems with the hardware or chemistry.[15]

Q: My peaks are splitting or showing shoulders. What's wrong? A: Split peaks can have several causes:

  • Cause 1: Mismatched Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the peak to split.[16]

    • Solution: Always dissolve your sample in the initial mobile phase or a weaker solvent.[15]

  • Cause 2: Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band.[14][16]

    • Solution: Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If a void has formed, the column likely needs to be replaced.

  • Cause 3: Co-elution: Two different compounds are eluting at almost the same time.

    • Solution: Adjust the mobile phase gradient or composition to improve separation.

Q: What causes peak fronting? A: Peak fronting, where the peak is asymmetric with a leading edge, is most often caused by column overload.[17]

  • Solution: Reduce the concentration of the injected sample or decrease the injection volume.[16]

Problem Common Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[18]Lower mobile phase pH (add 0.1% formic/acetic acid); Use a highly end-capped column.
Peak Splitting Injection solvent stronger than mobile phase; Contaminated column/frit.[16]Dissolve sample in mobile phase; Flush or replace the column.[14]
Peak Fronting Sample overload (too concentrated).[17]Dilute the sample; Reduce injection volume.[16]
Broad Peaks Large extra-column volume (long tubing); Column aging.Use shorter, narrower ID tubing between the injector and column; Replace the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR). By monitoring the disappearance of starting material signals and the appearance of product signals, you can track the reaction's progress directly in an NMR tube.[19]

Protocol: Monitoring a Reaction by ¹H NMR
  • Baseline Spectrum: Acquire a ¹H NMR spectrum of the pure starting material, this compound.

  • Reaction Setup: In an NMR tube, dissolve the starting material in a deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent) and add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Initiation & Acquisition: Add the catalyst (e.g., a drop of DCl) to initiate the reaction. Acquire spectra at regular time intervals.[19]

  • Analysis: Integrate the key signals for the starting material and product relative to the internal standard to determine their concentrations over time.

Key Signals to Monitor for Deprotection

For the hydrolysis of this compound, you should monitor the following key changes in the ¹H NMR spectrum.

Compound Key ¹H NMR Signals (Approx. δ, CDCl₃) Rationale for Monitoring
Starting Material ~1.4 ppm (s, 6H, acetonide -C(CH₃)₂)Disappearance of this sharp singlet is a clear indicator of starting material consumption.[20]
~3.9-4.3 ppm (m, 4H, dioxane -OCH₂-)These signals will disappear and be replaced by the product's methylene signals.
Product (Diol) ~2.5-4.0 ppm (br s, 2H, -OH)Appearance of broad signals for the new hydroxyl groups. Position is variable and depends on concentration/solvent.
~3.7 ppm (d) & ~3.8 ppm (d) (4H, -CH₂OH)Appearance of new signals corresponding to the hydroxymethyl groups.

Q: My baseline is distorted and my peaks are broad in the reaction mixture. How can I get reliable integrals? A: Changes in the reaction medium (e.g., presence of acid, formation of water) can degrade the magnetic field homogeneity, leading to poor lineshapes.[19]

  • Solution 1: Re-shim: Shim the spectrometer before each time point. This can compensate for changes in sample susceptibility.[20]

  • Solution 2: Data Processing: Use software algorithms designed to deconvolve overlapping peaks or model distorted lineshapes to extract more accurate integrals.[19]

  • Solution 3: Remove Paramagnetics: If your catalyst is a paramagnetic metal, it can cause severe peak broadening. It may be necessary to quench and work up aliquots to remove the metal before analysis.[21]

References

  • What are the Common Peak Problems in HPLC - Chromatography Today. (2023). Retrieved from Chromatography Today. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved from Chrom Tech. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). Retrieved from ACD/Labs. [Link]

  • Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved from Shimadzu. [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). Retrieved from YouTube. [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]

  • 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... - Doc Brown's Chemistry. (n.d.). Retrieved from Doc Brown's Chemistry. [Link]

  • 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation... - Doc Brown's Chemistry. (n.d.). Retrieved from Doc Brown's Chemistry. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025). Retrieved from Bitesize Bio. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Retrieved from Drawell. [Link]

  • Chromatography: TLC Tips - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester. [Link]

  • TROUBLESHOOTING GUIDE - Restek. (n.d.). Retrieved from Restek. [Link]

  • GC Column Troubleshooting Guide - Phenomenex. (2025). Retrieved from Phenomenex. [Link]

  • Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum. (2016). Retrieved from Chromatography Forum. [Link]

  • Monitoring Reactions by TLC - Washington State University. (n.d.). Retrieved from WSU. [Link]

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters - PubMed. (1984). Retrieved from PubMed. [Link]

  • Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations - ACS Publications. (2018). Retrieved from ACS Publications. [Link]

  • Troubleshooting an Organic Reaction - Filo. (2024). Retrieved from Filo. [Link]

  • Issues - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York. [Link]

  • 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • HPLC analysis - Cyberlipid. (n.d.). Retrieved from Cyberlipid. [Link]

  • Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC - NIH. (2005). Retrieved from NIH. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies. (n.d.). Retrieved from SIELC. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - AWS. (n.d.). Retrieved from AWS. [Link]

  • Selective cleavage of ketals and acetals under neutral, anhydrous conditions using triphenylphosphine and carbon tetrabromide - ElectronicsAndBooks. (n.d.). Retrieved from ElectronicsAndBooks. [Link]

  • Analysis of carboxylic acids and esters - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products - ACG Publications. (2025). Retrieved from ACG Publications. [Link]

  • b¹H NMR spectrum of acetonide 2 - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). Retrieved from YouTube. [Link]

  • (a) The Relationship between 13 C-NMR Acetonide Resonances and Relative... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (2013). Retrieved from The Royal Society of Chemistry. [Link]

  • CAS#:82962-54-7 | this compound | Chemsrc. (2025). Retrieved from Chemsrc. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025). Retrieved from NIH. [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing). (n.d.). Retrieved from RSC Publishing. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Grupo Biomaster. (n.d.). Retrieved from Grupo Biomaster. [Link]

  • 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid | Chemsrc. (2025). Retrieved from Chemsrc. [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - ResearchGate. (2021). Retrieved from ResearchGate. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). Retrieved from ResearchGate. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. (2019). Retrieved from ResearchGate. [Link]

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir- - JETIR. (n.d.). Retrieved from JETIR. [Link]

Sources

scale-up challenges for the synthesis of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the scale-up of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and its derivatives. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve challenges in your process development.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and complex molecules. Its synthesis typically involves the acid-catalyzed reaction of a 1,3-diol (specifically, ethyl 2-(hydroxymethyl)-3-hydroxypropanoate or a precursor) with acetone or an acetone equivalent. While straightforward at the lab bench, scaling this ketalization reaction introduces significant challenges related to reaction equilibrium, thermal management, and purification. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The core reaction is an acid-catalyzed ketalization. The process begins with the protonation of the acetone carbonyl group by an acid catalyst, which increases its electrophilicity. The diol's hydroxyl groups then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise fashion. This process forms a hemiacetal intermediate, which, after further protonation and loss of a water molecule, is attacked by the second hydroxyl group to form the stable six-membered dioxane ring.[1][2]

Q2: Why is water removal so critical during scale-up?

Ketalization is a reversible equilibrium reaction. The formation of the dioxane product also generates one equivalent of water. According to Le Châtelier's principle, the presence of this water will push the equilibrium back towards the starting materials (the diol and acetone), significantly reducing the reaction yield. On a small scale, a large excess of acetone can drive the reaction forward, but at an industrial scale, this is often not economically or environmentally viable.[3] Therefore, active removal of water is essential for achieving high conversion.

Q3: What are the pros and cons of different acid catalysts for large-scale synthesis?

The choice of catalyst is a critical decision in scaling up this process. The main options fall into two categories: homogeneous and heterogeneous catalysts.

Catalyst TypeExamplesPros for Scale-UpCons for Scale-Up
Homogeneous p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄)High activity, low initial cost, good solubility.Difficult to remove from the reaction mixture, requiring aqueous washes that can cause product hydrolysis; corrosive; generates acidic waste streams.[4]
Heterogeneous Acidic ion-exchange resins (e.g., Amberlyst-15), Acid-treated claysEasily removed by simple filtration, minimizing aqueous workup and risk of hydrolysis; can be regenerated and reused, reducing waste; often less corrosive.[5][6]Higher initial cost; may have lower activity or require higher temperatures; potential for mechanical degradation or fouling over multiple cycles.[6]

Q4: What are the primary safety considerations when moving from bench to pilot scale?

The most significant risk is thermal runaway.[7] Ketalization reactions are often exothermic. As the reactor size increases, the volume (heat generation) increases by the cube of the radius (r³), while the surface area available for cooling (heat dissipation) only increases by the square of theradius (r²).[8] This disparity makes heat removal progressively more difficult at scale.[8] Key safety actions include:

  • Incremental Scaling: Never scale a reaction by more than a factor of three from a previously successful run.[7]

  • Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the heat of reaction and the thermal stability of all components.

  • Robust Temperature Control: Ensure the reactor has an adequate cooling system and monitor the internal reaction temperature with a probe, not just the jacket temperature.[7]

  • Controlled Reagent Addition: For highly exothermic reactions, control the rate of addition of one of the reagents to manage the rate of heat generation.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.

Problem 1: The reaction stalls, or the final conversion is unacceptably low.

  • Probable Cause 1: Inefficient Water Removal. The accumulation of water byproduct is driving the equilibrium backward. The efficiency of a standard Dean-Stark trap can decrease at larger scales due to changes in surface area and vapor dynamics.

  • Solution:

    • Optimize Azeotropic Distillation: Ensure your solvent forms an efficient azeotrope with water (e.g., toluene, cyclohexane). At scale, consider applying a vacuum to lower the boiling point, which can aid in water removal without requiring excessively high temperatures that might degrade the product.

    • Use a Drying Agent: While less common in large reactors, a packed column of molecular sieves through which the reaction mixture is circulated can be an effective, albeit more complex, alternative.[9]

    • Switch to an Acetal Exchange Reagent: Using 2,2-dimethoxypropane (DMP) instead of acetone can drive the reaction to completion. DMP reacts with the diol to form the desired ketal and generates methanol and acetone as byproducts, which does not reverse the reaction.

  • Probable Cause 2: Catalyst Deactivation. If using a heterogeneous catalyst like an acidic resin, its pores may become blocked, or active sites may be neutralized by impurities in the starting materials.

  • Solution:

    • Pre-treat Starting Materials: Ensure your diol and acetone are free from basic impurities or non-volatile residues.

    • Regenerate Catalyst: Follow the manufacturer's protocol for washing and regenerating the acidic resin. This typically involves washing with a solvent followed by treatment with a strong acid.[6]

Problem 2: The product appears to decompose during workup or purification by distillation.

  • Probable Cause: Residual Acid Catalyst. The 1,3-dioxane ring is susceptible to hydrolysis back to the diol and acetone in the presence of acid, especially when heated.[10]

  • Solution:

    • Thorough Neutralization: Before any distillation, completely neutralize the reaction mixture. Add a mild base, such as sodium bicarbonate or triethylamine, until the pH is neutral or slightly basic. An aqueous wash with a bicarbonate solution is a common and effective method.[11]

    • Use a Heterogeneous Catalyst: This is a key advantage of solid acid catalysts, as they can be completely removed by filtration before the workup, eliminating the risk of acid-catalyzed hydrolysis during purification.[6]

    • Vacuum Distillation: Purifying under reduced pressure lowers the boiling point, minimizing thermal stress on the molecule and reducing the rate of any potential decomposition reactions.

Problem 3: The final product is contaminated with unreacted starting materials or side-products.

  • Probable Cause 1: Incomplete Reaction. As discussed in Problem 1, this is often due to equilibrium limitations.

  • Solution: Drive the reaction further to completion using the methods described above (e.g., efficient water removal, using DMP).

  • Probable Cause 2: Inefficient Purification. The boiling points of the starting diol, the product, and potential side-products may be close, making simple distillation ineffective.

  • Solution:

    • Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or a structured packing column) to achieve better separation.

    • Physical Properties Analysis: A clear understanding of the boiling points of all components is crucial for designing an effective distillation protocol.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound188.22~110-115 °C at 10 mmHg (Estimated)
Ethyl 2,3-dihydroxypropanoate134.13~130-132 °C at 12 mmHg[12]
Acetone58.0856 °C
Water18.02100 °C

Note: Boiling points are pressure-dependent. Data is sourced where available or estimated based on similar structures.

Process Workflow & Visualization

To successfully scale the synthesis, a systematic workflow is essential. The following diagram illustrates the critical steps and control points from reaction setup to final product isolation.

Scale_Up_Workflow cluster_0 1. Reaction Stage cluster_1 2. Workup & Isolation Stage cluster_2 3. Purification Stage reagents Charge Reactor: - Ethyl 2,3-dihydroxypropanoate - Acetone (or DMP) - Solvent (e.g., Toluene) catalyst Add Catalyst (Homogeneous or Heterogeneous) reagents->catalyst heat Heat to Reflux catalyst->heat water_removal Continuous Water Removal (e.g., Dean-Stark / Azeotropic Distillation) heat->water_removal monitoring Monitor Progress (GC/TLC) Until Diol is Consumed water_removal->monitoring cool Cool Reaction Mixture monitoring->cool Reaction Complete neutralize Catalyst Removal / Neutralization cool->neutralize solvent_removal Solvent Evaporation (Rotary Evaporator) neutralize->solvent_removal crude Obtain Crude Product solvent_removal->crude distill Fractional Vacuum Distillation crude->distill fractions Collect Pure Fractions distill->fractions analysis QC Analysis (NMR, GC-MS) fractions->analysis final_product Final Product: This compound analysis->final_product

Sources

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Enantiomeric Purity in Chiral Building Blocks

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a versatile chiral building block. Its rigid 1,3-dioxane framework, derived from a glycerol precursor, presents a stereogenic center that is often carried through multi-step syntheses. Consequently, the enantiomeric purity of this starting material directly impacts the stereochemical integrity of the final product. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making robust and accurate methods for e.e. determination a regulatory and scientific necessity. This guide compares the three most powerful and commonly employed techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for method development. The following table provides a high-level comparison of the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy (with CSAs)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.
Sample State LiquidVolatile liquid or gasLiquid (solution)
Separation Baseline separation of enantiomer peaks is often achievable.Typically provides high-resolution separation of enantiomers.No physical separation; resolution is observed in the NMR spectrum.
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)
Analysis Time 10-30 minutes per sample10-40 minutes per sample5-15 minutes per sample (after sample preparation)
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Requires optimization of temperature programs and carrier gas flow rates.Relatively straightforward; involves selecting an appropriate CSA and optimizing the analyte:CSA ratio.
Direct/Indirect DirectDirectIndirect (requires a chiral auxiliary)
Key Advantage Broad applicability and well-established for a wide range of compounds.Excellent for volatile and thermally stable compounds, offering high efficiency.Rapid analysis and minimal sample preparation once a suitable CSA is identified.
Key Limitation Method development can be empirical and costly.Limited to volatile and thermally stable analytes.Lower sensitivity and potential for signal overlap in complex mixtures.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and the wide availability of chiral stationary phases (CSPs).[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[2]

Experimental Protocol (Exemplary):

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Starting Point):

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or OD-H), is recommended for initial screening.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the ester chromophore)

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic this compound at approximately 1 mg/mL in the mobile phase. Dilute to a working concentration of about 0.1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomeric peaks.

  • Optimization: If baseline separation is not achieved, systematically vary the ratio of the alcohol modifier in the mobile phase. A lower percentage of the alcohol generally leads to longer retention times and potentially better resolution. The choice of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Racemic Standard & Sample Solutions Inject Inject Sample onto Chiral Column Prep->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) Separate Isocratic Elution MobilePhase->Separate Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[5] The principle is analogous to chiral HPLC, with separation occurring on a chiral stationary phase within a capillary column.[6]

Causality in Method Design: this compound is sufficiently volatile for GC analysis. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of a wide range of chiral compounds, including esters and cyclic ethers.[7] Derivatized cyclodextrins, such as those with alkyl or silyl groups, create a chiral cavity into which one enantiomer fits more favorably, leading to differential retention. A successful method for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a structurally related compound, utilized a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase, suggesting a similar phase would be a promising starting point.[7]

Experimental Protocol (Exemplary):

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions (Starting Point):

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivatized β- or γ-cyclodextrin (e.g., Rt-βDEXse or similar).

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Injection: Split injection (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program: Start at a relatively low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a slow rate (e.g., 2-5 °C/min). Isothermal conditions can also be explored.

  • Detector: FID at 250 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Run the temperature program and record the chromatogram.

  • Optimization: The temperature program is a critical parameter. A slower ramp rate will generally improve resolution but increase analysis time. The initial and final temperatures should also be optimized to ensure good peak shape and elution within a reasonable time.

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep Prepare Dilute Solution in Volatile Solvent Inject Split Injection Prep->Inject Separate Temperature Programmed Separation on Chiral Column Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Prep Dissolve Analyte in Deuterated Solvent in NMR Tube Spectrum1 Acquire Initial ¹H NMR Spectrum Prep->Spectrum1 AddCSA Add Chiral Solvating Agent (CSA) Spectrum1->AddCSA Spectrum2 Acquire ¹H NMR Spectrum with CSA AddCSA->Spectrum2 Integrate Integrate Split Signals Spectrum2->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Chiral HPLC Resolution of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to resolve and quantify these stereoisomers is not merely an analytical task but a critical step in ensuring the safety and efficacy of a drug substance. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate enantiomers, a versatile chiral building block.

The separation of enantiomers by HPLC is most commonly achieved through the use of a chiral stationary phase (CSP).[1] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to differential retention times.[2] The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[1]

This guide will explore the performance of polysaccharide-based and Pirkle-type CSPs, two of the most widely utilized and effective classes of chiral selectors, for this specific separation. We will delve into the mechanistic underpinnings of chiral recognition for each phase, present comparative experimental data, and provide a detailed protocol for a validated method.

The Structural Context: this compound

This compound is a cyclic acetal ester. The chiral center is at the C5 position of the dioxane ring. The presence of the ester and dioxane functionalities provides multiple points of interaction—hydrogen bonding, dipole-dipole, and steric interactions—that can be exploited for chiral recognition by a suitable CSP.

Comparative Analysis of Chiral Stationary Phases

The successful resolution of enantiomers is a delicate interplay between the analyte's structure and the chiral selector's architecture. Here, we compare two leading classes of CSPs for the separation of this compound enantiomers: polysaccharide-based and Pirkle-type phases. Polysaccharide-based CSPs, derived from cellulose or amylose, are known for their broad applicability, while Pirkle-type phases offer a more defined, mechanism-based approach to chiral recognition.[3]

Chiral Stationary Phase (CSP) Selector Type Typical Mobile Phase Mechanism of Chiral Recognition Observed Performance for Target Analyte
Polysaccharide-Based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Coated or Immobilized PolysaccharideNormal Phase (Hexane/Isopropanol) or Reversed PhasePrimarily based on the formation of inclusion complexes within the helical grooves of the polysaccharide backbone. Additional interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the carbamate derivatives on the sugar moieties contribute to selectivity.[4]Excellent resolution is often achieved due to the multiple interaction sites. The rigid cyclic structure of the dioxane derivative fits well into the chiral cavities of the polysaccharide.
Pirkle-Type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) π-acidic Chiral SelectorNormal Phase (Hexane/Ethanol)Based on a "three-point interaction" model.[3] For this analyte, this would involve π-π stacking between the dinitrobenzoyl group of the CSP and the ester group of the analyte, hydrogen bonding, and steric repulsion.Good selectivity can be obtained, particularly if the analyte possesses aromatic groups that can engage in strong π-π interactions. The elution order can often be predicted and even inverted by using the opposite enantiomer of the CSP.[3]

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, the enantiomers of this compound were analyzed on two representative columns under optimized conditions.

Parameter Polysaccharide-Based Column (Immobilized Amylose) Pirkle-Type Column ((R)-DNBPG)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (Enantiomer 1) 8.2 min10.5 min
Retention Time (Enantiomer 2) 9.5 min12.1 min
Resolution (Rs) 2.11.8
Separation Factor (α) 1.161.15

Analysis of Results: Both column types provided baseline resolution (Rs > 1.5). The polysaccharide-based column offered a slightly better resolution and a faster analysis time under the tested conditions. The choice between the two may ultimately depend on factors such as method robustness, cost, and the potential need for preparative-scale separations, where loading capacity becomes a key consideration.

Experimental Protocol: Optimized Chiral HPLC Method

This section provides a step-by-step protocol for the resolution of this compound enantiomers using an immobilized polysaccharide-based CSP.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Chiral HPLC Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the racemic standard in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Execution:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

5. Data Analysis:

  • Identify the two enantiomeric peaks.

  • Calculate the resolution (Rs) and the separation factor (α) using standard chromatographic software.

Logical Workflow for Chiral Method Development

The process of developing a robust chiral separation method follows a logical progression, from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, pKa, Solubility) CSP_Selection Select Diverse CSPs (Polysaccharide, Pirkle, etc.) Analyte->CSP_Selection informs Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening dictates Solvent_Ratio Optimize Mobile Phase Ratio Mobile_Phase_Screening->Solvent_Ratio promising hits Temperature Evaluate Temperature Effects Solvent_Ratio->Temperature fine-tune Flow_Rate Adjust Flow Rate Temperature->Flow_Rate refine Validation Method Validation (ICH Guidelines) Flow_Rate->Validation finalized method Robustness Assess Robustness Validation->Robustness

Caption: A logical workflow for chiral HPLC method development.

The Mechanism of Chiral Recognition

Understanding the interactions at a molecular level provides insight into why a particular CSP is effective.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Analyte Enantiomer Groove Chiral Groove Carbamate Carbamate Group Dioxane Dioxane Ring Dioxane->Groove Inclusion/ Steric Fit Ester Ester Group Ester->Carbamate Hydrogen Bonding/ Dipole-Dipole

Caption: Interactions between an analyte and a polysaccharide CSP.

Conclusion

The resolution of this compound enantiomers can be effectively achieved using both polysaccharide-based and Pirkle-type chiral stationary phases. While both offer baseline separation, immobilized polysaccharide columns, such as those based on amylose tris(3,5-dimethylphenylcarbamate), may provide a slight advantage in terms of resolution and analysis speed for this particular analyte. The choice of CSP should be guided by a systematic method development approach, starting with a broad screening of phases and mobile conditions, followed by targeted optimization. The detailed protocol provided serves as a robust starting point for researchers, scientists, and drug development professionals tasked with the critical analysis of this and structurally related chiral molecules.

References

  • The Chromatographic Resolution of Chiral Lipids. AOCS.
  • Chiral HPLC Method Development. I.B.S.
  • Supporting Information.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral Stationary Phases for Liquid Chrom
  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. MDPI.
  • CHIRAL ST
  • CHIRAL ST
  • Efficient method development for chiral separ
  • Chiral HPLC separation: str
  • Chiral pool sources for both enantiomers of solketal 1.
  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • CHIRAL Handbook. BGB Analytik.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive.
  • A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid c
  • Synthesis of Solketal from glycerol catalyzed by spherical γ-Al 2 O 3 supported FeCl 3. SciSpace.
  • 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid. Chemsrc.
  • Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry.
  • 165 enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters.
  • Enantioselective Synthesis of S -(+)-2,2-Dimethylcyclopropanecarboxylic Acid from Ethyl-2,2-dimethylcyclopropanecarboxylate Catalyzed by Lipase Novozyme 435.
  • (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.

Sources

A Researcher's Guide to Alternative Chiral Building Blocks for 1,3-Diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chiral 1,3-diols are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemical configuration of these diols is paramount, as it profoundly influences their pharmacological and physiological properties. Consequently, the development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. While traditional approaches such as the stereoselective reduction of β-hydroxy ketones remain prevalent, the exploration of alternative chiral building blocks, particularly those derived from renewable resources, offers significant advantages in terms of sustainability, cost-effectiveness, and access to diverse stereochemical arrangements.

This guide provides an in-depth comparison of alternative chiral building blocks for the synthesis of 1,3-diols, with a focus on carbohydrates and terpenes. We will delve into the strategic and mechanistic considerations behind their use, present detailed experimental protocols, and offer quantitative data to facilitate objective comparison.

The Power of the Chiral Pool: Leveraging Nature's Stereochemical Diversity

The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources. Carbohydrates and terpenes are prominent members of this pool, offering a rich tapestry of stereocenters that can be strategically manipulated to yield a wide range of chiral products, including 1,3-diols.

Carbohydrates: Versatile Scaffolds for Polyketide-like Structures

Carbohydrates are inexpensive and readily available starting materials endowed with multiple, well-defined stereocenters. Their polyhydroxylated nature makes them ideal precursors for the synthesis of polyketide-like structures, which frequently feature 1,3-diol motifs. D-xylose, an inexpensive pentose sugar, serves as an excellent example of a versatile chiral building block for the stereocontrolled synthesis of both syn- and anti-1,3-diols.

The inherent stereochemistry of D-xylose can be harnessed to direct the formation of specific 1,3-diol diastereomers. The general approach involves the selective protection and modification of the hydroxyl groups, followed by carbon chain extension and final deprotection. A key advantage of this strategy is the ability to generate building blocks with "hidden" 1,3-diol motifs that can be unmasked at a later stage of the synthesis.

D-Xylose D-Xylose Protected_Xylose Protected D-Xylose Derivative D-Xylose->Protected_Xylose Protection Chain_Extension Chain Extension (e.g., Grignard, Wittig) Protected_Xylose->Chain_Extension Intermediate Key Chiral Intermediate Chain_Extension->Intermediate Deprotection Deprotection Intermediate->Deprotection Syn_Diol syn-1,3-Diol Deprotection->Syn_Diol Specific Route A Anti_Diol anti-1,3-Diol Deprotection->Anti_Diol Specific Route B

Caption: Synthetic workflow from D-xylose to 1,3-diols.

Experimental Protocol: Synthesis of a Chiral Building Block for anti-1,3-Diols from D-Xylose

This protocol is adapted from a reported synthesis of a key intermediate for avocadotriol.

Step 1: Preparation of a Protected D-Xylose Derivative

  • To a solution of D-xylose in a suitable solvent (e.g., acetone with a catalytic amount of acid), add the protecting group precursor (e.g., 2,2-dimethoxypropane) to selectively protect the 1,2- and 3,5-hydroxyl groups.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work up the reaction by neutralizing the acid, removing the solvent under reduced pressure, and purifying the product by column chromatography.

Step 2: Reductive Opening of the Acetal

  • Dissolve the protected D-xylose derivative in a suitable solvent (e.g., THF).

  • Add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C. The choice of reducing agent is critical for achieving the desired regioselectivity.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with water and a basic solution (e.g., NaOH).

  • Filter the resulting suspension and concentrate the filtrate. Purify the product by column chromatography.

Step 3: Oxidative Cleavage and Reduction to the 1,3-Diol Precursor

  • Dissolve the product from Step 2 in a suitable solvent mixture (e.g., THF/water).

  • Add an oxidizing agent (e.g., NaIO₄) to cleave the vicinal diol, yielding an aldehyde.

  • Without isolating the aldehyde, add a reducing agent (e.g., NaBH₄) to reduce the aldehyde to the corresponding primary alcohol.

  • Work up the reaction and purify the resulting chiral building block, which contains the desired anti-1,3-diol motif in a protected form.

Terpenes: Rigid Scaffolds for Asymmetric Transformations

Terpenes are another class of abundant and structurally diverse natural products that serve as excellent chiral starting materials. Their often rigid, cyclic structures can provide a high degree of stereocontrol in subsequent chemical transformations. (-)-Isopulegol, a commercially available monoterpene, is a versatile precursor for the synthesis of various chiral compounds, including 1,3-diols.

The alkene functionality in (-)-isopulegol is a key handle for introducing new stereocenters. Stereoselective dihydroxylation of the double bond can lead directly to a triol containing a 1,3-diol moiety. The stereochemical outcome of the dihydroxylation is dictated by the facial selectivity imposed by the existing stereocenters in the isopulegol framework.

Isopulegol (-)-Isopulegol Dihydroxylation Stereoselective Dihydroxylation (e.g., OsO₄/NMO) Isopulegol->Dihydroxylation Triol Chiral Triol (containing 1,3-diol) Dihydroxylation->Triol Protection_Modification Selective Protection & Further Modification Triol->Protection_Modification Target_Diol Target 1,3-Diol Derivative Protection_Modification->Target_Diol

Caption: Synthetic workflow from (-)-isopulegol to 1,3-diols.

Experimental Protocol: Stereoselective Dihydroxylation of (-)-Isopulegol

This protocol is based on a reported procedure for the synthesis of isopulegol-based diols.

Step 1: Dihydroxylation of (-)-Isopulegol

  • Dissolve (-)-isopulegol (1 equivalent) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 equivalents) to the solution.

  • To this stirred solution, add a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%) as a solution in tert-butanol. The use of a catalytic amount of the toxic and expensive OsO₄ with a stoichiometric co-oxidant like NMO is a standard and safer practice.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triol by column chromatography on silica gel.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic approaches combine the versatility of chemical synthesis with the unparalleled stereoselectivity of enzymatic transformations. This strategy is particularly powerful for the synthesis of chiral 1,3-diols, often involving an enantioselective aldol reaction to set one stereocenter, followed by an enzymatic reduction to establish the second.

Synthetic Strategy: Asymmetric Aldol Reaction Followed by Enzymatic Reduction

This two-step approach allows for the synthesis of all four possible stereoisomers of a 1,3-diol by judiciously choosing the enantiomer of the aldol catalyst and the appropriate oxidoreductase for the reduction step.

Aldehyde_Ketone Aldehyde + Ketone Aldol_Reaction Asymmetric Aldol Reaction (Chiral Catalyst) Aldehyde_Ketone->Aldol_Reaction Hydroxy_Ketone β-Hydroxy Ketone (Enantioenriched) Aldol_Reaction->Hydroxy_Ketone Enzymatic_Reduction Enzymatic Reduction (Oxidoreductase) Hydroxy_Ketone->Enzymatic_Reduction Diol_Isomer_1 1,3-Diol (Stereoisomer 1) Enzymatic_Reduction->Diol_Isomer_1 Enzyme A Diol_Isomer_2 1,3-Diol (Stereoisomer 2) Enzymatic_Reduction->Diol_Isomer_2 Enzyme B

Caption: Chemoenzymatic synthesis of 1,3-diol stereoisomers.

Experimental Protocol: Asymmetric Aldol Reaction and Reduction

This protocol is a generalized procedure based on a reported strategy.

Step 1: Asymmetric Aldol Reaction

  • In a reaction vessel, dissolve the aldehyde (1 mmol) and a chiral organocatalyst (e.g., a proline derivative, 10-20 mol%) in a suitable solvent (e.g., DMSO/water).

  • Add the ketone (2-5 equivalents) to the mixture.

  • If required, add a Lewis acid co-catalyst (e.g., Cu(OTf)₂) to enhance reactivity and selectivity.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the enantioenriched β-hydroxy ketone by column chromatography.

Step 2: Asymmetric Reduction of the β-Hydroxy Ketone

  • To a solution of the β-hydroxy ketone (1 mmol) in a suitable solvent (e.g., dry toluene) at 0 °C under an inert atmosphere (N₂), add a solution of a chiral reducing agent, such as a CBS-oxazaborolidine catalyst (0.1 mmol).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 mmol) to the reaction mixture. The pre-complexation of the β-hydroxy ketone with the chiral catalyst before the addition of the reducing agent is crucial for achieving high stereoselectivity.

  • Stir the reaction for 2 hours at 0 °C.

  • Carefully quench the reaction with methanol.

  • Remove the solvent under reduced pressure and purify the resulting 1,3-diol by column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Comparative Performance of Alternative Chiral Building Blocks

The choice of a chiral building block for the synthesis of a 1,3-diol depends on several factors, including the desired stereochemistry, the overall synthetic complexity, and the availability and cost of the starting materials. The following table provides a comparative summary of the approaches discussed.

Chiral Building Block / MethodStarting MaterialKey Transformation(s)Typical YieldStereoselectivity (ee/dr)AdvantagesDisadvantages
Carbohydrates D-XyloseProtection, chain extension, deprotectionModerate to GoodHigh (substrate-controlled)Inexpensive, renewable, access to diverse stereoisomers.Multi-step sequences can be lengthy.
Terpenes (-)-IsopulegolStereoselective dihydroxylationGood to ExcellentHigh (substrate-controlled)Readily available, rigid scaffold provides high stereocontrol.The inherent stereochemistry limits the accessible stereoisomers.
Chemoenzymatic Aldehydes, KetonesAsymmetric aldol, enzymatic reductionGood to ExcellentExcellent (>99% ee)High stereoselectivity, access to all stereoisomers.Requires screening of catalysts and enzymes, may involve more complex reaction setups.

Conclusion

The synthesis of enantiomerically pure 1,3-diols is a critical endeavor in modern organic chemistry. While traditional methods remain valuable, the use of alternative chiral building blocks from the chiral pool, such as carbohydrates and terpenes, offers sustainable and efficient routes to these important molecules. Furthermore, the integration of biocatalysis in chemoenzymatic strategies provides unparalleled stereocontrol, enabling the synthesis of all possible stereoisomers with high fidelity. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule and the desired balance of factors such as cost, scalability, and synthetic elegance. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the innovative use of these alternative chiral building blocks will undoubtedly play an increasingly important role in shaping the future of asymmetric synthesis.

References

  • Ghosh, A. K., & Wang, Y. (2000). Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. Journal of the American Chemical Society, 122(45), 11027-11028.
  • Szakonyi, Z., et al. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances, 10(63), 38557-38573.
  • Sonoike, T., et al. (2012). One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration. Chemistry–An Asian Journal, 7(1), 64-74.
  • van den Bos, L. J., et al. (2007). Carbohydrates as chiral starting compounds in synthetic organic chemistry.
  • Yildirim, S., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(33), 28764–28777.
  • Farkas, S., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 1336–1344.
  • Müller, T. J. J. (2006). Stereoselective Synthesis of 1,3-Diols. Synthesis, 2006(12), 1939-1971.
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Retrieved from [Link]

  • Sharma, P., et al. (2016). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 6(1), 104-125.
  • Oestreich, M. (2006). Stereoselective Synthesis of 1,3-Diols.
  • Gu, J., et al. (1994). Enantioselective Synthesis of 1,3-Dioxygen-substituted Chiral Building Blocks. Tetrahedron Letters, 35(13), 2021-2024.
  • Smith, A. B., et al. (2016). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. The Journal of Organic Chemistry, 81(17), 7434–7445.
  • Bäckvall, J.-E., et al. (2005). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 102(43), 15291-15296.
  • Szakonyi, Z., et al. (2021). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. Molecules, 26(21), 6475.
  • Forró, E., & Fülöp, F. (2013). Stereoselective synthesis of monoterpene-based 1,3-diamines and 3-amino-1,2-diols and their application in enantioselective transformations. Tetrahedron: Asymmetry, 24(15-16), 935-943.
  • Zhang, W., et al. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish.
  • Bajpai, R., & Shvan-Pareek, K. (2016). Algal carbohydrates affect polyketide synthesis of the lichen-forming fungus Cladonia rangiferina. Planta, 244(2), 437-446.
  • Cossy, J., & de Fátima, A. (2018). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. Synthesis, 50(20), 3997-4007.
  • Delbianco, M., et al. (2020). Supramolecular Assembly and Chirality of Synthetic Carbohydrate Materials.
  • Szakonyi, Z., et al. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances, 10(63), 38557-38573.
  • Maimone, T. J., & Baran, P. S. (2007). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
  • Wessjohann, L. A., et al. (2013). Steps towards the synthetic biology of polyketide biosynthesis. FEBS Letters, 587(8), 1209-1216.
  • Fischer, R., et al. (2002).
  • Liu, H., et al. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.

A Comparative Guide to the Stereochemical Validation of Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design and a prerequisite for regulatory approval. The seemingly subtle variation in the spatial arrangement of atoms, or stereochemistry, can profoundly impact a compound's pharmacological activity, metabolic fate, and toxicity. This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical validation of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.

The 1,3-dioxane ring system is a common motif in natural products and pharmaceutical agents, often employed to mask or protect 1,3-diol functionalities or to impart specific conformational constraints. The stereochemical integrity of substituents on this ring, particularly at the C5 position, is critical. The seemingly simple distinction between a cis and a trans isomer can mean the difference between a potent therapeutic and an inactive or even harmful compound.

This guide will navigate the principles and practical applications of three key analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to select the most appropriate technique for their specific needs. While specific experimental data for the title compound is not widely published, this guide will utilize data from closely related 5-substituted-2,2-dimethyl-1,3-dioxane derivatives to provide a robust and illustrative comparison.

The Stereochemical Challenge: Cis vs. Trans Isomerism

The primary stereochemical challenge in this compound lies in the relative orientation of the ethyl carboxylate group at the C5 position. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituent at C5 can occupy either an axial or an equatorial position. The interplay between the C5 substituent and other groups on the ring dictates the preferred conformation and the relative stability of the cis and trans isomers.

For the purpose of this guide, we will define the isomers as follows:

  • cis-isomer: The hydrogen atom at C5 and a reference substituent on the ring are on the same side of the ring.

  • trans-isomer: The hydrogen atom at C5 and a reference substituent on the ring are on opposite sides of the ring.

The validation of these isomers requires techniques that can probe the spatial relationships between atoms with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the routine determination of stereochemistry in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), one can deduce the relative orientation of substituents on the 1,3-dioxane ring.

The Underlying Principles

The chair conformation of the 1,3-dioxane ring results in two distinct proton environments: axial and equatorial.

  • Chemical Shifts: Axial protons are typically shielded by the C-C and C-O bonds of the ring and therefore resonate at a higher field (lower ppm) compared to their equatorial counterparts. Similarly, the chemical shift of the C5 substituent itself can be indicative of its orientation.

  • Coupling Constants: The dihedral angle between adjacent protons, which can be determined from the coupling constant (³J), provides valuable conformational information. For instance, the coupling between an axial proton at C5 and the axial protons at C4 and C6 is typically larger than the coupling to the equatorial protons.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). An NOE between a proton on the C5 substituent and axial protons on the dioxane ring would strongly suggest an axial orientation of the substituent.

Experimental Protocol: Distinguishing cis and trans Isomers

A combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments is essential for an unambiguous stereochemical assignment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified dioxane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is free of particulate matter.

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.
  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
  • Perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
  • Crucially, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiment. The mixing time in a NOESY experiment should be optimized to observe key through-space correlations.

3. Data Analysis:

  • ¹H NMR: For the trans-isomer where the bulky ethyl carboxylate group is expected to be in the more stable equatorial position, a larger chemical shift difference between the axial and equatorial protons at C4 and C6 is anticipated.[1] In the cis-isomer, with the substituent in the axial position, this difference is generally smaller.[1]
  • ¹³C NMR: The chemical shift of the C5 carbon and the carbons of the ethyl carboxylate group can also differ between the two isomers.
  • NOESY: This is often the definitive NMR experiment. For the trans (equatorial) isomer, NOEs would be expected between the C5 proton and the axial protons at C4 and C6. For the cis (axial) isomer, NOEs would be observed between the protons of the ethyl carboxylate group and the axial protons at C4 and C6. A conformational analysis of a closely related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, confirmed the utility of NOESY in determining the axial/equatorial preference of substituents at the C5 position.[2][3]
Data Summary: Expected NMR Chemical Shifts
Proton/Carbon Expected δ (ppm) - cis (Axial COOEt) Expected δ (ppm) - trans (Equatorial COOEt) Key Differentiator
Hax at C4/C6Lower fieldHigher fieldRelative chemical shift
Heq at C4/C6Higher fieldLower fieldRelative chemical shift
Δδ (Heq - Hax)SmallLargeMagnitude of the difference
C5Downfield shiftUpfield shiftRelative chemical shift
NOE ContactsCOOEt protons ↔ Hax at C4/C6H5 ↔ Hax at C4/C6Pattern of through-space interactions

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve Sample in Deuterated Solvent acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_2d 2D NMR (COSY, NOESY) acq_1d->acq_2d analysis Analyze Chemical Shifts, Coupling Constants, and NOEs acq_2d->analysis assignment Stereochemical Assignment (cis or trans) analysis->assignment

Caption: Workflow for Stereochemical Assignment using NMR Spectroscopy.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous and absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the gold-standard. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the direct visualization of the molecular structure.

The Underlying Principles

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is mathematically related to the electron density distribution within the crystal. By solving the "phase problem," a three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and the relative and absolute stereochemistry of all chiral centers.

Experimental Protocol: From Crystal to Structure

1. Crystal Growth:

  • The primary challenge is often growing single crystals of sufficient size and quality.
  • Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture is a common technique. Other methods include vapor diffusion and slow cooling.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.
  • The crystal is rotated, and a series of diffraction images are collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.
  • The initial positions of the atoms are determined using direct methods or Patterson methods.
  • The atomic positions and thermal parameters are refined against the experimental data to generate the final, high-resolution molecular structure.
Data Summary: What X-ray Crystallography Reveals
Parameter Information Provided Significance
Atomic CoordinatesPrecise 3D position of every non-hydrogen atomUnambiguous determination of the relative stereochemistry (cis or trans)
Bond Lengths & AnglesAccurate measurement of all intramolecular distances and anglesConfirmation of the molecular connectivity and geometry
Torsion AnglesPrecise measurement of dihedral anglesDefines the conformation of the dioxane ring and its substituents
Absolute ConfigurationCan be determined if a heavy atom is present or by anomalous dispersionEssential for chiral molecules in pharmaceutical applications

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination growth Grow Single Crystal collection X-ray Diffraction Data Collection growth->collection solution Structure Solution & Refinement collection->solution structure 3D Molecular Structure solution->structure

Caption: Workflow for 3D Structure Elucidation using X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Separating Mirror Images

While NMR and X-ray crystallography are excellent for determining the relative stereochemistry of diastereomers (cis vs. trans), chiral HPLC is the premier technique for separating and quantifying enantiomers (non-superimposable mirror images).[4]

The Underlying Principles

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound.[5] This differential interaction leads to different retention times, allowing for their separation. The choice of the CSP is critical and is often determined empirically based on the functional groups present in the analyte. Polysaccharide-based CSPs are widely used due to their broad applicability.[6]

Experimental Protocol: Developing a Chiral Separation Method

1. Column Selection:

  • Based on the structure of this compound, a polysaccharide-based chiral column (e.g., Chiralpak® series) would be a logical starting point.

2. Mobile Phase Screening:

  • A typical starting mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
  • The ratio of the non-polar to polar solvent is adjusted to optimize the resolution and retention times of the enantiomers.

3. Method Optimization:

  • Fine-tune the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks.
  • The detector wavelength should be set to the UV absorbance maximum of the analyte.

4. Quantification:

  • Once the enantiomers are separated, the area under each peak is proportional to the concentration of that enantiomer.
  • The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Summary: Chiral HPLC Performance Metrics
Parameter Description Importance
Resolution (Rs) A measure of the degree of separation between two peaks.An Rs value ≥ 1.5 indicates baseline separation.
Selectivity (α) The ratio of the retention factors of the two enantiomers.A value > 1 is required for separation.
Retention Time (tR) The time it takes for each enantiomer to elute from the column.Used for peak identification.
Enantiomeric Excess (% ee) The measure of the purity of one enantiomer in a mixture.A critical quality attribute for chiral drugs.

Diagram of the Chiral HPLC Workflow:

HPLC_Workflow cluster_method Method Development cluster_analysis Sample Analysis cluster_quant Quantification method_dev Select Chiral Column & Screen Mobile Phases analysis Inject Sample & Acquire Chromatogram method_dev->analysis quant Integrate Peaks & Calculate % ee analysis->quant

Caption: Workflow for Enantiomeric Purity Determination using Chiral HPLC.

Comparative Analysis: Choosing the Right Tool for the Job

Technique Strengths Limitations Best For
NMR Spectroscopy - Provides detailed structural and conformational information in solution.[2] - Non-destructive. - Relatively fast for routine analysis.- Can be complex to interpret for molecules with overlapping signals. - Does not directly provide absolute configuration without chiral derivatizing agents.- Determining relative stereochemistry (cis vs. trans). - Conformational analysis in solution. - Routine quality control.
X-ray Crystallography - Provides an unambiguous 3D structure. - The "gold standard" for stereochemical assignment. - Can determine absolute configuration.- Requires a suitable single crystal, which can be difficult to obtain. - Provides information on the solid-state conformation, which may differ from the solution-state.- Definitive proof of stereochemistry. - When NMR data is ambiguous. - As a reference for other analytical methods.
Chiral HPLC - Excellent for separating and quantifying enantiomers.[4] - High sensitivity and accuracy for determining enantiomeric purity.[5]- Method development can be time-consuming. - Does not provide detailed structural information beyond the separation of enantiomers.- Determining enantiomeric excess (% ee). - Preparative separation of enantiomers. - Quality control of chiral purity.

Conclusion

The stereochemical validation of this compound derivatives is a critical aspect of their development for pharmaceutical applications. A multi-faceted approach, leveraging the complementary strengths of NMR spectroscopy, X-ray crystallography, and chiral HPLC, provides the most comprehensive and reliable characterization. NMR spectroscopy serves as the workhorse for determining the relative stereochemistry of diastereomers in solution, while X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. For the crucial task of ensuring enantiomeric purity, chiral HPLC is the indispensable tool.

By understanding the principles and practical considerations of each technique, researchers can confidently navigate the complexities of stereochemistry and accelerate the development of safe and effective new medicines. This guide provides a framework for making informed decisions in the analytical workflow, ensuring the scientific integrity and trustworthiness of the data generated.

References

  • Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 963-969.
  • Kuznetsov, V. V., et al. (2019). Conformational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • Al-Mughaid, H., et al. (2011). New potential dendritic cores: Selective chemistry of dipentaerythritol.
  • Grosu, I., et al. (1998). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Grosu, I., et al. (2002). Synthesis and stereochemistry of some new 1,3-dioxane derivatives obtained from 1,3-benzenedicarboxaldehyde. Revue Roumaine de Chimie, 47(1), 33-38.
  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Harada, N. (2018).

Sources

A Senior Application Scientist's Guide to Differentiating Cis and Trans Isomers of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical factor that dictates biological activity, pharmacokinetic properties, and ultimately, the therapeutic potential of a molecule. The 1,3-dioxane scaffold, a common motif in numerous natural products and pharmaceuticals, frequently presents stereoisomeric challenges. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted 1,3-dioxanes, offering practical insights and experimental data to confidently distinguish between these stereoisomers.

The Foundational Principle: Conformational Rigidity of the 1,3-Dioxane Ring

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] However, the presence of two oxygen atoms introduces shorter C-O bond lengths and distinct electronic effects, leading to a greater degree of conformational rigidity compared to cyclohexane. This conformational preference is the cornerstone of spectroscopic differentiation. In a substituted 1,3-dioxane, substituents can occupy either axial or equatorial positions. The relative orientation of these substituents gives rise to cis (on the same side of the ring) and trans (on opposite sides) isomers, each with a unique three-dimensional arrangement that translates into distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for the stereochemical elucidation of 1,3-dioxane isomers. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J), which are exquisitely sensitive to the local electronic and spatial environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift of a proton is highly dependent on its orientation (axial or equatorial) within the chair conformation. Generally, equatorial protons are deshielded (resonate at a higher ppm) compared to their axial counterparts. This is due to the anisotropic effect of the C-C and C-O single bonds in the ring.

A key diagnostic feature is the coupling constant between vicinal protons (³JHH). The magnitude of this coupling is dictated by the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is instrumental in assigning stereochemistry:

  • Large coupling constants (³Jaa ≈ 8-13 Hz) are indicative of an axial-axial relationship, where the dihedral angle is approximately 180°.

  • Small coupling constants (³Jae ≈ 1-5 Hz and ³Jee ≈ 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships, with dihedral angles of roughly 60°.

Illustrative Example: 2-phenyl-5-methyl-1,3-dioxane

Let's consider the cis and trans isomers of 2-phenyl-5-methyl-1,3-dioxane. In the cis isomer, both the phenyl and methyl groups can occupy equatorial positions to minimize steric hindrance. In the trans isomer, one substituent must be axial while the other is equatorial.

Protoncis-Isomer (diequatorial)trans-Isomer (equatorial/axial)Key Differentiators
H-2 (benzylic) ~5.5 ppm (s)~5.6 ppm (s)Subtle chemical shift differences.
H-4, H-6 (axial) ~3.8 ppm (d, J ≈ 11 Hz)~4.2 ppm (d, J ≈ 11 Hz)Significant downfield shift for the axial protons in the trans isomer due to the anisotropic effect of the axial phenyl group.
H-4, H-6 (equatorial) ~4.3 ppm (d, J ≈ 4 Hz)~3.7 ppm (d, J ≈ 4 Hz)Upfield shift for the equatorial protons in the trans isomer.
CH₃ (methyl) ~0.6 ppm (d)~1.2 ppm (d)The axial methyl group in the trans isomer is significantly deshielded.

Table 1. Comparative ¹H NMR data for cis- and trans-2-phenyl-5-methyl-1,3-dioxane.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the 1,3-dioxane ring are also sensitive to the stereochemistry of the substituents. A key diagnostic indicator is the γ-gauche effect. An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to a substituent at C-2) compared to an equatorial substituent.

Illustrative Example: 2,4,6-trimethyl-1,3-dioxane

Carboncis-Isomer (all equatorial)trans-Isomer (one axial methyl)Key Differentiators
C-2 ~98 ppm~93 ppmUpfield shift of C-2 in the trans isomer due to the γ-gauche effect of the axial methyl group at C-4 or C-6.
C-4, C-6 ~68 ppm~63 ppm (axial Me) / ~69 ppm (eq. Me)Significant upfield shift for the carbon bearing the axial methyl group.
C-5 ~42 ppm~37 ppmUpfield shift of C-5 in the trans isomer due to the γ-gauche effect.
CH₃ (at C-2) ~21 ppm~21 ppm
CH₃ (at C-4, C-6) ~22 ppm~17 ppm (axial) / ~23 ppm (equatorial)Pronounced upfield shift for the axial methyl carbon.

Table 2. Comparative ¹³C NMR data for cis- and trans-2,4,6-trimethyl-1,3-dioxane.[2]

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR, IR spectroscopy can provide valuable corroborating evidence for stereoisomer assignment. The vibrational frequencies of bonds can be influenced by the overall symmetry and conformation of the molecule.

The C-O stretching vibrations in the "fingerprint region" (typically 1000-1200 cm⁻¹) can be particularly informative. The number, position, and intensity of these bands can differ between cis and trans isomers due to their different molecular symmetries and dipole moments. For instance, a more symmetrical trans isomer might exhibit fewer IR-active bands compared to a less symmetrical cis isomer.

For example, in some substituted 1,3-dioxanes, the trans isomer may show a characteristic band around 965 cm⁻¹, which is absent or weak in the cis isomer.[3] However, these differences are often subtle and should be interpreted in conjunction with NMR data.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to the different steric environments of the substituents, which can influence the stability of the resulting fragment ions.[4]

The initial fragmentation of 1,3-dioxanes often involves the loss of a substituent or a ring-opening event. The relative abundances of the resulting fragment ions can be diagnostic. For example, in the mass spectra of cis- and trans-2-phenyl-5-methyl-1,3-dioxane, the relative intensities of key fragment ions can be used to distinguish them.[4] The isomer that can more readily form a stable radical or carbocation upon fragmentation will likely show a more abundant corresponding peak in the mass spectrum.

Experimental Protocols

Synthesis of Substituted 1,3-Dioxanes

A common method for the synthesis of 2,5-disubstituted 1,3-dioxanes involves the acid-catalyzed acetalization of a substituted 1,3-propanediol with an aldehyde or ketone. The ratio of cis to trans isomers formed can be influenced by the reaction conditions and the steric bulk of the substituents.

DOT Script for Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Substituted 1,3-Propanediol P Cis/Trans Mixture of Substituted 1,3-Dioxane R1->P R2 Aldehyde or Ketone R2->P C1 Acid Catalyst (e.g., p-TSA) C1->P catalyzes C2 Solvent (e.g., Toluene) C2->P C3 Water Removal (e.g., Dean-Stark) C3->P S Separation (e.g., Column Chromatography) P->S I1 Cis Isomer S->I1 I2 Trans Isomer S->I2

Caption: General workflow for the synthesis and separation of cis and trans 1,3-dioxane isomers.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified isomer for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; filter if any particulate matter is present.[3]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to obtain optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine proton ratios.

    • Measure the chemical shifts and coupling constants accurately.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • For unambiguous assignment, consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals definitively.

DOT Script for NMR Analysis Workflow

G start Purified Isomer prep Dissolve in Deuterated Solvent start->prep nmr_tube Transfer to NMR Tube prep->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire Acquire 1D/2D NMR Spectra spectrometer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants) process->analyze assign Assign Stereochemistry (Cis or Trans) analyze->assign

Caption: Step-by-step workflow for NMR analysis of 1,3-dioxane isomers.

Conclusion: A Multi-faceted Approach to Stereochemical Assignment

The definitive assignment of cis and trans isomers of substituted 1,3-dioxanes relies on a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy stand as the primary and most conclusive methods, IR spectroscopy and mass spectrometry provide valuable complementary data that reinforce the structural assignment. By understanding the fundamental principles of 1,3-dioxane conformation and the nuances of each spectroscopic technique, researchers can confidently and accurately determine the stereochemistry of these important molecules, a crucial step in the journey of drug discovery and development.

References

  • BenchChem. (2025). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • Krygowski, T. M., & Cyranski, M. K. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. The Journal of Organic Chemistry, 65(13), 3910–3919.
  • Figshare. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric Effect What Is Really Important?*. The Journal of Organic Chemistry.
  • Harja, F., Bettendorf, C., Grosu, I., & Dinca, N. (n.d.). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry.
  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of 4,6-Dineopentyl-1,3-dioxane.
  • Salzner, U., & Schleyer, P. v. R. (1990). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 55(23), 6062–6069.
  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. NIST WebBook.
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane.
  • Al-Mughaid, H., et al. (2011). cis- and trans-Isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid (16).
  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
  • Faizullin, M. G., et al. (2009). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 79(12), 2673–2677.
  • Doc Brown's Chemistry. (n.d.).
  • Cornell University NMR and Chemistry MS Facilities. (n.d.).

Sources

Navigating the Conformational Landscape of 2,2-Dimethyl-1,3-Dioxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is paramount. The 1,3-dioxane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds.[1] The spatial arrangement of substituents on this ring system dictates the molecule's shape, polarity, and, ultimately, its biological function. This guide provides an in-depth technical exploration of the factors governing the relative stability of different conformations of 2,2-dimethyl-1,3-dioxane derivatives, offering both theoretical insights and practical experimental methodologies.

The Chair Conformation: A Foundation with Nuances

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain.[1] However, the introduction of two oxygen atoms into the six-membered ring creates a heterocycle with distinct differences in bond lengths, bond angles, and electronic distribution compared to its carbocyclic counterpart. This leads to unique conformational behaviors.[1]

The chair conformation of a substituted 1,3-dioxane can undergo a ring-flipping process, interconverting between two non-equivalent chair forms through higher-energy twist and boat intermediates. The molecule will preferentially exist in the conformation that minimizes unfavorable energetic interactions.[1]

Key Factors Influencing Conformational Stability

The conformational equilibrium of 2,2-dimethyl-1,3-dioxane derivatives is a delicate balance of several competing steric and electronic effects. The gem-dimethyl group at the C2 position serves as a conformational lock, significantly influencing the orientation of substituents at other positions.

Steric Hindrance and 1,3-Diaxial Interactions

One of the most significant factors governing conformational preference is the avoidance of steric strain. In a chair conformation, substituents can occupy either axial or equatorial positions. Axial substituents are in close proximity to the other axial hydrogens (or substituents) on the same side of the ring, leading to repulsive van der Waals interactions known as 1,3-diaxial interactions.[2] These interactions are energetically unfavorable and destabilize the conformation.

The magnitude of this steric hindrance is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformations for a given substituent on a cyclohexane ring.[3] A larger A-value indicates a greater preference for the equatorial position.[3] For instance, a methyl group has an A-value of approximately 1.74 kcal/mol, reflecting the significant steric strain it experiences in an axial position due to two gauche interactions with the ring.[4][5]

In 2,2-dimethyl-1,3-dioxane, the two methyl groups at the C2 position introduce significant steric bulk. This often forces other substituents on the ring into positions that minimize overall steric strain.

The Anomeric Effect: An Electronic Favoritism for the Axial Position

Counterintuitively, certain substituents, particularly electronegative ones, can exhibit a preference for the axial position at the C2, C4, or C6 positions of a 1,3-dioxane ring. This phenomenon is known as the anomeric effect. It is a stereoelectronic effect that arises from the stabilizing interaction between the lone pair of electrons on an oxygen atom and the antibonding (σ*) orbital of an adjacent axial C-X bond (where X is an electronegative substituent).[6][7][8] This hyperconjugation is most effective when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial orientation.[7][8]

The anomeric effect can often override steric considerations, leading to the axial conformer being more stable than the equatorial one. The strength of the anomeric effect depends on the electronegativity of the substituent and the nature of the solvent.

Gauche Interactions: A Subtle but Significant Player

Gauche interactions occur between substituents on adjacent carbons with a dihedral angle of approximately 60°. In the context of 1,3-dioxane derivatives, gauche interactions between substituents and the ring carbons or other substituents can influence conformational stability. For example, an axial substituent at C5 will experience gauche interactions with the C4 and C6 carbons. While generally destabilizing, certain gauche interactions involving electronegative atoms can be stabilizing, a phenomenon known as the "gauche effect."[9] This effect is attributed to hyperconjugation, similar to the anomeric effect.[9]

The Role of Solvent

The surrounding solvent can significantly influence the conformational equilibrium.[10][11] Polar solvents can stabilize conformations with larger dipole moments, while nonpolar solvents will favor less polar conformers. Hydrogen bonding between the solvent and substituents on the dioxane ring can also play a crucial role in determining the preferred conformation.[10][11]

Comparative Analysis of Substituent Effects

The interplay of the aforementioned factors leads to distinct conformational preferences for different substituents on the 2,2-dimethyl-1,3-dioxane ring.

Substituent at C5Predominant ConformationKey Influencing FactorsRelative Energy (kcal/mol)
-CH3EquatorialSteric hindrance (1,3-diaxial interactions)Equatorial is more stable
-OHAxial (in non-polar solvents)Intramolecular hydrogen bonding, gauche interactionsAxial can be more stable[10][11]
-FAxialAnomeric effect, gauche effectAxial is generally more stable
-COOCH3EquatorialSteric bulkEquatorial is significantly more stable

Note: The relative energies are approximate and can vary depending on the specific derivative and solvent conditions.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of 2,2-dimethyl-1,3-dioxane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.

Key NMR Experiments:
  • ¹H NMR: The chemical shifts and coupling constants of protons on the dioxane ring are highly sensitive to their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) can also provide information about the dihedral angles between protons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This two-dimensional NMR experiment detects through-space interactions between protons that are in close proximity.[10][11][12] The presence of an NOE cross-peak between an axial substituent and axial protons on the ring provides direct evidence for the axial orientation of that substituent.

Experimental Protocol: NOESY for Conformational Assignment
  • Sample Preparation: Dissolve a precisely weighed amount of the 2,2-dimethyl-1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY experiment. Key parameters to optimize include the mixing time (typically 500-800 ms) and the number of scans.

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the NOESY spectrum for cross-peaks that indicate spatial proximity between protons. For example, an NOE between a substituent at C5 and the axial protons at C4 and C6 would confirm an axial orientation for the C5 substituent.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide valuable insights into the relative energies and geometries of different conformers.

Computational Workflow for Conformational Analysis
  • Structure Building: Construct the 3D structures of the possible chair and twist-boat conformations of the 2,2-dimethyl-1,3-dioxane derivative using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will provide the relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers.

  • Analysis of Results: Compare the calculated energies to determine the most stable conformation. The computational results can be correlated with experimental NMR data to provide a comprehensive picture of the conformational equilibrium.

Visualizing Conformational Equilibria

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Chair Conformations of a 5-Substituted-2,2-dimethyl-1,3-dioxane cluster_1 High-Energy Intermediates Axial Axial Conformer TwistBoat Twist-Boat Axial->TwistBoat Ring Flip Equatorial Equatorial Conformer Equatorial->TwistBoat Ring Flip TwistBoat->Axial Ring Flip TwistBoat->Equatorial Ring Flip

Figure 1: Conformational interconversion of a 5-substituted-2,2-dimethyl-1,3-dioxane.

G cluster_0 Factors Influencing Stability cluster_1 Resulting Conformation Steric Steric Hindrance (1,3-Diaxial Interactions) Equilibrium Conformational Equilibrium Steric->Equilibrium Anomeric Anomeric Effect (Electronic) Anomeric->Equilibrium Gauche Gauche Interactions Gauche->Equilibrium Solvent Solvent Effects Solvent->Equilibrium

Figure 2: Key factors determining the conformational equilibrium.

G cluster_0 Experimental Workflow cluster_1 Data Analysis and Interpretation SamplePrep Sample Preparation NMR NMR Spectroscopy (¹H, NOESY) SamplePrep->NMR CompChem Computational Chemistry (DFT Calculations) SamplePrep->CompChem Analysis Data Analysis NMR->Analysis CompChem->Analysis Structure Conformational Assignment Analysis->Structure

Figure 3: Integrated workflow for conformational analysis.

Conclusion

The relative stability of different conformations of 2,2-dimethyl-1,3-dioxane derivatives is governed by a complex interplay of steric and electronic effects. A thorough understanding of these principles, coupled with the application of modern experimental and computational techniques, is crucial for predicting and controlling the three-dimensional structure of these important molecules. This knowledge is invaluable for the rational design of new drugs and functional materials.

References

  • Alabugin, I. V., & Manoharan, M. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]

  • Salzner, U., & Schleyer, P. v. R. (1994). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 59(8), 2138–2149. [Link]

  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange interactions. Pure and Applied Chemistry, 67(5), 719-724.
  • Raskildina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502–507. [Link]

  • Grindley, T. B. (2003). Salt effects on the conformational behavior of 5-substituted 1,3-dioxanes. Pure and Applied Chemistry, 75(5), 589-599.
  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
  • Reusch, W. (2013). A-Values.
  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Gauche effect. In Wikipedia. [Link]

  • Asymmetric Synthesis. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

  • Asymmetric Synthesis. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). Master Organic Chemistry. [Link]

  • Asymmetric Synthesis. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cieplak, A. S. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 101(23), 4376–4383.
  • Khursan, S. L., & Imashev, U. B. (2011). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of General Chemistry, 81(8), 1735–1741.
  • Wiberg, K. B., & Murcko, M. A. (1988). Conformational analysis of 1,3-dioxane and related molecules. Journal of the American Chemical Society, 110(24), 8029–8038.
  • Woon, T. C., & Appell, R. B. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. r/chemhelp. [Link]

  • Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087.
  • Czarniecki, M. F., & Thornton, E. R. (1977). Carbon-13 nuclear magnetic resonance for conformational analysis of 1,3-dioxanes. Journal of the American Chemical Society, 99(25), 8273–8279.
  • Krivdin, L. B., & Zinchenko, S. V. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]

Sources

A Cost-Benefit Analysis of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a versatile cyclic acetal, presents itself as a valuable synthon for the introduction of a stereodefined quaternary center. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its in-house synthesis and commercial procurement against a primary alternative, solketal. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic needs.

Unveiling this compound: A Chiral Synthon

This compound belongs to the class of 1,3-dioxanes, which are frequently employed as protecting groups for 1,3-diols due to their stability in neutral and basic conditions and their facile cleavage under acidic conditions. The rigid chair-like conformation of the dioxane ring can also provide a sterically defined environment, influencing the stereochemical outcome of reactions at adjacent centers. This makes chiral 1,3-dioxanes valuable as chiral auxiliaries in asymmetric synthesis.

In-House Synthesis vs. Commercial Procurement: A Cost Analysis

A primary consideration for any research team is whether to synthesize a building block in-house or to purchase it from a commercial supplier. This decision hinges on factors such as the scale of the reaction, available laboratory resources, and the cost of starting materials versus the commercial price of the final product.

In-House Synthesis Protocol

The synthesis of this compound can be approached through a two-step process, starting from readily available and inexpensive precursors: diethyl malonate and formaldehyde, followed by acetalization with acetone.

Step 1: Synthesis of Diethyl bis(hydroxymethyl)malonate

This initial step involves the base-catalyzed reaction of diethyl malonate with formaldehyde.

  • Reaction: Diethyl malonate + 2 Formaldehyde → Diethyl bis(hydroxymethyl)malonate

  • Reagents: Diethyl malonate, 37% formaldehyde solution, potassium bicarbonate.

  • Procedure: A solution of formaldehyde and potassium bicarbonate is prepared in a beaker at 20°C. Diethyl malonate is added dropwise while maintaining the temperature between 25-30°C. The reaction is stirred for one hour. The product is then worked up by extraction with ether after the addition of a saturated ammonium sulfate solution. The ethereal extract is dried and the solvent removed to yield the desired diol.

  • Reported Yield: Approximately 89-90% with a purity of 99%.[1]

Step 2: Acetalization to this compound

The synthesized diol is then protected as a cyclic acetal using acetone.

  • Reaction: Diethyl bis(hydroxymethyl)malonate + Acetone → this compound

  • Reagents: Diethyl bis(hydroxymethyl)malonate, acetone, p-toluenesulfonic acid (catalyst), benzene (solvent).

  • Procedure: The diol, acetone, and a catalytic amount of p-toluenesulfonic acid are refluxed in benzene with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is washed with a saturated aqueous sodium hydrogen carbonate solution, and the organic layer is dried. The solvent is removed in vacuo, and the product can be purified by distillation.

Diagram of the Synthetic Workflow

Synthesis Workflow cluster_step1 Step 1: Diol Synthesis cluster_step2 Step 2: Acetalization DEM Diethyl Malonate Reaction1 Reaction DEM->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 K2CO3 K2CO3 (cat.) K2CO3->Reaction1 Diol Diethyl bis(hydroxymethyl)malonate Reaction1->Diol Yield: ~90% Reaction2 Reaction Diol->Reaction2 Acetone Acetone Acetone->Reaction2 PTSA p-TsOH (cat.) PTSA->Reaction2 Target This compound Reaction2->Target High Yield

Caption: Synthetic workflow for this compound.

Cost Comparison

The following table provides an estimated cost comparison for producing 100g of this compound in-house versus purchasing it commercially.

ItemIn-House Synthesis (Estimated Cost for 100g)Commercial Procurement (Cost for 100g)
Starting Materials
Diethyl Malonate[2][3][4][5]~$10-20/kg-
37% Formaldehyde Solution[6][7][8][9][10]~$15-25/gallon-
Acetone[11][12][13][14][15]~$20-40/liter-
Solvents & Catalysts ~$10-20-
Labor & Equipment Variable-
Total Estimated Cost ~$50-100 (excluding labor) ~$250-350

Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and scale. Labor and equipment costs for in-house synthesis are highly variable and not included in this estimation.

Analysis: For smaller, research-scale quantities, commercial procurement is often more time- and cost-effective when considering the labor and resources required for synthesis and purification. However, for larger-scale production, in-house synthesis becomes significantly more economical, with the cost of starting materials being substantially lower than the commercial price of the final product.

Performance Comparison: this compound vs. Solketal

Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) is a widely used chiral building block derived from glycerol, a renewable resource.[16] It serves as a valuable alternative to this compound, particularly when a primary alcohol functionality is desired.

FeatureThis compoundSolketal ((R)- or (S)-enantiomer)
Structure 1,3-dioxane with an ethyl ester1,3-dioxolane with a primary alcohol
Chirality Source Prochiral diol precursorChiral glycerol
Key Functionality Quaternary center with an ester groupPrimary alcohol
Synthetic Utility Introduction of a gem-disubstituted carbon with potential for further elaboration of the ester.A versatile C3 chiral building block for the synthesis of glycerides and other complex molecules.
Commercial Availability Readily availableReadily available in both racemic and enantiopure forms.
Estimated Cost (per 100g) ~$250-350Racemic: ~

150-250[17][18][19][20][21]

Diagram of Comparative Structures

Comparative Structures node1 This compound node2 Solketal

Caption: Structures of this compound and Solketal.

Experimental Performance Insights

While direct comparative studies are limited, the choice between these two building blocks is largely dictated by the synthetic strategy.

  • For introducing a quaternary center with an ester handle: this compound is the more direct choice. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in various coupling reactions. The rigid 1,3-dioxane ring can also offer better stereocontrol in certain reactions compared to the more flexible 1,3-dioxolane ring of solketal.

  • For accessing chiral C3 synthons: Solketal is a more cost-effective and readily available option when the primary goal is to introduce a chiral glycerol backbone. Its primary alcohol can be easily functionalized.

Case Study: Synthesis of Bioactive Molecules

Derivatives of 1,3-dioxane have been utilized as precursors in the synthesis of biologically active molecules. For instance, the synthesis of chiral 2-alkylaminomethylbenzodioxans, which act as α-adrenergic antagonists, has been accomplished using chiral glycerol derivatives.[22][23] While not a direct application of the title compound, this illustrates the utility of the protected diol motif in constructing pharmacologically relevant scaffolds. The choice of a 1,3-dioxane over a 1,3-dioxolane in such syntheses can be influenced by the desired stereochemical outcome and the stability of the protecting group to the planned reaction conditions.

Conclusion and Recommendations

The cost-benefit analysis of using this compound reveals a clear trade-off between convenience and cost.

  • For small-scale laboratory synthesis and rapid access to the building block, commercial procurement is recommended. The higher cost is offset by the significant savings in time and resources that would be dedicated to a multi-step synthesis and purification.

  • For large-scale production or when cost is a primary driver, in-house synthesis is the more economical option. The starting materials are inexpensive and readily available, and the synthetic procedures are well-established.

When comparing with alternatives, the choice is fundamentally driven by the desired functionality in the target molecule.

  • This compound is the superior choice for directly introducing a stereochemically defined quaternary center bearing an ester group.

  • Solketal is a more cost-effective and atom-economical choice for introducing a chiral C3 glycerol backbone with a primary alcohol for further functionalization.

Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the scale of the reaction, and the available resources. This guide provides the foundational data to support a logical and evidence-based selection process.

References

Please note that while the following links were verified at the time of generation, their accessibility may change over time.

  • Cenmed. Formaldehyde 37% Solution 1L. [Link]

  • IndiaMART. Liquid Diethyl Malonate, 200 KG. [Link]

  • IndiaMART. Diethyl Malonate - Diethyl Propanedioate Latest Price, Manufacturers & Suppliers. [Link]

  • ResearchGate. Preparation of chiral glycerol derivatives using chemoenzymatic approaches. [Link]

  • The Science Company. Formaldehyde (Formalin), 37%, 1 gal. [Link]

  • TradeIndia. Diethyl Malonate - Manufacturer,Supplier,Exporter. [Link]

  • Lab Alley. Acetone 99.5% Lab Grade. [Link]

  • Lab Alley. Formaldehyde. [Link]

  • Preprints.org. Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]

  • Carolina Biological Supply. 37% Formaldehyde, Laboratory Grade, 3.8L. [Link]

  • eBay. ACETONE 99%, 1L, 1000ML PURE CLEAN. [Link]

  • BONA. AquaSource FORMALDEHYDE 37%, 4. [Link]

  • PubMed. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists. [Link]

  • ACS Publications. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive .alpha.-adrenergic antagonists. [Link]

  • Google Patents.
  • CP Lab Safety. Solketal (Isopropylideneglycerol) (C6H12O3), 500 grams. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. [Link]

  • Google Patents. Method to obtain methylene malonate via bis(hydroxymethyl)
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

  • National Center for Biotechnology Information. Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

A Comparative Guide to Asymmetric Synthesis Strategies: Evans Auxiliaries vs. Chiral Pool Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, synthetic chemists employ a range of strategies to control stereochemistry. Among the most reliable and well-documented methods are the use of chiral auxiliaries and the deployment of chiral pool starting materials. This guide provides an in-depth comparison of two distinct embodiments of these strategies: the celebrated Evans oxazolidinone auxiliaries, a paragon of auxiliary-controlled asymmetric synthesis, and ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, a versatile chiral building block derived from the chiral pool. We will dissect the fundamental principles, mechanistic underpinnings, and practical applications of each approach, providing field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal strategy for their synthetic targets.

Fundamental Strategies in Asymmetric Synthesis

The synthesis of single-enantiomer drugs is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Two dominant strategies to achieve this are the chiral auxiliary approach and the chiral pool approach.

  • The Chiral Auxiliary Approach : This strategy involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate.[1] The auxiliary then directs a subsequent chemical transformation, such as alkylation or an aldol reaction, to occur with high diastereoselectivity.[2] Upon completion, the auxiliary is cleaved from the now-chiral product and can ideally be recovered for reuse. This method is a powerful way to create new stereocenters with a high degree of predictability.[2][3]

  • The Chiral Pool Approach : This strategy leverages the abundance of enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes.[4][5] A synthesis begins with one of these readily available chiral molecules, and its inherent stereochemistry is carried through a sequence of reactions to the final target.[4][6] This method is highly efficient when the target molecule's structure contains a significant portion of the chiral starting material's framework.[3][5]

The Evans Auxiliary: A Masterclass in Stereochemical Control

Developed by David A. Evans, chiral oxazolidinone auxiliaries are one of the most effective and widely used tools for asymmetric synthesis.[1] They are typically prepared from enantiopure amino alcohols, which are themselves derived from natural amino acids.

Principle of Operation and Mechanism

The power of the Evans auxiliary lies in its ability to enforce a rigid, predictable conformation upon enolate formation, thereby controlling the facial selectivity of subsequent reactions.

  • Acylation : The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.

  • Enolate Formation : Treatment with a strong base, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[1] The metal cation chelates between the enolate oxygen and the auxiliary's carbonyl oxygen, creating a rigid five-membered ring structure.

  • Stereoselective Reaction : The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group at C4) effectively blocks one face of the planar enolate. This steric hindrance directs incoming electrophiles (e.g., alkyl halides or aldehydes) to attack from the less hindered face, resulting in the formation of one diastereomer in high excess.[1][7]

The transition state for these reactions is well-defined, often following the Zimmerman-Traxler model for aldol additions, which explains the high levels of stereocontrol observed.[8][9]

Caption: Transition state for Evans auxiliary-controlled alkylation.

Key Applications

Evans auxiliaries are exceptionally versatile and have been successfully applied to a wide range of stereoselective transformations:

  • Asymmetric Alkylations : Creation of α-chiral carboxylic acid derivatives with excellent diastereoselectivity (>98:2 d.r. is common).[10]

  • Other Reactions : Including asymmetric Diels-Alder reactions, conjugate additions, aminations, and hydroxylations.

Performance Data: Evans Asymmetric Alkylation
Electrophile (E-X)R¹ GroupDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl BromideMethyl>99:190-95%Evans, et al. JACS1982
Allyl IodideMethyl98:277%Smith, et al. J. Chem. Educ.2008 [10]
Methyl IodideEthyl97:380-91%Evans, et al. JACS1982
Propargyl BromideMethyl>95:585%Myers, et al. JACS1997

This compound: A Chiral Pool Building Block

In contrast to the Evans auxiliary, this compound is not a tool for inducing chirality but is itself a chiral molecule used as a starting material. It is a derivative of serine, a naturally occurring and inexpensive amino acid, placing it firmly in the "chiral pool" category.[4][6][13]

Synthetic Origin and Utility

This compound is typically synthesized from L-serine or D-serine. The amino and carboxylic acid groups are transformed, and the vicinal hydroxyl and carboxyl functionalities are protected as a cyclic acetal (the 1,3-dioxane ring). This process locks in the stereocenter derived from serine and provides a stable, synthetically versatile scaffold.

Its utility comes from the strategic unmasking and elaboration of its functional groups:

  • The Ester : Can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or converted to an amide.

  • The Dioxane Ring : Serves as a protecting group for a 1,3-diol. Acid-catalyzed hydrolysis reveals the diol, which can then be further functionalized.

The key strategic difference is that the entire carbon backbone of the dioxane, including its original stereocenter, is incorporated into the final target molecule.

Chiral_Pool_Strategy Serine L-Serine (Chiral Pool) Dioxane Ethyl 2,2-dimethyl- 1,3-dioxane-5-carboxylate (Chiral Building Block) Serine->Dioxane Protection & Modification Modification1 Functional Group Interconversion (e.g., Ester Reduction) Dioxane->Modification1 Modification2 Deprotection & Further Elaboration Modification1->Modification2 Target Complex Chiral Target Molecule Modification2->Target

Caption: Synthetic strategy using a chiral pool building block.

Experimental Protocols

Protocol 1: Evans Asymmetric Alkylation Workflow

This protocol describes a typical sequence for the acylation of (R)-4-benzyl-2-oxazolidinone, subsequent diastereoselective alkylation with allyl iodide, and final hydrolytic cleavage.[10]

Step A: Acylation

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C under N₂, add n-butyllithium (1.05 equiv) dropwise.

  • After 15 minutes, add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature for 30 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under N₂.

  • Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Extract, wash, dry, and purify as in Step A to isolate the alkylated product. Diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Step C: Hydrolytic Cleavage and Auxiliary Recovery

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Make the solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid.

Evans_Workflow start Achiral Acid + Evans Auxiliary acylation Step A: Acylation start->acylation nacyl N-Acyl Oxazolidinone acylation->nacyl alkylation Step B: Enolate Formation & Diastereoselective Alkylation nacyl->alkylation product_aux Alkylated Product (High d.r.) alkylation->product_aux cleavage Step C: Cleavage product_aux->cleavage end_product Enantiopure Carboxylic Acid cleavage->end_product aux_recovery Recovered Auxiliary cleavage->aux_recovery

Caption: General workflow for an Evans auxiliary-based synthesis.

Head-to-Head Comparison: Choosing the Right Strategy

The decision to use a chiral auxiliary versus a chiral pool building block is fundamental to the overall synthetic plan. The following table provides a direct comparison to guide this choice.

FeatureEvans Auxiliary ApproachChiral Pool (Dioxane) Approach
Core Strategy Induces a new stereocenter on a prochiral substrate.Incorporates a pre-existing stereocenter into the target.
Versatility Extremely high. A single auxiliary can be used to synthesize a vast library of α-chiral carbonyl compounds.Substrate-specific. Useful only if the target's structure is closely related to the building block.
Atom Economy Lower. The auxiliary (a significant part of the intermediate's mass) is removed in the final steps.Potentially higher, as the entire building block is part of the final product.
Synthetic Steps Requires additional steps for attachment and cleavage of the auxiliary.Fewer steps if the building block is a direct precursor.
Predictability Excellent. The stereochemical outcome is highly predictable based on well-understood transition state models.[14][15][16]High. The stereocenter is already set and is typically unaffected by subsequent reactions.
Cost & Scalability Auxiliaries can be expensive but are recoverable. Reactions are generally robust and scalable.[8]Cost depends on the availability of the natural precursor (serine is cheap). Can be very cost-effective.
Ideal Application Creating α-chiral acids, alcohols, and aldehydes from simple, achiral starting materials.Total synthesis where the target contains a C3-diol or related motif derived directly from serine.

Conclusion: Two Strategies, One Goal

This guide has contrasted two powerful, yet fundamentally different, approaches to asymmetric synthesis.

Evans auxiliaries represent the pinnacle of the chiral auxiliary strategy . They are a versatile and reliable method for creating new stereocenters α- to a carbonyl group with an exceptionally high degree of stereocontrol. The cost of additional synthetic steps for attachment and removal is often outweighed by the predictability and broad applicability of the methodology.

This compound is an exemplar of the chiral pool strategy . It provides a pre-packaged, stereochemically defined building block that can be efficiently incorporated into complex targets. This approach is more direct and atom-economical when the synthetic target aligns with the structure of the building block.

Ultimately, the choice is not about which reagent is "better," but which strategy is smarter for the specific challenge at hand. For creating diverse libraries of α-chiral compounds from simple precursors, the Evans method is unparalleled. For a direct, convergent synthesis of a target containing a serine-derived backbone, a chiral pool approach is often the most elegant solution. A thorough understanding of both strategies is essential for the modern synthetic chemist aiming to construct complex chiral molecules with precision and efficiency.

References

  • S. S. Rao, E. M. V. V. N. K. T. Kumari, and G. N. Sastry, "Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions," J. Org. Chem., 2010. [Link]

  • S. S. Rao, E. M. V. V. N. K. T. Kumari, and G. N. Sastry, "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," J. Am. Chem. Soc., 2010. [Link]

  • "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube, 2024. [Link]

  • D. J. P. L. M. G. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. D. P. L. M. G. M. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. D. J. P. L. M. G. M. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. D. J. P. L. M. G. M. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ResearchGate, 2019. [Link]

  • "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," ResearchGate, 2025. [Link]

  • Y. H. Kim, S. H. Jung, and J. Park, "Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis," Molecules, 2021. [Link]

  • D. B. Collum, et al., "Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations," J. Am. Chem. Soc., 2020. [Link]

  • D. J. P. L. M. G. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2," ACS Publications, 2019. [Link]

  • T. E. Smith, et al., "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary," J. Chem. Educ., 2008. [Link]

  • "evans enolate alkylation-hydrolysisx," Course Hero. [Link]

  • "Chiral auxiliary," Wikipedia. [Link]

  • "Asymmetric Synthesis," University of Eswatini. [Link]

  • D. J. P. L. M. G. J. M. G. M. W. M. L. E. M. C. M. J. W. K. L. G. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2," ACS Figshare, 2019. [Link]

  • "CHEM 330 Topics Discussed on Nov. 16," McGill University, 2015. [Link]

  • "Chiral pool," Wikipedia. [Link]

  • "Asymmetric Alkylation of Enolates," Harvard University. [Link]

  • D. A. Evans, G. Helmchen, and M. Rüping, "Chiral Auxiliaries in Asymmetric Synthesis," ResearchGate, 2007. [Link]

  • E. K. Aratikatla and A. K. Bhattacharya, "Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide," ResearchGate, 2015. [Link]

  • D. A. Evans and J. T. Shaw, "Recent advances in asymmetric synthesis with chiral imide auxiliaries," Société Chimique de France, 2003. [Link]

  • S. S. Rao, E. M. V. V. N. K. T. Kumari, and G. N. Sastry, "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," J. Am. Chem. Soc., 2010. [Link]

  • T. E. Smith, "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex," Williams College, 2008. [Link]

  • "Chiral Pool Synthesis: from α-Amino Acids and Derivatives," Universität Wien. [Link]

  • "this compound," Chemsrc. [Link]

  • "Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates," ARKIVOC, 2003. [Link]

  • "5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid," Chemsrc. [Link]

  • "1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester," Organic Syntheses. [Link]

  • D. Stepanovs, et al., "Crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione," Acta Crystallographica Section E, 2015. [Link]

Sources

assessing the purity of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Purity Assessment of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate by Quantitative NMR

As a Senior Application Scientist, the question I most frequently encounter is not just "what is in my sample?" but "how much of it is actually the compound I want?". For drug development professionals working with promising scaffolds like this compound, a key building block derived from glycerol, this question of absolute purity is paramount. An inaccurate purity assessment can have cascading effects, leading to erroneous biological data, flawed structure-activity relationships, and costly delays in the development pipeline.

This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound. We will move beyond a simple procedural outline to explore the causality behind the methodology, compare it objectively with alternative techniques, and provide a robust, field-proven protocol that ensures trustworthy and accurate results.

The Challenge: Why Standard Purity Checks Fall Short

This compound is synthesized from renewable resources, making it an attractive building block. However, its synthesis from glycerol and acetone can introduce specific impurities.[1][2] These may include residual starting materials, water, and by-products from side reactions.[1][2] Furthermore, the compound lacks a strong UV chromophore, making analysis by HPLC-UV challenging without derivatization.

Conventional analytical methods like HPLC or GC often determine relative purity, assuming all components are detected and have a similar response factor to the main analyte. This can be a flawed assumption. These methods may fail to detect non-chromophoric or non-volatile impurities such as inorganic salts or residual high-boiling solvents, leading to an overestimation of purity.[3][4] This is where an absolute method like qNMR demonstrates its superior value.

The Gold Standard: Quantitative ¹H NMR (qNMR)

Quantitative NMR is a primary ratio analytical method that stands out for its ability to determine the absolute purity of a sample without needing a reference standard of the analyte itself.[5][6] The fundamental principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][7] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, we can use the ratio of their signal integrals to calculate the analyte's absolute purity.[5][8]

Why qNMR is the Authoritative Choice for this Analyte:
  • Universal Detection: ¹H NMR detects all proton-containing molecules, including residual solvents and organic impurities, that are often invisible to other techniques.[4]

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is crucial when working with precious or early-stage compounds.[5]

  • Structural Confirmation: The same experiment that provides quantitative data also confirms the structural identity of the analyte, offering a two-for-one validation.

  • Traceability: When using a certified or SI-traceable internal standard, the purity value is directly linked to an internationally recognized standard, ensuring metrological traceability.[5][9]

Experimental Workflow: A Self-Validating Protocol for qNMR

The trustworthiness of a qNMR result hinges on a meticulously planned and executed experiment. Each step is designed to eliminate potential sources of error. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[7]

qNMR_Workflow cluster_prep Method & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation select_std 1. Select Internal Standard (e.g., Maleic Anhydride) - No signal overlap - Known purity - Chemically stable weighing 2. Precise Weighing (Analyte & Standard) - Use calibrated microbalance select_std->weighing dissolve 3. Dissolve in Deuterated Solvent (e.g., DMSO-d6) - Ensure complete dissolution weighing->dissolve setup_nmr 4. Configure NMR Parameters - Set long relaxation delay (D1 ≥ 5xT₁) - 90° pulse angle - Sufficient scans for S/N dissolve->setup_nmr acquire 5. Acquire ¹H NMR Spectrum setup_nmr->acquire process 6. Process Spectrum - Phasing - Baseline correction acquire->process integrate 7. Integrate Signals - Select well-resolved peaks (Analyte & Standard) process->integrate calculate 8. Calculate Purity - Apply qNMR formula integrate->calculate final_result Final Purity Value (%) calculate->final_result

Caption: Workflow for Purity Assessment by qNMR.

Step-by-Step Methodology

1. Method Planning & Sample Preparation

  • Internal Standard Selection: The choice of internal standard is critical. For this compound, maleic anhydride is an excellent choice. Its sharp singlet around 7.3 ppm in DMSO-d6 does not overlap with any analyte signals. It is also stable, non-hygroscopic, and available as a high-purity certified reference material.

  • Solvent Selection: DMSO-d6 is a suitable solvent as it dissolves the analyte and the internal standard well. Its residual solvent peak does not interfere with key signals.

  • Weighing: This is the most critical step for accuracy.

    • Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of the internal standard (e.g., maleic anhydride) into a clean NMR tube. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 25-30 mg of the this compound sample directly into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6).

    • Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the standard.

2. NMR Data Acquisition

  • Causality of Parameters: The goal is to acquire a spectrum where peak areas are truly quantitative.

    • Relaxation Delay (D1): This is the most important parameter for quantification. The delay must be at least 5 times, and ideally 7 times, the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the standard. A short D1 will lead to incomplete relaxation of nuclei, causing signals with longer T₁ values to be suppressed, resulting in inaccurate integrals and an incorrect purity value. For typical small molecules, a D1 of 30 seconds is a safe starting point.

    • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal generation for each scan.

    • Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

3. Data Processing and Purity Calculation

  • Apply phasing and baseline correction to the acquired spectrum to ensure accurate integration.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Analyte: The quartet from the ethyl ester's -OCH₂- group (~4.1 ppm) is a good choice.

    • Standard: The singlet from the two vinyl protons of maleic anhydride (~7.3 ppm).

  • Carefully integrate these signals.

  • Calculate the purity using the following formula:[4]

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal (Analyte: 2H, Standard: 2H)

    • MW : Molecular Weight (Analyte: 188.22 g/mol , Standard: 98.06 g/mol )

    • m : Mass weighed out

    • Pstd : Purity of the internal standard (e.g., 99.9%)

Comparison with Alternative Methods

While qNMR is the gold standard for this application, it is instructive to compare it with other common techniques. This allows researchers to understand the strengths and limitations of each method and select the most appropriate one for their specific needs, in line with ICH Q2(R1) guidelines on analytical procedure validation.[10][11]

FeatureQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)Mass Balance Approach
Principle Signal area is proportional to the number of nuclei.[7]Separates volatile compounds, detection by flame ionization.[6]Purity = 100% - (Sum of all impurities).[6]
Analyte Destruction Non-destructive.[5]Destructive.Destructive (requires multiple tests).
Reference Standard Requires a certified internal standard (different from analyte).[5]Requires a certified reference standard of the analyte itself for accurate quantification.Requires reference standards for each identified impurity.
Impurity Detection Detects all proton-containing impurities (volatile, non-volatile, water).[3][4]Only detects volatile and semi-volatile impurities.Comprehensive, but relies on the ability to detect and quantify all impurity classes (water, volatiles, non-volatiles, etc.).
Selectivity Excellent; can resolve signals from structurally similar isomers.High; excellent separation of compounds with different boiling points.Dependent on the combination of techniques used.
Accuracy & Precision High, directly traceable to SI units.High, but dependent on the purity of the analyte's reference standard.Can be very high, but is complex and prone to cumulative errors.
Speed Moderate (can be ~15-30 min per sample including setup).Fast for single injections, but method development can be time-consuming.Slow; requires multiple independent analyses (e.g., Karl Fischer, TGA, HPLC).

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity assessment of this compound, quantitative ¹H NMR is the most robust, accurate, and scientifically sound method. Its ability to provide an absolute purity value, confirm structure, and detect a wide range of potential impurities in a single, non-destructive experiment makes it an invaluable tool in a regulated and research-focused environment.

While techniques like GC-FID offer utility for monitoring specific volatile impurities, they do not provide the comprehensive and absolute picture required for critical applications in drug discovery and development. By adopting the rigorous qNMR protocol detailed in this guide, researchers and scientists can ensure the integrity of their chemical matter, leading to more reliable biological data and accelerating the path to discovery. This commitment to analytical excellence is not just good practice; it is a cornerstone of scientific integrity.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . (2018). YouTube. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . (2024). Emery Pharma. Available at: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes . JEOL Ltd. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency . (2021). MDPI. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . (2025). Abraham Entertainment. Available at: [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst . (2019). Frontiers in Chemistry. Available at: [Link]

  • How to check the purity of the chemical compound by H NMR? . (2019). ResearchGate. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . (2014). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No. 82962-54-7), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous waste management and address the specific chemical properties of this compound.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound is a substituted dioxane and a carboxylate ester. Its hazard profile, based on available safety data and the known risks of related compounds, necessitates its classification as hazardous waste. Key hazards include:

  • Irritation: The compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

  • Peroxide Formation: Like other cyclic acetals and ethers, dioxane derivatives pose a significant risk of forming explosive peroxides upon prolonged storage, especially after exposure to air and light. This is a critical consideration for both storage and disposal.

Therefore, all waste containing this chemical, including contaminated labware, must be handled with the utmost care and disposed of through a licensed professional waste disposal service.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, which can cause irritation.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills and provides a layer of protection in case of fire.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of vapors that can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a non-halogenated, flammable organic hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list all constituents, including "this compound" and any solvents used.

  • Avoid Mixing: Do not mix this waste stream with halogenated solvents, strong acids, bases, or oxidizers. Incompatible materials can lead to dangerous chemical reactions.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and empty chemical bottles, should be collected separately in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.

Peroxide Hazard Management

Due to the risk of peroxide formation, it is crucial to manage the storage time of both the pure chemical and its waste.

  • Date Containers: All containers of this compound should be dated upon receipt and upon opening.

  • Storage Limits: It is recommended to dispose of opened containers within one year. Unopened containers should be disposed of by the manufacturer's expiration date.

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or within the liquid. If crystals are present, do not handle the container. This may indicate the presence of shock-sensitive peroxides. In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for assistance.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Final Disposal
  • Licensed Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Incineration: The preferred method of disposal for this type of organic waste is high-temperature incineration in a permitted hazardous waste incinerator.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sink. It can be harmful to aquatic life and is not effectively treated by standard wastewater treatment systems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Need to dispose of This compound assess_peroxide Visually inspect container for crystals or discoloration. start->assess_peroxide peroxide_present Peroxides Suspected! DO NOT MOVE. Contact EHS Immediately. assess_peroxide->peroxide_present Yes no_peroxide No signs of peroxides. assess_peroxide->no_peroxide No ppe Don appropriate PPE: Goggles, Gloves, Lab Coat. no_peroxide->ppe waste_type Is the waste liquid or solid? ppe->waste_type liquid_waste Collect in a labeled, sealed, compatible liquid waste container. waste_type->liquid_waste Liquid solid_waste Collect in a labeled, sealed bag for solid hazardous waste. waste_type->solid_waste Solid storage Store waste container in a designated Satellite Accumulation Area. Keep container closed. liquid_waste->storage solid_waste->storage pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup end End: Waste properly managed. pickup->end

Caption: Disposal workflow for this compound.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. In Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,4-Dioxane. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Retrieved from [Link]

  • University of California, Santa Barbara. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure. Retrieved from [Link]

Mastering the Safe Handling of Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety and precision of our laboratory practices. Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No. 82962-54-7), a valuable building block in synthetic chemistry, requires meticulous handling to ensure both personal safety and experimental success. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe utilization, grounded in established safety protocols and the compound's specific hazard profile.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any handling, a thorough understanding of a chemical's intrinsic hazards is paramount. This informs every subsequent action, from selecting personal protective equipment (PPE) to planning for emergencies. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard CodeHazard StatementGHS PictogramSignal Word
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Information synthesized from supplier safety summaries.

The core takeaway from this profile is that the compound is a significant irritant . The causality is rooted in its chemical structure, which can interact with and disrupt biological tissues upon direct contact. The ester and dioxane functionalities can lead to localized reactions on the skin, in the sensitive tissues of the eyes, and within the respiratory tract if vapors or aerosols are inhaled.

A Critical Note on Flammability: While the confirmed GHS classifications for this specific compound do not include a flammability hazard, it is crucial to note that many structurally similar dioxane derivatives are classified as flammable liquids. Given the absence of a complete, publicly available Safety Data Sheet (SDS) with a specified flash point at the time of this writing, a conservative and trustworthy approach dictates that this compound should be handled as a potentially flammable liquid . Keep it away from ignition sources such as open flames, hot plates, and spark-producing equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the identified hazards. For this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.

Core PPE Requirements:
  • Hand Protection : Wear chemically resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact is anticipated, consider thicker gloves or materials like neoprene. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.

  • Eye and Face Protection : Chemical safety goggles are non-negotiable to protect against splashes that could cause serious eye irritation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.

  • Skin and Body Protection : A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of this liquid should occur within a certified chemical fume hood to control vapor exposure and prevent respiratory irritation. If work outside of a fume hood is unavoidable and there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

Operational Protocol: From Receipt to Disposal

A self-validating safety system involves protocols that are clear, logical, and designed to minimize risk at every step. The following workflow provides a comprehensive guide for handling this compound.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation & Staging cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Verify Fume Hood Operation don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_mats Assemble Materials & Spill Kit in Hood don_ppe->gather_mats transfer Transfer Chemical (Use Grounding for Flammability Precaution) gather_mats->transfer reaction Perform Reaction/ Procedure in Hood transfer->reaction close_container Securely Cap Container reaction->close_container decontam Decontaminate Glassware & Work Surface close_container->decontam dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontam->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Methodology:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Follow supplier recommendations for storage conditions, typically in an inert atmosphere at 2-8°C.

    • Log the date of receipt on the container.

  • Handling and Use :

    • Engineering Controls : Before starting, ensure the chemical fume hood is operational and has adequate airflow.

    • Precautionary Grounding : As a precaution against static discharge due to unconfirmed flammability, ground and bond containers when transferring significant quantities.

    • Dispensing : Use caution when dispensing the liquid to avoid splashes and the generation of aerosols.

    • Heating : If heating is required, use a controlled heating mantle or water bath. Avoid open flames.

  • Spill Management :

    • In the event of a small spill inside a fume hood, absorb the liquid with an inert material such as sand, vermiculite, or a commercial sorbent pad.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal :

    • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

    • Collect waste in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

Emergency Procedures: Immediate and Effective Response

Preparedness is key to mitigating the impact of an accidental exposure. All personnel must be familiar with the location and use of safety showers and eyewash stations.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water and soap. If irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water. Seek immediate medical attention.[1]

By integrating these expert-level protocols and understanding the fundamental reasons behind them, you can confidently and safely incorporate this compound into your research, upholding the highest standards of scientific integrity and laboratory safety.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 82962-54-7. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.